molecular formula C21H14BrN3 B187276 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 23449-08-3

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B187276
CAS No.: 23449-08-3
M. Wt: 388.3 g/mol
InChI Key: AYHGAQGOMUQMTR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C21H14BrN3 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHGAQGOMUQMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365016
Record name 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23449-08-3
Record name 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a key intermediate in organic synthesis and pharmaceutical research. The document outlines the prevalent Suzuki-Miyaura coupling method, offering a comprehensive experimental protocol and relevant characterization data.

Introduction

This compound is a trisubstituted triazine derivative with significant applications in medicinal chemistry and materials science. Its rigid triazine core and functionalizable phenyl groups make it a valuable scaffold for the development of novel therapeutic agents and functional organic materials. This guide focuses on a high-yield, well-documented synthesis route, providing the necessary details for its replication in a laboratory setting.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

The most efficient and widely reported method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with (4-bromophenyl)boronic acid.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 2-Chloro-4,6-diphenyl-1,3,5-triazine product This compound reactant1->product reactant2 (4-Bromophenyl)boronic acid reactant2->product catalyst Pd(PPh₃)₄ (catalyst) catalyst->product base K₂CO₃ (base) base->product solvent THF/Water solvent->product conditions 80°C, 12h, Inert Atmosphere conditions->product

Caption: Suzuki-Miyaura coupling for the synthesis of the target triazine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Suzuki-Miyaura coupling method.

ParameterValueReference
Yield 96%[1]
Purity (HPLC) >98.0%[2]
Melting Point 200.0 - 204.0 °C[2]
Molecular Formula C₂₁H₁₄BrN₃[1]
Molecular Weight 388.26 g/mol [1]
Appearance White to almost white powder/crystal[2]
HRMS (EI+) m/z calcd for C₂₁H₁₄BrN₃: [M]⁺, found[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • 2-Chloro-4,6-diphenyl-1,3,5-triazine

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash column chromatography system

  • Nitrogen or Argon gas supply

Synthesis Workflow

G A 1. Dissolve Reactants B 2. Add Catalyst and Base A->B C 3. Reflux Reaction Mixture B->C D 4. Quench and Extract C->D E 5. Dry and Concentrate D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask, dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Addition of Reagents : To the stirred solution, add (4-bromophenyl)boronic acid (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).[1]

  • Base Addition : Prepare a saturated aqueous solution of potassium carbonate and add it to the reaction mixture (2.5 eq).[1]

  • Reaction : Heat the mixture to 80°C and maintain it under reflux with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up : After the reaction is complete, cool the mixture to room temperature and add deionized water. Extract the aqueous layer with dichloromethane (DCM).[1]

  • Drying and Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[1]

Characterization Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.68 (d, J = 8.1Hz, 2H), 8.60 (d, J = 6.9Hz, 4H), 7.70 (d, J=7.8Hz, 2H), 7.54- 7.45 (m, 6H).[3]

  • ¹³C NMR (75MHz, CDCl₃) : δ 172.1, 171.2, 136.4, 135.5, 133.0, 132.3, 130.8, 129.3, 129.0, 127.8.[3]

Conclusion

The Suzuki-Miyaura coupling provides a robust and high-yielding pathway for the synthesis of this compound. The detailed protocol and characterization data presented in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic organic compound featuring a triazine core substituted with two phenyl groups and one 4-bromophenyl group.[1][2] This molecule is of significant interest in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Its chemical structure imparts desirable characteristics such as excellent thermal stability and efficient charge transport capabilities, which are crucial for the performance of OLED devices.[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow diagram illustrating its preparation. While this compound is primarily utilized in materials science, this guide also addresses the lack of currently available data regarding its biological activity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.

General and Physical Properties
PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 23449-08-3[2][4]
Molecular Formula C₂₁H₁₄BrN₃[2][5]
Molecular Weight 388.26 g/mol [2]
Appearance White to almost white powder/crystal; colorless needles[2][4]
Melting Point 200.0 to 204.0 °C[4]
Boiling Point Data not available (likely decomposes at high temperatures)
Solubility Soluble in chloroform and tetrahydrofuran (THF).[2] Further quantitative solubility data in a range of organic solvents is not readily available.
Chemical and Computational Properties
PropertyValueSource(s)
IUPAC Name This compound[3]
InChI InChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H[3]
InChIKey AYHGAQGOMUQMTR-UHFFFAOYSA-N[3]
SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4[3]
XLogP3 (Computed) 5.7[3]
Polar Surface Area (Computed) 38.7 Ų[3]
pKa Experimental data not available

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its application in research and development.

Synthesis Protocol: Suzuki Coupling Reaction

A common and effective method for the synthesis of this compound is through a Suzuki coupling reaction.[2]

Materials:

  • 2-chloro-4,6-diphenyl-1,3,5-triazine

  • (4-bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1 equivalent) in THF under a nitrogen atmosphere.

  • To this solution, add (4-bromophenyl)boronic acid (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents) and stir the mixture.

  • Add a saturated aqueous solution of potassium carbonate (2.5 equivalents).

  • Heat the mixture to 80°C and reflux for 12 hours.

  • After the reaction is complete, add water to the reaction mixture.

  • Extract the product with dichloromethane (DCM).

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to obtain this compound.[2]

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of the compound.

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected aromatic protons will appear in the downfield region of the spectrum.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the carbon framework of the molecule.

  • Data Analysis: The chemical shifts (δ) in ppm, multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz are analyzed to confirm the structure. For this compound, the following partial data has been reported: ¹H NMR (CDCl₃) δ 8.80-8.77 (m, 4H), 8.70 (d, J = 8.1Hz, 2H), 7.65-7.55 (m, 6H), 7.44 (d, J = 8.1Hz, 2H); ¹³C NMR (CDCl₃) δ 172.0, 171.9, 154.3, 136.7, 134.3, 132.8, 129.5, 129.3, 129.0, 127.2.[6]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.

  • Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to confirm the elemental composition.[2] The presence of bromine would result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The spectrum is recorded, and characteristic absorption bands for the triazine ring and aromatic C-H and C=C bonds are identified.

Workflow and Pathway Diagrams

As this compound is primarily a material for organic electronics, there are no known biological signaling pathways associated with it. Instead, a logical workflow for its synthesis is presented below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 2-chloro-4,6-diphenyl-1,3,5-triazine Reaction Suzuki Coupling Reactant1->Reaction Reactant2 (4-bromophenyl)boronic acid Reactant2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 (aq) Base->Reaction Solvent THF Solvent->Reaction Temperature 80 °C, 12h Temperature->Reaction Workup Aqueous Workup & Extraction (DCM) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Application in Organic Electronics

The primary application of this compound is as an intermediate or a component in the fabrication of OLEDs.[1] The triazine core is electron-deficient, which facilitates electron transport, a key process in OLED operation.[7] The phenyl and bromophenyl substituents can be further functionalized to tune the electronic and photophysical properties of the resulting materials, such as the emission color and device efficiency.[1] The thermal stability of this compound is also a critical advantage, contributing to the longevity and operational stability of OLED devices.[1]

Biological Activity

Currently, there is a lack of published research on the specific biological activities or signaling pathway interactions of this compound. Its development has been focused on materials science applications. While some triazine derivatives have been investigated for various biological activities, this specific compound has not been a subject of such studies. Therefore, professionals in drug development should consider this compound as uncharacterized from a pharmacological and toxicological perspective.

Conclusion

This compound is a well-defined organic compound with significant potential in the field of organic electronics, particularly OLEDs. This guide has summarized its key physicochemical properties and provided detailed experimental protocols for its synthesis and characterization. The lack of data on its biological activity underscores its current role as a material science building block rather than a pharmaceutical agent. Further research could explore its potential in other areas, but for now, its value is firmly established in the realm of advanced materials.

References

Probing the Aromatic Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile chemical handles offered by its substituted triazine core. Accurate and detailed spectral analysis is paramount for confirming its molecular structure and purity, which are critical for its application in further research and development. This guide presents a comprehensive overview of its ¹H and ¹³C NMR spectral data, including detailed assignments, alongside the experimental protocols for data acquisition.

Molecular Structure and NMR Assignments

The structure of this compound, with the numbering scheme for proton and carbon assignments, is depicted below. The symmetrical nature of the two phenyl rings simplifies the expected NMR spectra, while the bromo-substituted phenyl ring introduces a distinct set of signals.

spectral_assignment_workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Data Acquire ¹H NMR Spectrum H_Integration Analyze Integration Values H_Data->H_Integration H_Multiplicity Analyze Signal Multiplicities (m, d) H_Data->H_Multiplicity H_Shifts Analyze Chemical Shifts (δ) H_Data->H_Shifts H_Assign_Phenyl Assign Diphenyl Protons (H₂', H₆', H₃', H₅', H₄') H_Integration->H_Assign_Phenyl 4H, 6H H_Assign_Bromo Assign Bromophenyl Protons (H₂'', H₆'', H₃'', H₅'') H_Integration->H_Assign_Bromo 2H, 2H H_Multiplicity->H_Assign_Phenyl multiplet H_Multiplicity->H_Assign_Bromo doublets H_Shifts->H_Assign_Phenyl Aromatic region H_Shifts->H_Assign_Bromo Distinct shifts due to Br H_Final_Assign Final ¹H Assignments H_Assign_Phenyl->H_Final_Assign H_Assign_Bromo->H_Final_Assign C_Final_Assign Final ¹³C Assignments H_Final_Assign->C_Final_Assign Correlate ¹H and ¹³C data C_Data Acquire ¹³C NMR Spectrum C_Shifts Analyze Chemical Shifts (δ) C_Data->C_Shifts C_DEPT (Optional) DEPT Analysis C_Data->C_DEPT Provides C, CH, CH₂, CH₃ info C_Assign_Triazine Assign Triazine Carbons (C₂, C₄, C₆) C_Shifts->C_Assign_Triazine ~172 ppm C_Assign_Phenyl Assign Diphenyl Carbons C_Shifts->C_Assign_Phenyl Aromatic region C_Assign_Bromo Assign Bromophenyl Carbons C_Shifts->C_Assign_Bromo Distinct shifts, C-Br ~154 ppm C_DEPT->C_Assign_Phenyl C_DEPT->C_Assign_Bromo C_Assign_Triazine->C_Final_Assign C_Assign_Phenyl->C_Final_Assign C_Assign_Bromo->C_Final_Assign

Crystal Structure of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, a definitive single-crystal X-ray diffraction analysis for 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is not publicly available. This technical overview consolidates the existing data on the compound's synthesis and properties, while highlighting the absence of its specific crystal structure in the current scientific literature.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₂₁H₁₄BrN₃. It belongs to the triazine family, a class of nitrogen-containing heterocycles. This compound serves as a significant intermediate in organic synthesis, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). Its molecular structure, featuring a triazine core with phenyl and bromophenyl substituents, suggests potential for creating materials with desirable thermal stability and charge transport properties, which are crucial for efficient light emission in OLED devices.

Synthesis and Molecular Properties

The synthesis of this compound has been reported through several methods. A common approach involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with (4-bromophenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₂₁H₁₄BrN₃
Molecular Weight 388.26 g/mol
CAS Number 23449-08-3
Appearance White to off-white powder or crystals

Experimental Protocols

While a specific experimental protocol for the single-crystal X-ray diffraction of the title compound is unavailable due to the lack of published structural data, a general workflow for such an analysis can be outlined. This hypothetical workflow is based on standard crystallographic practices.

Hypothetical Experimental Workflow for Crystal Structure Analysis

The logical flow for determining the crystal structure of a compound like this compound would typically involve the following steps:

experimental_workflow A Synthesis and Purification B Single Crystal Growth A->B High purity sample C X-ray Diffraction Data Collection B->C Suitable single crystal D Structure Solution and Refinement C->D Diffraction data E Data Validation and Deposition D->E Refined crystal structure

Caption: Hypothetical workflow for crystal structure determination.

Detailed Steps:

  • Synthesis and Purification: The compound would be synthesized and purified to a high degree, typically greater than 98%, to ensure the quality of the crystals.

  • Single Crystal Growth: Suitable single crystals would be grown from a solution of the purified compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

  • X-ray Diffraction Data Collection: A single crystal of appropriate size and quality would be mounted on a diffractometer. X-ray diffraction data would then be collected, usually at a low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, determining the arrangement of atoms in the unit cell. The structural model would then be refined to achieve the best possible fit to the experimental data.

  • Data Validation and Deposition: The final crystal structure would be validated using crystallographic software and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

Currently, there is a gap in the scientific literature regarding the specific crystal structure of this compound. While its synthesis and basic properties are documented, the lack of crystallographic data—such as unit cell parameters, bond lengths, and bond angles—prevents a detailed analysis of its solid-state structure. The determination of its crystal structure would be a valuable contribution to the field, providing deeper insights into its molecular conformation and intermolecular interactions, which could further aid in the rational design of new materials for applications in organic electronics. Researchers in the fields of materials science and drug development are encouraged to pursue the single-crystal X-ray analysis of this compound to fill this knowledge void.

In-Depth Technical Guide: 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 23449-08-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information and safety data for 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, CAS number 23449-08-3. The information is compiled from various chemical and safety data sources to support research and development activities.

Chemical Information

This compound is a substituted triazine derivative. It is commonly utilized as a versatile building block in organic synthesis.[1] Its applications are found in the production of pharmaceuticals, agrochemicals, and dyes.[1] Furthermore, it serves as an intermediate in materials science, particularly for the development of advanced polymers and functional materials for applications such as Organic Light-Emitting Diodes (OLEDs).[1][2]

General Properties
PropertyValueSource
CAS Number 23449-08-3[1][3][4][5][6]
IUPAC Name This compound[7][8]
Molecular Formula C₂₁H₁₄BrN₃[1][4][6]
Molecular Weight 388.26 g/mol [4][6]
Appearance White to off-white crystalline powder[1][4]
Physical and Chemical Properties
PropertyValueSource
Melting Point 190-192 °C[1]
Boiling Point 573.9 ± 52.0 °C at 760 mmHg[7]
Solubility Insoluble in water; soluble in organic solvents.[1]
Purity ≥ 98%[1]

Safety Data

This section summarizes the key safety information for this compound. Users should always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Hazard Identification
Hazard StatementDescription
H302 Harmful if swallowed.[7][8]
H315 Causes skin irritation.[7][8][9]
H319 Causes serious eye irritation.[7][8][9]
H335 May cause respiratory irritation.[7][8]
Precautionary Measures
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
P264 Wash skin thoroughly after handling.[7]
P270 Do not eat, drink or smoke when using this product.[7]
P271 Use only outdoors or in a well-ventilated area.[7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[7]
P302+P352 IF ON SKIN: Wash with plenty of water.[7][9]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
P501 Dispose of contents/container to an approved waste disposal plant.[7]
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Suzuki coupling reaction.

Materials:

  • 2-chloro-4,6-diphenyl-1,3,5-triazine

  • (4-bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine in THF under a nitrogen atmosphere.

  • Add (4-bromophenyl)boronic acid and tetrakis(triphenylphosphine)palladium(0) to the solution and stir the mixture.

  • Add a saturated aqueous solution of potassium carbonate to the mixture.

  • Heat the reaction mixture to 80°C and reflux for 12 hours.

  • After the reaction is complete, add water to the reaction solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to obtain this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the intrinsic biological activity or associated signaling pathways of this compound. Its primary role described in the literature is that of a chemical intermediate for the synthesis of other molecules with potential applications in pharmaceuticals and materials science.[1] Further research is required to elucidate any direct biological effects of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via a Suzuki coupling reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product R1 2-chloro-4,6-diphenyl-1,3,5-triazine P1 Mix Reactants, Catalyst, and Solvent (THF) R1->P1 R2 (4-bromophenyl)boronic acid R2->P1 C1 Tetrakis(triphenylphosphine)palladium(0) C1->P1 Re1 Potassium carbonate (aq) P2 Add K₂CO₃ Solution Re1->P2 S1 Tetrahydrofuran (THF) S1->P1 P1->P2 P3 Heat to 80°C and Reflux for 12h P2->P3 P4 Aqueous Workup (Water & DCM Extraction) P3->P4 P5 Drying (MgSO₄) & Concentration P4->P5 Pu1 Flash Column Chromatography P5->Pu1 FP This compound Pu1->FP

Caption: Synthesis workflow for this compound.

References

Molecular formula and weight of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in various fields of chemical research and materials science.

Chemical Properties and Identification

This compound is a heterocyclic organic compound.[1] Its core structure is a 1,3,5-triazine ring substituted with two phenyl groups and one 4-bromophenyl group. This substitution pattern imparts specific electronic and physical properties, making it a valuable building block in organic synthesis.[2]

A summary of its key identifiers and computed properties is presented in the table below.

PropertyValue
CAS Number 23449-08-3
Molecular Formula C21H14BrN3[1][3][4][5]
Molecular Weight 388.26 g/mol [3]
IUPAC Name This compound[5]
Physical Form Solid
Purity Typically ≥95%

Synthesis Protocol

A reported method for the synthesis of this compound involves the reaction of 4-Bromo-N-benzylideneaniline with benzamidine.[3]

Experimental Protocol:

  • Reactant Preparation: Dissolve 4-Bromo-N-benzylideneaniline and benzamidine in a suitable solvent such as chloroform.

  • Reaction: Heat the resulting mixture to 80°C.

  • Incubation: Maintain the reaction at this temperature for 24 hours.

  • Isolation: After the reaction is complete, filter the mixture.

  • Product: The resulting solid is this compound, which can be obtained as colorless needles.[3]

The following diagram illustrates the workflow for this synthesis.

G Synthesis Workflow for this compound A Dissolve 4-Bromo-N-benzylideneaniline and benzamidine in chloroform B Heat mixture to 80°C A->B Step 1 C Maintain temperature for 24 hours B->C Step 2 D Filter the reaction mixture C->D Step 3 E Obtain this compound (colorless needles) D->E Step 4

Caption: A flowchart of the synthesis process.

Applications in Materials Science

While various triazine derivatives have been explored for their biological activities, this compound is particularly notable for its role in materials science, specifically in the development of Organic Light-Emitting Diodes (OLEDs).[2]

The triazine core, combined with the phenyl and bromophenyl substituents, provides the molecule with excellent thermal stability and charge transport characteristics.[2] These properties are crucial for the efficiency and longevity of OLED devices. It serves as a key building block, or intermediate, for creating more complex molecules used in the emissive or charge transport layers of OLEDs.[2] The bromine atom also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's optoelectronic properties.

The diagram below outlines the role of this compound in the OLED manufacturing pipeline.

G Role in OLED Technology cluster_synthesis Synthesis cluster_application Application cluster_device Device A This compound (Intermediate) B Functionalized OLED Materials (Emissive or Charge Transport Layers) A->B Further Functionalization C OLED Device B->C Device Fabrication

Caption: The compound's role as an OLED intermediate.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Appropriate personal protective equipment should be used when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

A Technical Guide to Diphenyl-1,3,5-Triazine Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-1,3,5-triazine derivatives have emerged as a significant class of materials in the field of organic electronics. Their inherent electron-deficient nature, high thermal stability, and tunable optoelectronic properties make them excellent candidates for use in a variety of devices, including Organic Light-Emitting Diodes (OLEDs), organic solar cells, and organic field-effect transistors. The 1,3,5-triazine core, a six-membered aromatic ring containing three nitrogen atoms, provides a rigid and planar scaffold that facilitates efficient charge transport.[1][2] By strategically functionalizing the phenyl groups attached to this core, researchers can precisely modulate the energy levels (HOMO/LUMO), charge carrier mobility, and luminescent properties of these materials to suit specific device applications. This technical guide provides a comprehensive literature review of recent advancements in diphenyl-1,3,5-triazine derivatives, focusing on their synthesis, characterization, and application in organic electronic devices.

Synthesis of Star-Shaped Diphenyl-1,3,5-Triazine Derivatives

A prominent group of diphenyl-1,3,5-triazine derivatives utilized in organic electronics are star-shaped molecules, where three diphenyl-substituted arms extend from the central triazine core. The synthesis of these materials, such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST), typically involves the trimerization of the corresponding nitrile precursors or the substitution of cyanuric chloride.[3][4]

General Synthetic Approach

The synthesis of these star-shaped molecules can be achieved through a cyclotrimerization reaction of the respective carbonitrile precursors. For instance, the synthesis of 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST) is accomplished by the acid-catalyzed trimerization of 9,9'-spirobi[fluorene]-2-carbonitrile.[5]

A common alternative and versatile method for creating both symmetric and asymmetric tri-substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. This method offers a high degree of control over the final molecular structure.

Experimental Protocols

Synthesis of 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST)[5]

Materials:

  • 9,9'-spirobi[fluorene]-2-carbonitrile

  • Trifluoromethanesulfonic acid

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve 9,9'-spirobi[fluorene]-2-carbonitrile (2.0 g, 5.87 mmol) in dichloromethane (3 mL).

  • To this solution, add trifluoromethanesulfonic acid (1.10 mL, 11.7 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by the addition of aqueous sodium bicarbonate solution.

  • Concentrate the mixture by rotary evaporation.

  • Filter the resulting suspension and wash the solid with dichloromethane to yield the TST product as a white solid (1.25 g, 63% yield).

Synthesis of 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)[5]

Materials:

  • tris(9-bromophenyl)triazine

  • biphenyl-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Aqueous sodium carbonate (Na2CO3) solution (2.0 M)

  • tri-tert-butylphosphine (0.05 M in toluene)

  • Toluene

Procedure:

  • Combine tris(9-bromophenyl)triazine (1.58 g, 2.89 mmol), biphenyl-2-boronic acid (2.00 g, 1.10 mmol), Pd(PPh3)4 (332 mg, 0.300 mmol), 2.0 M aqueous Na2CO3 solution (28.8 mL, 57.8 mmol), and tri-tert-butylphosphine (11.5 mL, 0.60 mmol, 0.05 M in toluene) in toluene (60 mL).

  • Heat the mixture under reflux for 24 hours.

  • After cooling, perform work-up and purification to obtain the T3T product.

Characterization of Diphenyl-1,3,5-Triazine Derivatives

The performance of diphenyl-1,3,5-triazine derivatives in organic electronic devices is dictated by their photophysical, electrochemical, and thermal properties. These are typically investigated using a suite of characterization techniques.

Photophysical and Electrochemical Characterization

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the absorption and emission properties of the materials, providing insights into their electronic transitions and suitability for light-emitting applications.

Cyclic Voltammetry (CV): CV is employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the materials. These energy levels are crucial for understanding charge injection and transport in devices.

Experimental Protocol for Cyclic Voltammetry:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous and deoxygenated dichloromethane or acetonitrile).

  • Analyte Solution: Dissolve the diphenyl-1,3,5-triazine derivative in the electrolyte solution at a concentration of approximately 10⁻³ M.

  • Three-Electrode Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential at a specific rate (e.g., 50-100 mV/s).

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Thermal Properties

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the materials. A high decomposition temperature is essential for the long-term operational stability of organic electronic devices.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of amorphous materials. A high Tg is desirable to ensure morphological stability of the thin films in devices during operation.

Data Presentation: Properties of Star-Shaped Diphenyl-1,3,5-Triazine Derivatives

The following table summarizes key quantitative data for the star-shaped diphenyl-1,3,5-triazine derivatives T2T, T3T, and TST.[3][4]

CompoundTriplet Energy (T1) (eV)Electron Mobility (μe) (cm²/Vs)HOMO (eV)LUMO (eV)
T2T2.80> 10⁻⁴--
T3T2.69> 10⁻⁴--
TST2.54> 10⁻⁴--

Application in Organic Light-Emitting Diodes (OLEDs)

Diphenyl-1,3,5-triazine derivatives are widely employed as electron transport materials (ETMs) and host materials for phosphorescent emitters in OLEDs.[3][4][6] Their high triplet energies allow for efficient energy transfer to the phosphorescent guest molecules, leading to high device efficiencies.

OLED Fabrication Protocol

Device Structure: A typical multilayer OLED structure incorporating a diphenyl-1,3,5-triazine derivative as a host material is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host:Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

Fabrication Steps:

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Deposit the organic layers (HIL, HTL, EML, ETL) sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The thickness of each layer is monitored using a quartz crystal microbalance. The emissive layer is co-evaporated from two separate sources for the host and the dopant.

  • Cathode Deposition: Deposit a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Al) through a shadow mask to define the pixel area.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

OLED Performance Data

The performance of green phosphorescent OLEDs using T2T, T3T, and TST as host materials with the dopant (PPy)₂Ir(acac) is summarized below.[3][4]

Host MaterialMaximum External Quantum Efficiency (η_ext) (%)Maximum Power Efficiency (η_p) (lm/W)
T2T17.559.0
T3T14.450.6
TST5.112.3

The superior performance of the T2T-based device is attributed to a more balanced charge recombination within the emissive layer.[3][4] The lower efficiency of the TST-based device is likely due to its lower triplet energy, which is insufficient to effectively confine the triplet excitons on the green phosphorescent emitter.[3][4]

Visualizations

Synthesis of Star-Shaped Triazine Derivatives

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_product Product Cyanuric_Chloride Cyanuric Chloride Substitution Nucleophilic Substitution Cyanuric_Chloride->Substitution Nitrile_Precursor Aryl/Heteroaryl Nitrile Precursor Trimerization Cyclotrimerization Nitrile_Precursor->Trimerization Triazine_Derivative Diphenyl-1,3,5-Triazine Derivative Substitution->Triazine_Derivative Trimerization->Triazine_Derivative OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Device Finalization Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) HIL Hole Injection Layer (HIL) Cleaning->HIL Thermal Evaporation HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host:Dopant Co-evaporation) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Electron Injection Layer (EIL) + Metal Cathode ETL->Cathode Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode->Encapsulation Testing Device Characterization (I-V-L, EQE) Encapsulation->Testing Structure_Property cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Device Performance Triazine_Core 1,3,5-Triazine Core (Electron Deficient) Energy_Levels HOMO/LUMO Energy Levels Triazine_Core->Energy_Levels Lowers LUMO Stability Thermal & Morphological Stability Triazine_Core->Stability High Thermal Stability Side_Groups Substituted Phenyl Arms (e.g., Biphenyl, Triphenyl, Spirobifluorene) Side_Groups->Energy_Levels Tunes HOMO/LUMO Triplet_Energy Triplet Energy (T1) Side_Groups->Triplet_Energy Determines T1 Mobility Charge Carrier Mobility (μ) Side_Groups->Mobility Influences Packing & Mobility Efficiency OLED Efficiency (EQE, Power) Energy_Levels->Efficiency Charge Injection/Balance Triplet_Energy->Efficiency Exciton Confinement Mobility->Efficiency Charge Transport Lifetime Device Lifetime Stability->Lifetime

References

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a key intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1] Its chemical structure, which incorporates a triazine core with phenyl and bromophenyl substituents, imparts significant thermal stability and desirable charge transport characteristics, making it a crucial component in the development of efficient and durable OLED devices.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, intended to assist researchers and professionals in its application and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 23449-08-3[2]
Molecular Formula C₂₁H₁₄BrN₃[2][3]
Molecular Weight 388.26 g/mol [3]
Appearance White to off-white powder or crystalline solid[4]
Purity Typically ≥99.0%[4]

Solubility Profile

Qualitative Solubility:

Solvent ClassExpected SolubilityRationale
Non-polar Aprotic (e.g., Hexane, Toluene)Low to ModerateThe presence of the polar triazine ring and the bromine atom may limit solubility in highly non-polar solvents.
Polar Aprotic (e.g., Chloroform, Dichloromethane, THF, Acetone, DMSO)Moderate to HighThese solvents are generally effective at dissolving large, aromatic compounds. Chloroform has been noted as a solvent for the synthesis of this compound.[3]
Polar Protic (e.g., Ethanol, Methanol)Low to ModerateThe potential for hydrogen bonding is limited, which may restrict solubility compared to polar aprotic solvents.
Aqueous Very Low / InsolubleThe large, non-polar aromatic structure suggests minimal solubility in water.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of poorly soluble organic compounds is the shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at different temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., Toluene, Chloroform, Tetrahydrofuran, Acetone, Dimethyl Sulfoxide)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in sealed vials.

  • Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand at the same temperature to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any particulate matter.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of the diluted solution using a pre-validated HPLC method.

  • Calculate the original solubility in g/L or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G Workflow for Solubility Determination start Start prepare Prepare Saturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate in Shaker Bath (Constant Temperature) prepare->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Filtered Solution filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Workflow for Solubility Determination

Stability Profile

This compound is noted for its excellent thermal stability, a key characteristic for its use in OLEDs which operate at elevated temperatures.[1] However, specific quantitative data on its thermal degradation temperature and photostability are not widely available.

Thermal Stability

The thermal stability of organic materials is typically evaluated using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (Td) is often defined as the temperature at which 5% weight loss occurs. For similar triazine-based materials used in OLEDs, decomposition temperatures are often observed to be above 350 °C.

Experimental Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation temperature of this compound.

Materials:

  • This compound

  • TGA instrument

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas.

  • Record the mass of the sample as a function of temperature.

  • The TGA thermogram (plot of mass vs. temperature) is then analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.

The logical flow for a TGA experiment is depicted below.

G Logical Flow for TGA Experiment start Start weigh Weigh Sample start->weigh place Place Sample in TGA weigh->place heat Heat at Constant Rate (Inert Atmosphere) place->heat record Record Mass vs. Temperature heat->record analyze Analyze Thermogram record->analyze end_node End analyze->end_node

Logical Flow for TGA Experiment
Photochemical Stability

The photochemical stability of materials used in OLEDs is crucial for the longevity of the devices. Degradation upon exposure to light can lead to a decrease in performance. The stability of this compound to light, particularly in the UV-Vis spectrum, would need to be experimentally determined.

Experimental Protocol for Photostability Assessment

Objective: To evaluate the photochemical stability of this compound in solution.

Materials:

  • This compound

  • A suitable organic solvent (e.g., Dichloromethane, THF)

  • Quartz cuvettes

  • A light source with a defined spectral output (e.g., a xenon lamp with filters)

  • UV-Vis spectrophotometer

  • HPLC system

Procedure:

  • Prepare a solution of the compound in the chosen solvent at a known concentration.

  • Record the initial UV-Vis absorption spectrum and an initial HPLC chromatogram of the solution.

  • Expose the solution in a quartz cuvette to the light source for specific time intervals. A control sample should be kept in the dark at the same temperature.

  • After each time interval, record the UV-Vis spectrum and analyze an aliquot of the solution by HPLC.

  • Monitor the decrease in the concentration of the parent compound and the potential formation of degradation products over time.

  • The photodegradation can be quantified by the change in absorbance at a specific wavelength or by the decrease in the peak area in the HPLC chromatogram.

Synthesis

A reported method for the synthesis of this compound involves the reaction of 4-Bromo-N-benzylideneaniline with benzamidine.[3]

Reaction Scheme:

4-Bromo-N-benzylideneaniline + Benzamidine → this compound

Experimental Protocol:

  • Dissolve 4-Bromo-N-benzylideneaniline and benzamidine in chloroform.

  • Heat the mixture to 80 °C and maintain for 24 hours.

  • After the reaction is complete, filter the mixture.

  • The product, this compound, is obtained as colorless needles.[3]

The following diagram outlines the synthesis workflow.

G Synthesis Workflow start Start dissolve Dissolve Reactants (4-Bromo-N-benzylideneaniline & Benzamidine) in Chloroform start->dissolve heat Heat Mixture to 80°C for 24h dissolve->heat filter Filter Reaction Mixture heat->filter obtain Obtain Product (Colorless Needles) filter->obtain end_node End obtain->end_node

Synthesis Workflow

Conclusion

This compound is a thermally stable compound with solubility characteristics typical of large aromatic molecules, favoring organic solvents over aqueous media. While specific quantitative data on its solubility and stability are not extensively documented in publicly available literature, this guide provides a framework based on the known properties of similar triazine derivatives and outlines standard experimental protocols for their determination. For researchers and professionals working with this compound, experimental validation of these properties is essential for its successful application in the development of advanced materials.

References

Theoretical and computational studies of triazine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Theoretical and Computational Studies of Triazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key theoretical and computational methodologies employed in the study of triazine-based compounds. Triazines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and materials science due to their wide range of applications, including as anticancer, antimicrobial, and antimalarial agents, as well as energetic materials.[1][2][3][4] Computational approaches have become indispensable for accelerating the discovery and optimization of these compounds by providing deep insights into their structure, properties, and interactions at a molecular level.[1][5]

Core Computational Methodologies in Triazine Research

A multi-faceted computational approach is often employed to investigate triazine derivatives, integrating methods that probe electronic structure, ligand-protein interactions, and structure-activity relationships.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, reactivity, and spectroscopic properties of molecules.[1] It is fundamental in understanding the intrinsic properties of novel triazine compounds.

Key Applications:

  • Structural Optimization: Determining the lowest energy conformation of triazine derivatives.[1][6]

  • Energetic Properties: Calculating heats of formation (HOF) and bond dissociation energies, particularly for designing energetic materials.[4][7]

  • Electronic Properties: Analyzing HOMO-LUMO energy gaps to correlate with molecular stability and reactivity.[4][8][9]

  • Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR, UV/Vis) to aid in experimental characterization.[10][11][12]

  • Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity to understand reaction behavior.[6][9]

Typical Experimental Protocol (DFT Calculation):

  • Structure Building: The 3D structure of the triazine derivative is constructed using molecular modeling software.

  • Method and Basis Set Selection: A functional and basis set are chosen. A common combination for triazine studies is the B3LYP functional with a 6-31G* or 6-311++G(d,p) basis set.[4][6][8][9] For pKa calculations, the M06-2X functional with a 6-311++G(2d,2p) basis set in an SMD continuum solvent model has been used.[13]

  • Geometry Optimization: The initial structure's geometry is optimized to find the most stable, lowest-energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are then performed to determine electronic properties, reactivity descriptors, and simulated spectroscopic data.[10]

  • Solvent Effects: Implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated to simulate properties in a solution state.[10][12]

Table 1: DFT-Calculated Properties of Selected Triazine Derivatives

Compound Class Property Computational Level Value Application Reference
Substituted s-Triazines Heat of Formation (kJ/mol) B3LYP/6-31G* Varies (e.g., ~400-1500 for -N3 derivatives) Energetic Materials [4]
Carborane-s-triazines HOMO-LUMO Gap (eV) B3LYP/6-311+G* ~4.8 - 4.9 Energetic Materials [14]
Melamine Derivatives pKa M06-2X/6-311++G(2d,2p) 5.35 - 8.36 (computed) Agrochemicals/Pharma [13]

| DMTHO | HOMO-LUMO Gap (eV) | B3LYP/6-31++G(d,p) | Indicates charge transfer | Anticancer Agents |[6] |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[1] It is crucial for structure-based drug design and identifying potential drug candidates.

Key Applications:

  • Binding Mode Prediction: Visualizing how a triazine derivative fits into the active site of a biological target.[15][16]

  • Affinity Ranking: Estimating the binding free energy to rank a series of compounds and prioritize them for synthesis and testing.[17][18]

  • Virtual Screening: Screening large libraries of compounds to identify potential hits for a specific protein target.[19]

  • Target Identification: Investigating potential protein targets for triazine compounds with known biological activity.[20]

Typical Experimental Protocol (Molecular Docking):

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.[1]

  • Ligand Preparation: The 2D structure of the triazine derivative is converted to a 3D conformation. Energy minimization is performed using a suitable force field (e.g., OPLS-2005).[21]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[1][17]

  • Docking Simulation: A docking program (e.g., AutoDock, Schrödinger's Glide) is used to explore possible binding poses of the ligand within the receptor's active site using algorithms like the Lamarckian genetic algorithm.[17]

  • Pose Analysis and Scoring: The resulting poses are ranked based on a scoring function that estimates binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest energy is often considered the most probable binding mode.[17][18]

Table 2: Molecular Docking Results for Triazine-Based Inhibitors

Compound Series Target Protein Docking Software Key Interacting Residues Predicted Binding Energy/Score Application Reference
1,2,4-Triazines h-DAAO SYBYL-X 2.0 Gly313, Arg283, Tyr224, Tyr228 - Antipsychotics [15]
Sulfonamide-Triazines PI3Kα (6OAC) - - 68% inhibition (Compound 34) Anticancer [22]
Chiral 1,3,5-Triazines EGFR-TK - - IC50: 8.04 µM (MCF-7) Anticancer [19][23]

| 2-pyridyl-amino-1,3,5-triazine | SARS-CoV-2 Mpro | - | - | Stable complex in MD | Antiviral |[24] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[25] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used.[15][26]

Key Applications:

  • Predicting Activity: Estimating the biological activity of newly designed, unsynthesized compounds.[15]

  • Guiding Optimization: Providing insights into which structural modifications are likely to enhance potency. The contour maps generated by CoMFA/CoMSIA highlight regions where steric bulk, electrostatic, hydrophobic, or hydrogen-bonding properties should be modified.[15][25][26]

  • Understanding SAR: Elucidating the key physicochemical properties that govern the activity of a series of triazine derivatives.[2]

Typical Experimental Protocol (3D-QSAR):

  • Dataset Preparation: A dataset of triazine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. The activities are typically converted to a logarithmic scale (pIC50).[15]

  • Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on a common substructure or a template molecule (often the most active compound). This is a critical step for reliable model generation.[15][26]

  • Descriptor Calculation: For each molecule, steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) are calculated at surrounding grid points.

  • Model Generation: Partial Least Squares (PLS) regression is used to build a linear model correlating the calculated descriptors (independent variables) with the biological activities (dependent variable).[25]

  • Model Validation: The model's statistical significance and predictive power are rigorously validated using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). An external test set of compounds not used in model generation is often used to assess predictive ability (pred_r²).[15][25]

Table 3: Statistical Results of 3D-QSAR Models for Triazine Derivatives | Compound Series | Model | q² (Cross-validated) | r² (Non-cross-validated) | pred_r² (External) | Application | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | h-DAAO Inhibitors | CoMFA | 0.613 | 0.966 | - | Antipsychotics |[15] | | h-DAAO Inhibitors | CoMSIA | 0.669 | 0.985 | - | Antipsychotics |[15] | | COPD Inhibitors | 2D-QSAR | 0.7146 | 0.7876 | 0.622 | COPD Treatment |[25] | | PSII Inhibitors | CoMFA | 0.634 | 0.954 | - | Herbicides |[26] | | PSII Inhibitors | CoMSIA | 0.679 | 0.924 | - | Herbicides |[26] |

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[27] These models can be generated based on a set of active ligands or the structure of the target receptor.

Key Applications:

  • Virtual Screening: Searching large chemical databases to find novel scaffolds that match the pharmacophore model.[19]

  • Lead Optimization: Guiding the modification of a lead compound to better fit the pharmacophore features.[28]

  • De Novo Design: Designing new molecules from scratch that incorporate the key pharmacophoric features.

Typical Experimental Protocol (Ligand-Based Pharmacophore Modeling):

  • Dataset Selection: A set of structurally diverse molecules with known activity against a specific target is selected.

  • Conformational Analysis: Multiple low-energy conformations are generated for each molecule.

  • Feature Identification: Common chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, ionizable groups) are identified among the active molecules.[27]

  • Model Generation and Validation: A program like HypoGen (Discovery Studio) generates hypothetical pharmacophore models and scores them based on how well they map the active compounds and exclude inactive ones. The best model is selected based on statistical parameters like correlation coefficient and accuracy.[27][29]

Table 4: Pharmacophore Models for Triazine-Based Compounds

Therapeutic Area Key Pharmacophore Features Modeling Software Result Reference
Antidepressant 1 Hydrophobic, 2 Ring Aromatic, 1 Positive Ionization HypoGen (Discovery Studio) Identified four in-silico hits from a 10,000 compound library [27][29]
EGFR Inhibitors 2 Aromatic Rings, 1 Acceptor, 1 Donor, 1 Hydrophobic - Generated a 5-point model for virtual screening [19]

| 5-HT6R Ligands | 1 Positive Ionizable, 1 Aromatic Ring, 1 H-Bond Acceptor, 1 Hydrophobic | - | Modified model for designing novel ligands |[28] |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time.[30][31] They are used to study the stability of ligand-protein complexes, conformational changes, and the influence of solvent.

Key Applications:

  • Complex Stability: Assessing the stability of the binding pose predicted by molecular docking over a period of time (e.g., 100 ns).[24][32]

  • Binding Free Energy Calculation: Using methods like MM/GBSA or MM/PBSA to calculate the binding free energy, which can provide a more accurate estimation of binding affinity than docking scores alone.[18][21]

  • Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

Typical Experimental Protocol (MD Simulation):

  • System Setup: The protein-ligand complex (often from a docking result) is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Force Field Selection: A force field (e.g., CHARMM, OPLS) is chosen to describe the potential energy of the system.[32]

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated at the desired pressure (e.g., 1.0 bar) while restraining the protein and ligand. This is followed by an unrestrained equilibration phase.[24]

  • Production Run: The simulation is run for a specified period (e.g., 50-100 ns), during which atomic coordinates are saved at regular intervals.[24][32]

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze specific interactions like hydrogen bonds over time.

Visualization of Computational Workflows

The integration of these computational techniques creates a powerful workflow for modern drug discovery and materials design.

G Computational Workflow for Triazine-Based Drug Discovery cluster_0 Initial Design & Screening cluster_1 Interaction & Affinity Analysis cluster_2 Dynamic Validation & Refinement cluster_3 Property Calculation & Synthesis LIB Compound Library (Virtual or Focused) PH4 Pharmacophore Modeling LIB->PH4 Build Model VS Virtual Screening LIB->VS Screen Library PH4->VS QSAR QSAR Modeling QSAR->LIB Guide Design DOCK Molecular Docking VS->DOCK Top Candidates HITS Prioritized Hits DOCK->HITS MD MD Simulations HITS->MD FE Binding Free Energy (MM/GBSA) MD->FE Analyze Trajectory LEAD Lead Candidates FE->LEAD Rank & Select DFT DFT Calculations (Properties, Reactivity) LEAD->DFT SYN Synthesis & Experimental Validation LEAD->SYN DFT->SYN SYN->QSAR New Data

Caption: A typical integrated workflow for triazine drug discovery.

G 3D-QSAR Modeling Logical Flow DATA Dataset of Triazine Analogs with pIC50 values SPLIT Split into Training Set and Test Set DATA->SPLIT ALIGN 3D Structure Generation & Molecular Alignment SPLIT->ALIGN Training Set PRED External Validation (Test Set, pred_r²) SPLIT->PRED Test Set FIELD Calculate Molecular Fields (Steric, Electrostatic, etc.) ALIGN->FIELD PLS Generate Model using Partial Least Squares (PLS) FIELD->PLS VALID Internal Validation (Leave-one-out, q²) PLS->VALID VALID->PRED Good q² MAPS Generate Contour Maps PRED->MAPS Good pred_r² DESIGN Guide Design of New Compounds MAPS->DESIGN

References

Technical Guide: 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine

Molecular Formula: C₂₁H₁₄BrN₃

This technical guide provides an in-depth overview of the triazine compound, 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine, tailored for researchers, scientists, and professionals in drug development. The document covers its synthesis, physicochemical properties, and potential pharmacological activities, with a focus on its role in cancer research.

Physicochemical Properties

PropertyPredicted Value
Molecular Weight 388.26 g/mol
Monoisotopic Mass 387.0371 Da
XlogP 4.9

Data sourced from PubChem. These values are predicted and should be confirmed by experimental analysis.

Synthesis Protocols

A general and established method for the synthesis of 5,6-diphenyl-1,2,4-triazine derivatives involves the condensation of benzil (1,2-diphenylethane-1,2-dione) with an appropriate aminoguanidine derivative. For the synthesis of the title compound, 4-bromobenzoylhydrazine would be reacted with a source of ammonia to form the corresponding amidinohydrazine, which then undergoes cyclocondensation with benzil.

A detailed experimental protocol for a closely related isomer, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, is described as follows and may be adapted: 4-Bromo-N-benzylideneaniline and benzamidine are dissolved in chloroform. The mixture is then heated to 80°C for 24 hours. After the reaction, the mixture is filtered to obtain the desired product.

Another general synthetic route for 3-substituted-5,6-diaryl-1,2,4-triazines involves the nucleophilic substitution reaction of 5,6-diaryl-3-methylsulfonyl-1,2,4-triazines with various nucleophiles.[1]

Experimental Workflow for Synthesis of 1,2,4-Triazine Derivatives:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product benzil Benzil condensation Cyclocondensation benzil->condensation aminoguanidine Substituted Aminoguanidine aminoguanidine->condensation triazine 3-Aryl-5,6-diphenyl-1,2,4-triazine condensation->triazine

Caption: General synthesis of 5,6-diphenyl-1,2,4-triazines.

Potential Pharmacological Activity and Signaling Pathways

Triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-triazine derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Targeted Signaling Pathways:

  • EGFR/PI3K/AKT/mTOR Pathway: The epidermal growth factor receptor (EGFR) and the downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway are crucial for cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Certain triazine derivatives have been shown to inhibit components of this pathway, leading to apoptosis and reduced tumor growth. For instance, a study on a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, including a bromophenyl-containing compound, demonstrated significant antiproliferative activity against various cancer cell lines by targeting this cascade.

  • c-Met Kinase Pathway: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of numerous cancers. Hetero-fused 1,2,4-triazine derivatives have been investigated as inhibitors of c-Met kinase.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K cMet c-Met cMet->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Triazine 3-(4-bromophenyl)-5,6-diphenyl- 1,2,4-triazine Triazine->EGFR Inhibition Triazine->cMet Inhibition Triazine->PI3K Inhibition

Caption: Potential inhibition of cancer signaling pathways.

Quantitative Data from Related Compounds

While specific quantitative data for 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine is limited, data from structurally similar compounds can provide valuable insights into its potential efficacy. The following table summarizes the in vitro anticancer activity of a related bromophenyl-containing triazine derivative against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine MCF-7 (Breast Cancer)4.53 ± 0.30
HCT-116 (Colon Cancer)0.50 ± 0.080
HepG2 (Liver Cancer)3.01 ± 0.49

This data is for a structurally related compound and serves as a reference for the potential activity of the title compound.

Conclusion

3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine belongs to a class of compounds with significant potential in the field of drug discovery, particularly in oncology. The 1,2,4-triazine scaffold serves as a versatile platform for the development of inhibitors targeting key cancer-related signaling pathways. Further research, including the development of specific synthesis protocols, comprehensive characterization, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of novel triazine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine as a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). This document outlines its role, synthesis, and application in creating high-performance OLED components, supported by detailed experimental protocols and performance data of representative materials.

Introduction to this compound

This compound is a versatile building block in the development of materials for OLEDs.[1] Its chemical structure, featuring a central electron-deficient triazine ring flanked by phenyl and bromophenyl groups, provides a unique combination of properties essential for high-performance OLEDs. The triazine core is known for its excellent thermal stability and strong electron-withdrawing capability, which is beneficial for creating efficient electron transport (ETL) and host materials.[2] The presence of a bromine atom on one of the phenyl rings offers a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the synthesis of more complex, functional molecules with tailored optoelectronic properties for use in emissive or charge-transport layers.[1]

Key Properties and Applications:

  • Intermediate for Advanced OLED Materials: It is a crucial precursor for synthesizing a wide range of functional molecules for various layers within an OLED device.[1]

  • Enhanced Thermal Stability: The triazine core contributes to the high thermal stability of the resulting materials, a critical factor for the longevity of OLED devices.[2]

  • Electron-Deficient Nature: The nitrogen-rich triazine ring makes it an excellent electron-accepting moiety, ideal for developing electron-transporting and bipolar host materials.

  • Tunable Optoelectronic Properties: The bromophenyl group allows for the introduction of various functional groups to tune the energy levels (HOMO/LUMO), triplet energy, and charge transport characteristics of the final material.

Synthesis and Characterization

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-Bromo-N-benzylideneaniline with benzamidine.

Materials:

  • 4-Bromo-N-benzylideneaniline

  • Benzamidine

  • Chloroform

Protocol:

  • Dissolve 4-Bromo-N-benzylideneaniline and benzamidine in chloroform in a reaction flask equipped with a condenser.

  • Heat the reaction mixture to 80 °C.

  • Maintain the temperature and stir the mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate to collect the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain colorless needles of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Bromo-N-benzylideneaniline process Reaction reactant1->process reactant2 Benzamidine reactant2->process solvent Chloroform solvent->process temperature 80 °C, 24h temperature->process product This compound process->product

Caption: Synthesis of this compound.

Application in the Synthesis of a Bipolar Host Material

The true utility of this compound lies in its role as a precursor. Below is a representative protocol for synthesizing a bipolar host material, 3-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9-phenyl-9H-carbazole (PTPCz), where the bromo-functionalized triazine is coupled with a carbazole-based boronic acid. Bipolar host materials are crucial for achieving balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs), leading to high device efficiencies.

Synthesis of a Bipolar Host Material (PTPCz) from this compound

Materials:

  • This compound

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

Protocol:

  • In a round-bottom flask, combine this compound, 9-phenyl-9H-carbazole-3-boronic acid, and a catalytic amount of Pd(PPh₃)₄.

  • Add a mixture of toluene, ethanol, and the 2M aqueous Na₂CO₃ solution to the flask.

  • De-gas the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 24 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final bipolar host material.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound process Suzuki Coupling reactant1->process reactant2 9-Phenyl-9H-carbazole-3-boronic acid reactant2->process catalyst Pd(PPh3)4 catalyst->process base 2M aq. Na2CO3 base->process solvent Toluene/Ethanol solvent->process atmosphere N2 atmosphere, Reflux, 24h atmosphere->process product Bipolar Host Material (e.g., PTPCz) process->product

Caption: Synthesis of a bipolar host material via Suzuki coupling.

Application in OLEDs and Performance Data

Triazine-based bipolar host materials, synthesized from intermediates like this compound, are instrumental in fabricating highly efficient phosphorescent OLEDs. These materials facilitate balanced charge transport and possess high triplet energies, which are essential for efficient energy transfer to the phosphorescent emitter.

Representative Performance of a Green PhOLED with a Triazine-Based Bipolar Host

Device ParameterValue
Host Material3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)
DopantTris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
Maximum External Quantum Efficiency (EQE)21.2%[3]
EQE at 10,000 cd/m²20.0%[3]
Maximum Current Efficiency65.8 cd/A
Maximum Power Efficiency59.0 lm/W[4]
Color (CIE Coordinates)Green

Experimental Protocol for OLED Fabrication

The following is a general protocol for the fabrication of a multilayer phosphorescent OLED using thermal evaporation, which is a standard technique in OLED research and manufacturing.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HAT-CN

    • Hole Transport Layer (HTL): e.g., TAPC

    • Emissive Layer (EML): Host (e.g., DPTPCz) and Guest (e.g., Ir(ppy)₃)

    • Electron Transport Layer (ETL): e.g., TPBi

  • Electron Injection Layer (EIL): Lithium fluoride (LiF)

  • Cathode: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning setup (ultrasonic bath with deionized water, acetone, and isopropanol)

  • UV-ozone or plasma treatment system

Protocol:

  • Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the cleaned substrates with UV-ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. b. Deposit the organic layers sequentially without breaking the vacuum. The typical deposition rates and thicknesses are:

    • HIL (HAT-CN): 1 Å/s, 10 nm
    • HTL (TAPC): 1 Å/s, 40 nm
    • EML: Co-evaporate the host (e.g., DPTPCz) and the phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 10 wt%). The total thickness is typically 30 nm. The deposition rates should be carefully controlled to achieve the desired doping ratio.
    • ETL (TPBi): 1 Å/s, 30 nm

  • Cathode Deposition: a. Deposit the EIL (LiF) at a rate of 0.1 Å/s to a thickness of 1 nm. b. Deposit the Al cathode at a rate of 5 Å/s to a thickness of 100 nm.

  • Encapsulation: a. After deposition, transfer the completed device to a nitrogen-filled glovebox. b. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers and cathode from moisture and oxygen.

  • Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer. b. Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data. c. Measure the electroluminescence (EL) spectrum and determine the CIE color coordinates.

G cluster_workflow OLED Fabrication Workflow cluster_layers Deposited Layers start Start sub_clean Substrate Cleaning (Sonication, N2 Dry, UV-Ozone) start->sub_clean org_dep Organic Layer Deposition (High Vacuum Thermal Evaporation) sub_clean->org_dep cathode_dep Cathode Deposition (EIL: LiF, Cathode: Al) org_dep->cathode_dep hil HIL (e.g., HAT-CN) htl HTL (e.g., TAPC) eml EML (Host:Dopant) etl ETL (e.g., TPBi) encap Encapsulation (N2 Glovebox) cathode_dep->encap charac Device Characterization (J-V-L, EQE, EL Spectrum) encap->charac end End charac->end

Caption: A typical workflow for the fabrication of a multi-layer OLED.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of high-performance materials for OLEDs. Its inherent properties, combined with the ability to undergo further functionalization, make it a key component in the development of next-generation displays and lighting. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the potential of this compound and its derivatives in advancing OLED technology.

References

Application Notes and Protocols for Measuring Photophysical Properties of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science and drug development due to their diverse photophysical properties. These properties, which include absorption, emission, and excited-state dynamics, are crucial for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent probes to photosensitizers in photodynamic therapy.[1][2] This document provides a detailed guide to the experimental setups and protocols for characterizing the photophysical properties of triazine derivatives.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to determine the wavelengths at which a molecule absorbs light. This information provides insights into the electronic transitions within the molecule. For triazine derivatives, the absorption spectra are typically characterized by intense π-π* transitions.[3]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the triazine derivative in a suitable solvent (e.g., dichloromethane, acetonitrile, THF) with a typical concentration of 1 x 10⁻³ M.[4]

    • From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in a quartz cuvette with a 1 cm path length.[4] The solvent should be of spectroscopic grade to minimize background absorbance.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[5]

    • The absorption maxima (λmax) are identified as the peaks in the spectrum.

Data Presentation:

The absorption data for various triazine derivatives are summarized in the table below.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
TAPA-aTHF395-[6]
TPAP-aTHF--[6]
TTPE-TrTHF340-[7]
TTPE-Ph-TrTHF350-[7]
TAZ-3PTZBrDCM314, 420-[4]
3aMethanol283-[8]
3bMethanol275-[8]
3cMethanol279-[8]
3dMethanol281-[8]
3eMethanol277-[8]

Note: "-" indicates data not specified in the source.

Experimental Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution (1x10⁻³ M) B Prepare Dilute Solution (1x10⁻⁵ M in Quartz Cuvette) A->B C Record Baseline (Solvent Only) B->C D Measure Sample Spectrum (200-800 nm) C->D E Identify Absorption Maxima (λmax) D->E Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (Absorbance < 0.1) B Excite at λmax A->B D Measure Fluorescence Decay (TCSPC) A->D C Record Emission Spectrum B->C E Determine Emission Maxima (λem) C->E F Calculate Quantum Yield (ΦF) C->F G Determine Lifetime (τ) D->G Photophysical_Relationships cluster_techniques Experimental Techniques cluster_properties Photophysical Properties UV_Vis UV-Vis Spectroscopy Absorption Absorption Maxima (λmax) UV_Vis->Absorption Fluorescence Fluorescence Spectroscopy Emission Emission Maxima (λem) Fluorescence->Emission QuantumYield Quantum Yield (ΦF) Fluorescence->QuantumYield Lifetime Excited-State Lifetime (τ) Fluorescence->Lifetime TA Transient Absorption Spectroscopy TA->Lifetime ExcitedStateDynamics Excited-State Dynamics TA->ExcitedStateDynamics Absorption->Fluorescence Determines Excitation Wavelength

References

Application Notes and Protocols for Solution-Processed 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of high-quality thin films of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine from solution. This material is a key building block in the development of advanced organic electronic devices, particularly as an intermediate for Organic Light-Emitting Diodes (OLEDs).[1][2] The triazine core, combined with phenyl and bromophenyl substitutions, imparts excellent thermal stability and charge transport characteristics, which are crucial for efficient light emission in OLEDs.[1]

Overview of Solution-Processing Techniques

Solution-processing offers a cost-effective and scalable alternative to vacuum deposition methods for fabricating organic electronic devices. The ability to deposit uniform, thin films from solution is critical for the performance of these devices. The most common solution-processing techniques for small molecule organic semiconductors, such as this compound, are spin coating and doctor blading.

Spin coating is ideal for laboratory-scale fabrication of highly uniform films on small, flat substrates. It is a rapid and simple method, though it can be material-intensive.

Doctor blading is a scalable deposition technique that is well-suited for producing large-area films with controlled thickness.[3][4][5] It is more material-efficient than spin coating and is compatible with roll-to-roll manufacturing processes.[3][4]

General Experimental Workflow

The overall process for fabricating thin films from solution involves several key steps, from material preparation to final film characterization. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Solution Preparation cluster_sub Substrate Preparation cluster_dep Film Deposition cluster_post Post-Processing & Characterization material Weigh this compound solvent Select & Measure Solvent material->solvent dissolve Dissolve Material (Stirring/Heating) solvent->dissolve filtrate Filter Solution (e.g., 0.2 µm PTFE filter) dissolve->filtrate spin_coating Spin Coating filtrate->spin_coating doctor_blading Doctor Blading filtrate->doctor_blading cleaning Substrate Cleaning (e.g., Sonication in Solvents) surface_mod Surface Treatment (e.g., UV-Ozone, Plasma) cleaning->surface_mod surface_mod->spin_coating surface_mod->doctor_blading annealing Thermal Annealing spin_coating->annealing doctor_blading->annealing characterization Film Characterization (e.g., AFM, UV-Vis, XRD) annealing->characterization

Caption: General workflow for solution-processed thin film fabrication.

Experimental Protocols

Materials and Reagents
Material/ReagentPuritySupplier (Example)Notes
This compound>99%Sigma-Aldrich, Oakwood ChemicalEnsure high purity for optimal electronic properties.
ChlorobenzeneAnhydrous, >99.8%Sigma-AldrichCommon solvent for organic electronics.
TolueneAnhydrous, >99.8%Sigma-AldrichAlternative solvent.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichCan be used for higher solubility.
AcetoneACS gradeFisher ScientificFor substrate cleaning.
Isopropanol (IPA)ACS gradeFisher ScientificFor substrate cleaning.
Deionized (DI) water18 MΩ·cm-For substrate cleaning.
Protocol 1: Spin Coating

This protocol describes the deposition of a thin film of this compound using a spin coater.

1. Solution Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, toluene) at a concentration range of 1-20 mg/mL.

  • Stir the solution on a hot plate at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.

  • After cooling to room temperature, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

2. Substrate Preparation:

  • Clean the substrate (e.g., glass, ITO-coated glass, silicon wafer) by sequential sonication in DI water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas.

  • For improved film quality, treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to create a hydrophilic surface.

3. Film Deposition:

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense a small amount of the prepared solution onto the center of the substrate to cover the surface.

  • Start the spin coating program. A two-step program is often used: a low-speed step to spread the solution (e.g., 500 rpm for 10 seconds) followed by a high-speed step to thin the film (e.g., 2000-5000 rpm for 30-60 seconds).

4. Post-Deposition Annealing:

  • Transfer the coated substrate to a hot plate in a nitrogen-filled glovebox.

  • Anneal the film at a temperature between 80-150 °C for 10-30 minutes to remove residual solvent and improve film morphology.

Table 1: Spin Coating Parameters and Their Effects

ParameterTypical RangeEffect on Film Properties
Solution Concentration1 - 20 mg/mLHigher concentration generally leads to thicker films.
Spin Speed1000 - 6000 rpmHigher speed results in thinner films.
Spin Time30 - 60 secondsLonger time can lead to thinner and more uniform films, up to a point.
Annealing Temperature80 - 150 °CAffects solvent removal, crystallinity, and film morphology.
Annealing Time10 - 30 minutesInfluences the degree of solvent removal and molecular ordering.
Protocol 2: Doctor Blading

This protocol outlines the fabrication of a thin film using the doctor blading technique, which is suitable for larger area deposition.

1. Solution Preparation:

  • Prepare a solution with a slightly higher concentration than for spin coating, typically in the range of 10-50 mg/mL. The viscosity of the solution is a critical parameter.

  • Ensure the material is fully dissolved and filter the solution as described in the spin coating protocol.

2. Substrate and Blade Preparation:

  • Clean the substrate as described previously.

  • Set the temperature of the substrate holder if required (e.g., 40-80 °C) to control solvent evaporation.

  • Set the gap between the doctor blade and the substrate. This gap, along with the solution concentration, will primarily determine the wet film thickness. A typical starting gap is 50-200 µm.

3. Film Deposition:

  • Dispense a line of the solution in front of the doctor blade on the substrate.

  • Move the blade across the substrate at a constant speed (e.g., 1-20 mm/s). The coating speed influences the drying kinetics and final film morphology.

4. Post-Deposition Annealing:

  • Anneal the film as described in the spin coating protocol to remove residual solvent and enhance film quality.

Table 2: Doctor Blading Parameters and Their Effects

ParameterTypical RangeEffect on Film Properties
Solution Concentration10 - 50 mg/mLHigher concentration results in thicker films.
Blade Gap50 - 200 µmLarger gap leads to thicker films.
Coating Speed1 - 20 mm/sSlower speeds can lead to more ordered films but may introduce drying effects.
Substrate TemperatureRoom Temp. - 80 °CHigher temperature accelerates solvent evaporation, affecting film morphology.
Annealing Temperature80 - 150 °CPromotes solvent removal and can improve molecular packing.

Film Characterization

After deposition and annealing, the quality of the this compound films should be assessed using various characterization techniques.

Table 3: Recommended Film Characterization Techniques

TechniquePurposeExpected Outcome
Atomic Force Microscopy (AFM) To analyze surface morphology and roughness.A smooth, uniform film with low root-mean-square (RMS) roughness is desirable for most electronic applications.
UV-Visible (UV-Vis) Spectroscopy To determine the optical absorption properties and estimate the film thickness.The absorption spectrum will provide information about the electronic transitions and can be used to calculate the optical bandgap.
X-ray Diffraction (XRD) To investigate the crystallinity and molecular packing of the film.The presence of sharp diffraction peaks indicates a crystalline or semi-crystalline film structure, which is often beneficial for charge transport.
Photoluminescence (PL) Spectroscopy To measure the light-emitting properties of the film.The emission spectrum will reveal the color of light emitted and the photoluminescence quantum yield (PLQY) can be determined.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Pinholes or dewetting Poor substrate cleaning; Inappropriate solvent; Low solution viscosity.Improve substrate cleaning protocol; Use a different solvent with better wetting properties; Increase solution concentration.
Non-uniform film thickness Inconsistent spin speed or coating speed; Non-level substrate.Calibrate and check the spin coater or doctor blader; Ensure the substrate is level during deposition.
Coffee-ring effect (in doctor blading) Slow solvent evaporation at the edges.Increase the coating speed; Use a co-solvent system; Employ gas-assisted drying.
Poor crystallinity Suboptimal annealing temperature or time; Rapid solvent evaporation.Optimize the annealing conditions; Use a solvent with a higher boiling point to slow down evaporation.

By following these detailed protocols and considering the parameters outlined, researchers can successfully fabricate high-quality thin films of this compound for various applications in organic electronics. It is important to note that the optimal conditions may vary depending on the specific substrate, desired film thickness, and intended application. Therefore, systematic optimization of the deposition parameters is highly recommended.

References

Application Notes and Protocols for Vacuum Thermal Evaporation of Triazine-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the vacuum thermal evaporation conditions for various triazine-based materials commonly used in the fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The following sections detail the experimental parameters, protocols, and workflows for achieving high-quality thin films.

Overview of Triazine-Based Materials in Organic Electronics

Triazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in organic electronics due to their inherent electron-deficient nature. This property makes them excellent candidates for use as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and interfacial layers in various optoelectronic devices. Their rigid and planar structure can facilitate ordered molecular packing, leading to high charge carrier mobility. Furthermore, their high thermal stability is advantageous for device longevity and performance under operational stress.[1][2][3]

General Principles of Vacuum Thermal Evaporation

Vacuum thermal evaporation is a physical vapor deposition (PVD) technique used to deposit thin films of material onto a substrate. The process involves heating a source material in a high-vacuum chamber until it sublimes or evaporates. The resulting vapor then travels in a straight line and condenses on a cooler substrate, forming a thin film.[4][5] Key parameters that control the film properties include:

  • Source Temperature: Determines the evaporation rate of the material.

  • Substrate Temperature: Influences the morphology, crystallinity, and adhesion of the deposited film.[6][7]

  • Deposition Rate: Affects the molecular ordering and surface roughness of the film.

  • Base Pressure: A high vacuum (typically < 10⁻⁵ Torr) is crucial to prevent contamination and ensure a long mean free path for the evaporated molecules.[5]

Tabulated Deposition Parameters for Triazine-Based Materials

The following tables summarize the vacuum thermal evaporation conditions for several common triazine-based materials as reported in the literature. These parameters serve as a starting point for process optimization.

Material NameAcronymRole in DeviceSource Temperature (°C)Substrate Temperature (°C)Deposition Rate (Å/s)Base Pressure (Torr)Film Thickness (nm)Reference(s)
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazineT2TElectron Transport Layer, Host MaterialNot specifiedRoom Temperature1-21 x 10⁻⁶30-60[8]
2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazinePO-T2TElectron Transport Layer, Hole Blocking LayerNot specifiedRoom Temperature1.0< 5 x 10⁻⁶35-60
3-(Dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazoleBTTCHost MaterialNot specifiedRoom Temperature1.05 x 10⁻⁶40[2]
3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-9-phenyl-9H-carbazoleTrzmPCzHost MaterialNot specifiedRoom Temperature1.05 x 10⁻⁶40[3]
9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tris(9H-carbazole)TCTAHole Transport LayerNot specifiedRoom TemperatureNot specifiedNot specified30
3′,3′′′,3′′′′′-(1,3,5-triazine-2,4,6-triyl)tris(([1,1′-biphenyl]-3-carbonitrile))CN-T2TElectron Transport LayerNot specifiedRoom TemperatureNot specifiedNot specified50[7]
2,4,6-tris(diphenylamino)-s-triazineTDATAHole Transport LayerNot specifiedRoom TemperatureNot specifiedNot specified15

Experimental Protocols

General Protocol for Vacuum Thermal Evaporation of Triazine-Based Thin Films

This protocol outlines the standard procedure for depositing triazine-based materials using a thermal evaporation system.

1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates using a high-purity nitrogen gun. d. Treat the substrates with UV-ozone or oxygen plasma for 5-15 minutes to improve the work function and promote adhesion of the subsequent organic layers.

2. Material Loading: a. Place a small amount (typically 50-100 mg) of the high-purity triazine-based material into a quartz or alumina crucible. b. Mount the crucible into the evaporation source holder within the vacuum chamber.

3. System Pump-Down: a. Load the prepared substrates into the substrate holder in the vacuum chamber, ensuring the conductive side faces the evaporation source. b. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

4. Deposition: a. Gradually increase the current to the evaporation source to heat the triazine material until it starts to sublimate. b. Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature to achieve the desired deposition rate (typically 0.5-2.0 Å/s). c. Open the shutter to begin deposition onto the substrates. d. Continue deposition until the desired film thickness is achieved, as monitored by the QCM. e. Close the shutter and ramp down the source power.

5. Post-Deposition: a. Allow the system to cool down before venting the chamber to atmospheric pressure with an inert gas like nitrogen. b. Remove the coated substrates for further processing or characterization.

Post-Deposition Annealing Protocol

Thermal annealing can be employed to improve the crystallinity and morphology of the deposited films.

1. Transfer to Annealing Environment: a. Immediately transfer the substrates with the freshly deposited triazine films into a nitrogen-filled glovebox or a vacuum oven to prevent exposure to ambient air and moisture.

2. Thermal Treatment: a. Place the substrates on a hotplate or in an oven. b. Heat the substrates to the desired annealing temperature (typically ranging from 80°C to 150°C, depending on the material's thermal properties) for a specified duration (e.g., 10-60 minutes). c. After annealing, allow the substrates to cool down slowly to room temperature before further processing.

Visualized Workflows

OLED Fabrication Workflow

The following diagram illustrates a typical workflow for the fabrication of a multilayer OLED device using vacuum thermal evaporation.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation cluster_post Post-Fabrication sub_cleaning Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone load_substrate Load Substrate into Chamber uv_ozone->load_substrate pump_down Pump Down to High Vacuum (<10^-5 Torr) load_substrate->pump_down dep_htl Deposit Hole Transport Layer (HTL) (e.g., TCTA) pump_down->dep_htl dep_eml Deposit Emissive Layer (EML) dep_htl->dep_eml dep_etl Deposit Electron Transport Layer (ETL) (e.g., T2T, PO-T2T) dep_eml->dep_etl dep_eil Deposit Electron Injection Layer (EIL) dep_etl->dep_eil dep_cathode Deposit Cathode (e.g., LiF/Al) dep_eil->dep_cathode encapsulation Encapsulation dep_cathode->encapsulation testing Device Testing encapsulation->testing

Caption: Workflow for OLED fabrication via vacuum thermal evaporation.

Perovskite Solar Cell Fabrication Workflow (with Triazine Interlayer)

This diagram outlines the fabrication process for a perovskite solar cell incorporating a triazine-based interlayer.

PSC_Fabrication_Workflow cluster_prep Substrate and ETL Preparation cluster_perovskite Perovskite Layer Formation cluster_interlayer Triazine Interlayer Deposition cluster_contacts Contact Deposition fto_cleaning FTO Substrate Cleaning etl_deposition ETL Deposition (e.g., SnO2, TiO2) fto_cleaning->etl_deposition perovskite_coating Perovskite Precursor Spin Coating etl_deposition->perovskite_coating perovskite_annealing Perovskite Annealing perovskite_coating->perovskite_annealing triazine_deposition Vacuum Thermal Evaporation of Triazine Layer perovskite_annealing->triazine_deposition htl_deposition HTL Deposition triazine_deposition->htl_deposition metal_contact Metal Contact Evaporation (e.g., Au, Ag) htl_deposition->metal_contact

Caption: Workflow for perovskite solar cell fabrication.

Conclusion

The successful deposition of high-quality triazine-based thin films via vacuum thermal evaporation is critical for the fabrication of high-performance organic electronic devices. The parameters provided in this document serve as a valuable starting point for researchers and engineers. However, it is important to note that the optimal conditions can vary depending on the specific triazine derivative, the device architecture, and the deposition system used. Careful optimization of the deposition parameters and post-deposition treatments is essential for achieving desired film properties and device performance.

References

The Role of Triazine Derivatives in Thermally Activated Delayed Fluorescence (TADF): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of triazine derivatives in the field of Thermally Activated Delayed Fluorescence (TADF). It includes detailed protocols for the synthesis, characterization, and device fabrication related to triazine-based TADF emitters, making it a valuable resource for researchers in materials science, organic chemistry, and optoelectronics.

Introduction to Triazine Derivatives in TADF

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading third-generation technology for Organic Light-Emitting Diodes (OLEDs), offering a pathway to achieve 100% internal quantum efficiency (IQE) without the need for expensive and toxic heavy metals found in phosphorescent emitters.[1][2] The TADF mechanism relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC).[1][3] This process is facilitated in molecules with a small singlet-triplet energy gap (ΔEST).

Triazine, a nitrogen-containing heterocyclic compound, has been identified as a highly effective electron-accepting core for the design of TADF emitters.[3][4] Its electron-deficient nature, coupled with a rigid and stable aromatic structure, makes it an ideal building block for creating donor-acceptor (D-A) type molecules.[4] In these architectures, the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating moiety, while the lowest unoccupied molecular orbital (LUMO) is centered on the triazine acceptor. This spatial separation of HOMO and LUMO leads to a small ΔEST, a key requirement for efficient TADF.[3][5]

The versatility of the triazine core allows for the tuning of photophysical properties by attaching various donor groups at its 2, 4, and 6 positions.[4] This modular approach enables the development of TADF emitters with emissions spanning the entire visible spectrum, from deep blue to red.[4][6]

Molecular Design Principles and Signaling Pathways

The design of efficient triazine-based TADF emitters revolves around the strategic combination of an electron-donating unit and the triazine acceptor to minimize the singlet-triplet energy gap (ΔEST) and enhance the rate of reverse intersystem crossing (kRISC).

dot

TADF_Mechanism cluster_excitons Exciton Generation (in OLED) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation S1->S0 Prompt Fluorescence (k_F) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (k_ISC) T1->S0 Phosphorescence (k_P) (Typically slow) T1->S1 Reverse Intersystem Crossing (k_RISC) (Thermal Energy) 25% Singlets 25% Singlets 75% Triplets 75% Triplets

Figure 1: The Thermally Activated Delayed Fluorescence (TADF) mechanism.

A key strategy in designing triazine-based TADF molecules is the Donor-Acceptor (D-A) approach. The spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the triazine acceptor minimizes the exchange energy, leading to a small ΔEST.

dot

Molecular_Design cluster_molecule Donor-Acceptor Molecular Design cluster_orbitals Frontier Molecular Orbitals cluster_properties Resulting Properties Molecule Donor (e.g., Carbazole, Acridine) Linker Acceptor (Triazine) HOMO HOMO (Localized on Donor) Molecule:donor->HOMO Contributes to LUMO LUMO (Localized on Acceptor) Molecule:acceptor->LUMO Contributes to Properties Small ΔE_ST Efficient RISC High PLQY HOMO->Properties Leads to LUMO->Properties Leads to Synthesis_Workflow Start Start Materials: - Cyanuric chloride - Donor-boronic acid - Aryl halide Step1 Step 1: Nucleophilic Aromatic Substitution (Formation of dichlorotriazine intermediate) Start->Step1 Step2 Step 2: Suzuki Coupling Reaction (Attachment of donor moieties) Step1->Step2 Purification Purification (Column chromatography, Recrystallization) Step2->Purification Characterization Characterization (NMR, Mass Spectrometry, Elemental Analysis) Purification->Characterization FinalProduct Final TADF Emitter Characterization->FinalProduct

References

Characterization of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Thin Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive characterization of thin films of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This triazine derivative is a key building block in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1] The protocols outlined herein cover essential techniques for evaluating the optical, electrochemical, and thermal properties of thin films, which are critical for assessing their potential in various applications, including organic electronics and drug delivery systems. While specific experimental data for the thin films of this compound are not extensively available in public literature, this guide offers robust, standard methodologies and representative data to enable researchers to effectively characterize this and similar materials.

Application Notes

This compound is a versatile organic molecule with a triazine core, known for its excellent thermal stability and charge transport characteristics.[1] These properties make it a promising candidate for use in the emissive or charge transport layers of OLED devices.[1] The characterization of this material in thin film form is paramount for understanding its solid-state properties and performance in device applications.

  • Organic Light-Emitting Diodes (OLEDs): The optical and electrochemical properties of the thin films directly influence the efficiency, color purity, and operational lifetime of OLED devices. The photoluminescence spectrum determines the emission color, while the energy levels (HOMO/LUMO) govern charge injection and transport.

  • Organic Photovoltaics (OPVs): As an electron-accepting material, understanding its LUMO level and electron mobility is crucial for designing efficient donor-acceptor blends in OPVs.

  • Drug Delivery: While less common, triazine derivatives are explored in medicinal chemistry. Characterizing thin films could be relevant for developing novel drug-releasing coatings or biocompatible electronic interfaces. The thermal stability is a key factor for any processing or sterilization steps.

The following sections provide detailed protocols for key characterization techniques essential for evaluating the potential of this compound thin films.

Experimental Protocols

Thin Film Deposition

A crucial first step is the deposition of uniform, high-quality thin films. Thermal evaporation is a common technique for small organic molecules.

Protocol: Thermal Evaporation

  • Substrate Preparation:

    • Clean substrates (e.g., indium tin oxide (ITO) coated glass for optical/electrochemical measurements, silicon wafers for morphological analysis) by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the surface energy.

  • Material Preparation:

    • Place a small amount (e.g., 10-20 mg) of this compound powder in a quartz crucible.

  • Deposition:

    • Mount the crucible and the substrates in a high-vacuum thermal evaporation chamber.

    • Evacuate the chamber to a base pressure of < 1 x 10-6 Torr.

    • Heat the crucible gradually until the material starts to sublimate.

    • Deposit the material onto the substrates at a controlled rate (e.g., 0.1-0.2 Å/s), monitored by a quartz crystal microbalance.

    • The desired film thickness (e.g., 50-100 nm) can be controlled by the deposition time and rate.

  • Post-Deposition:

    • Allow the chamber to cool down to room temperature before venting with an inert gas (e.g., nitrogen or argon).

    • Store the prepared thin films in a desiccator or glovebox to prevent degradation from moisture and oxygen.

Optical Characterization

Protocol: UV-Visible (UV-Vis) Absorption Spectroscopy

  • Instrument: Use a dual-beam UV-Vis spectrophotometer.

  • Sample: A thin film of this compound deposited on a transparent substrate (e.g., quartz or glass).

  • Procedure:

    • Place a blank substrate (identical to the one used for the thin film) in the reference beam path.

    • Place the thin film sample in the sample beam path.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Determine the optical bandgap (Egopt) from the onset of the absorption edge using a Tauc plot for direct or indirect bandgap materials.

Protocol: Photoluminescence (PL) Spectroscopy

  • Instrument: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

  • Sample: A thin film of the compound on a non-luminescent substrate.

  • Procedure:

    • Mount the sample in the spectrofluorometer at a suitable angle (e.g., 45°) to the excitation beam to minimize reflections.

    • Excite the sample at a wavelength corresponding to its absorption maximum (λmax) or another suitable wavelength in the absorption band.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • The Stokes shift can be calculated as the difference in energy between the absorption and emission maxima.

Electrochemical Characterization

Protocol: Cyclic Voltammetry (CV)

  • Instrument: A potentiostat with a three-electrode setup.

  • Electrodes:

    • Working Electrode: A thin film of the compound deposited on a conductive substrate (e.g., ITO or platinum).

    • Reference Electrode: A standard reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard).

    • Counter Electrode: A platinum wire or foil.

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6)) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Procedure:

    • Assemble the three-electrode cell with the electrolyte solution.

    • Bubble an inert gas (e.g., argon or nitrogen) through the solution for at least 15 minutes to remove dissolved oxygen.

    • Immerse the electrodes in the solution.

    • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 50-100 mV/s).

  • Data Analysis:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset).

    • Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following empirical formulas, often referenced against the Fc/Fc+ couple which has a known energy level of -4.8 eV or -5.1 eV relative to vacuum depending on the convention used.[2][3][4]

      • EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

      • ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

    • The electrochemical bandgap (Egel) can be calculated as the difference between the LUMO and HOMO levels.

Thermal Characterization

Protocol: Thermogravimetric Analysis (TGA)

  • Instrument: A thermogravimetric analyzer.

  • Sample: A small amount of the this compound powder (e.g., 5-10 mg) or a scraped thin film.

  • Procedure:

    • Place the sample in a clean TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Determine the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. This provides an indication of the material's thermal stability.[5][6]

Data Presentation

The following tables present representative data for the characterization of thin films of triazine-based materials. Note: These values are illustrative and should be replaced with experimentally determined data for this compound.

Table 1: Optical Properties of a Representative Triazine-Based Thin Film

ParameterValue
Absorption Maximum (λmax)~350 nm
Emission Maximum (λem)~420 nm
Stokes Shift~70 nm
Optical Bandgap (Egopt)~3.1 eV

Table 2: Electrochemical Properties of a Representative Triazine-Based Thin Film

ParameterValue
Onset Oxidation Potential (Eoxonset) vs. Fc/Fc++1.2 V
Onset Reduction Potential (Eredonset) vs. Fc/Fc+-1.5 V
HOMO Level-5.5 eV
LUMO Level-2.8 eV
Electrochemical Bandgap (Egel)2.7 eV

Table 3: Thermal Properties of a Representative Triazine-Based Material

ParameterValue
Decomposition Temperature (Td at 5% weight loss)>350 °C

Visualizations

The following diagrams illustrate the experimental workflow and the energy level relationships.

experimental_workflow cluster_synthesis Material Synthesis cluster_deposition Thin Film Preparation cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound deposition Thermal Evaporation synthesis->deposition optical Optical (UV-Vis, PL) deposition->optical electrochemical Electrochemical (CV) deposition->electrochemical thermal Thermal (TGA) deposition->thermal data_analysis Determination of λmax, λem, HOMO/LUMO, Td optical->data_analysis electrochemical->data_analysis thermal->data_analysis

Caption: Experimental workflow for thin film characterization.

energy_levels cluster_levels Energy Level Diagram LUMO LUMO HOMO HOMO LUMO->HOMO  Electrochemical  Bandgap (Eg) vacuum Vacuum Level (0 eV) vacuum->LUMO  LUMO Energy vacuum->HOMO  HOMO Energy ferrocene Fc/Fc+ (-4.8 eV) vacuum->ferrocene

Caption: Energy level diagram for an organic semiconductor.

References

Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of Functionalized Triazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Several commercially available drugs, such as the anticancer agent Enasidenib, feature a triazine core.[2][3] The functionalization of the triazine ring is crucial for modulating its physicochemical and biological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon (C-C) bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the triazine nucleus.[4][5] This is typically achieved by coupling an organoboron reagent (like a boronic acid) with a halogenated triazine, most commonly a chloro-triazine.[4][6]

These application notes provide detailed protocols for the synthesis of functionalized triazines using the Suzuki coupling reaction, including a one-pot sequential method starting from cyanuric chloride.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the chloro-triazine, inserting itself into the carbon-chlorine bond. This oxidizes the palladium to a Pd(II) species.[7][8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Pd(II) complex, replacing the chloride. The base activates the organoboron compound, facilitating this transfer.[5][9]

  • Reductive Elimination: The two organic groups on the palladium complex (the triazine and the new substituent) couple and are eliminated from the metal center. This step forms the desired C-C bond, yielding the functionalized triazine and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7][8]

Suzuki_Mechanism cluster_cycle cluster_inputs cluster_outputs pd0 Pd(0)Ln pd2_add R¹-Pd(II)L₂-Cl (Triazinyl-Pd Complex) pd0->pd2_add Oxidative Addition Product R¹-R² (Functionalized Triazine) pd2_trans R¹-Pd(II)L₂-R² (Diorganopalladium Complex) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ArylHalide R¹-Cl (Chloro-triazine) BoronicAcid R²-B(OH)₂ (Aryl Boronic Acid) Base Base (e.g., K₂CO₃)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Synthesis of Aryl-Substituted Triazines

This protocol describes a general method for the Suzuki coupling of a mono-chloro-diamino-triazine with an arylboronic acid. This is a common final step in the multi-step synthesis of trisubstituted triazines.[4]

Materials:

  • 2-Chloro-4,6-diamino-1,3,5-triazine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the chloro-triazine derivative, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized triazine.

Workflow_General setup 1. Reagent Addition (Triazine, Boronic Acid, Catalyst, Base) purge 2. Purge with N₂/Ar setup->purge solvent 3. Add Anhydrous Solvent purge->solvent react 4. Heat and Stir (80-110 °C, 4-24h) solvent->react workup 5. Work-up (Cool, Dilute, Filter, Wash) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product (Aryl-Triazine) purify->product

Figure 2: General experimental workflow for Suzuki coupling of a chloro-triazine.

Protocol 2: Sequential One-Pot Synthesis of Trisubstituted 1,3,5-Triazines

This advanced protocol enables the rapid construction of triazines with two C-N bonds and one C-C bond in a single pot, starting from cyanuric chloride.[3] This method avoids the isolation of intermediates, improving efficiency. The key is the sequential addition of nucleophiles at controlled temperatures, followed by a final Suzuki coupling step.

Materials:

  • Cyanuric chloride (1.0 equiv)

  • First amine nucleophile (1.02 equiv)

  • Second amine nucleophile (1.05 equiv)

  • Arylboronic acid (1.5 equiv)

  • N,N-Diisopropylethylamine (DIEA)

  • Palladium catalyst: PdCl₂(dtbpf) (15 mol%)

  • Base for Suzuki: NaHCO₃ or K₂CO₃ (3.0 equiv)

  • Anhydrous acetonitrile (ACN) and Tetrahydrofuran (THF)

Procedure:

  • First Nucleophilic Substitution:

    • In an oven-dried, N₂-purged vial, dissolve cyanuric chloride (1.0 equiv) in anhydrous ACN and cool to 0 °C.

    • In a separate container, prepare a solution of the first amine nucleophile (1.02 equiv) and DIEA (1.15 equiv) in anhydrous ACN.

    • Add this solution dropwise to the cyanuric chloride solution at 0 °C and stir for 2 hours.

  • Second Nucleophilic Substitution:

    • Prepare a solution of the second amine nucleophile (1.05 equiv) and DIEA (1.15 equiv) in anhydrous ACN.

    • Add this solution dropwise to the reaction mixture at 0 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 12 hours, monitoring for the consumption of the dichloro-triazine intermediate by TLC.

  • Suzuki Coupling:

    • To the crude reaction mixture from the previous step, add the arylboronic acid (1.5 equiv), the palladium catalyst PdCl₂(dtbpf) (15 mol%), and the base (e.g., NaHCO₃, 3.0 equiv).

    • Add THF as a co-solvent.

    • Heat the reaction mixture to 80 °C and stir until the mono-chloro-triazine intermediate is fully consumed (monitored by LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: One-Pot Synthesis Yields

The one-pot protocol has been successfully applied to synthesize a variety of trisubstituted triazines. The choice of nucleophiles and boronic acids influences the final yield.[3]

EntrySecond Nucleophile (R²)Boronic Acid (R³)ProductYield (%)[3]
1AnilinePhenylboronic acid3a69
2AnilineBenzofuran-3-ylboronic acid3b55
3AnilineIsoquinoline-8-ylboronic acid3c35
44-FluoroanilinePhenylboronic acid3d61
54-FluoroanilineBenzofuran-3-ylboronic acid3e42
(Data adapted from a study where the first nucleophile was 1,5-dimethyl-1H-pyrazol-3-amine)

Applications in Drug Discovery

Functionalized triazines are of significant interest to drug development professionals due to their prevalence in biologically active compounds.[1] They often serve as rigid scaffolds to orient functional groups for optimal interaction with biological targets like enzymes. A notable application is in the development of kinase inhibitors, which are crucial in oncology.[10]

For instance, many triazine derivatives are designed to target the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.[10][11] The synthesis of diverse triazine libraries via Suzuki coupling allows for extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity. The FDA-approved drug Enasidenib, used to treat acute myeloid leukemia, was synthesized using a sequential one-pot strategy involving a Suzuki coupling.[3]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Triazine Inhibitor (e.g., ZSTK474) Inhibitor->PI3K Inhibits

Figure 3: Simplified PI3K/Akt signaling pathway targeted by triazine inhibitors.

References

Application Notes and Protocols for the Potential Use of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical guide for the research and development of organic photovoltaic (OPV) devices utilizing 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. To date, there is a lack of specific published literature detailing the use and performance of this particular compound in OPV applications. The information provided is based on the known electronic properties of 1,3,5-triazine derivatives and general knowledge of OPV device fabrication and characterization.

Introduction and Rationale

The 1,3,5-triazine core is an electron-deficient aromatic system, a property that has led to the successful development of triazine-based materials for various organic electronic applications.[1][2] In the context of organic photovoltaics, this electron-deficient nature makes triazine derivatives promising candidates for use as electron transport materials (ETMs) or as building blocks for non-fullerene acceptors (NFAs).[1][2] The compound this compound possesses this key triazine core. Furthermore, the presence of a bromine atom on one of the phenyl rings provides a reactive site for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, enabling the synthesis of more complex, conjugated molecules tailored for specific optoelectronic properties.

These application notes propose the investigation of this compound in two primary roles within an OPV device:

  • As an Electron Transport Layer (ETL): To facilitate the efficient extraction and transport of electrons from the photoactive layer to the cathode, while simultaneously blocking holes.

  • As a Precursor for a Non-Fullerene Acceptor: The bromo-functional group allows for the extension of the conjugated system, which is a common strategy in the design of novel acceptor materials.

Proposed Device Architectures

The suitability of this compound can be evaluated in standard OPV device architectures. A conventional device structure is proposed for initial investigations.

Conventional Device Structure:

ITO / Hole Transport Layer (HTL) / Donor:Acceptor Bulk Heterojunction (BHJ) / [Optional: this compound as ETL] / Cathode (e.g., Ca/Al or LiF/Al)

Hypothetical Performance Metrics

The performance of a fabricated OPV device is characterized by several key metrics. While no experimental data for this compound-based devices are available, a well-structured table for recording and comparing such data is essential.

Device ConfigurationVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Reference Device (without target compound)
Device with target compound as ETL
Device with acceptor derived from target compound
  • Voc (Open-circuit Voltage): The maximum voltage available from a solar cell, occurring at zero current. It is primarily determined by the energy difference between the HOMO of the donor and the LUMO of the acceptor.

  • Jsc (Short-circuit Current Density): The maximum current density from a solar cell, occurring at zero voltage. It is dependent on the absorption of the active layer, charge generation, and charge transport.

  • FF (Fill Factor): A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction.

  • PCE (Power Conversion Efficiency): The overall efficiency of the solar cell in converting light energy to electrical energy. It is calculated as: PCE = (Voc * Jsc * FF) / Pin, where Pin is the incident light power density.

Experimental Protocols

The following are generalized protocols for the synthesis of the target compound and the fabrication of a solution-processed OPV device for its evaluation.

Synthesis of this compound

A general synthetic route involves the reaction of benzamidine with 4-bromo-N-benzylideneaniline in a suitable solvent like chloroform, heated at reflux. The product can then be purified by filtration and recrystallization.

Fabrication of a Solution-Processed Organic Solar Cell

This protocol describes the fabrication of a conventional bulk heterojunction OPV.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Deionized water, isopropanol, acetone

  • Hellmanex III or similar detergent

  • Nitrogen or argon gas for drying and glovebox environment

  • Sonicator bath

  • UV-Ozone cleaner or plasma asher

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • A common donor polymer (e.g., PTB7-Th)

  • A common acceptor (e.g., PC71BM)

  • Chlorobenzene or other suitable organic solvent

  • This compound (for use as an ETL)

  • Spin coater

  • Hotplate

  • Vacuum thermal evaporator

  • Shadow masks

  • Calcium (Ca) and Aluminum (Al) evaporation sources

  • Solar simulator (AM 1.5G)

  • Source measure unit for J-V characterization

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the pre-patterned ITO substrates in a solution of detergent (e.g., Hellmanex III) in deionized water, followed by sonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or argon.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.

    • Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds.

    • Anneal the substrates on a hotplate at 150 °C for 10 minutes.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and acceptor (e.g., a 1:1.5 weight ratio of PTB7-Th:PC71BM) in chlorobenzene. The total concentration is typically around 25 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) inside the glovebox.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at an appropriate speed (e.g., 1000-2000 rpm) to achieve a desired thickness (typically 80-100 nm).

  • Electron Transport Layer (ETL) Deposition (Optional):

    • To test this compound as an ETL, dissolve it in a suitable orthogonal solvent (a solvent that does not dissolve the underlying active layer).

    • Spin-coat a thin layer (10-20 nm) of the triazine solution on top of the active layer.

    • Anneal if necessary.

  • Cathode Deposition:

    • Transfer the substrates into a vacuum thermal evaporator.

    • Using a shadow mask to define the active area, sequentially deposit a thin layer of Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) at a pressure below 10-6 Torr.

  • Encapsulation and Characterization:

    • Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.

    • Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²).

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_final Final Device Fabrication ITO_Substrate ITO Substrate Cleaning Sonication in Solvents ITO_Substrate->Cleaning Drying N2 Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HTL Spin-coat PEDOT:PSS (HTL) UV_Ozone->HTL HTL_Anneal Anneal HTL HTL->HTL_Anneal Active_Layer Spin-coat Donor:Acceptor Blend HTL_Anneal->Active_Layer ETL Spin-coat Triazine ETL (Optional) Active_Layer->ETL ETL_Anneal Anneal ETL ETL->ETL_Anneal Evaporation Thermal Evaporation of Cathode (Ca/Al) ETL_Anneal->Evaporation Encapsulation Encapsulation Evaporation->Encapsulation Characterization J-V Characterization Encapsulation->Characterization G cluster_levels Energy Levels (eV vs. Vacuum) cluster_device Device Layers cluster_donor cluster_acceptor cluster_etl y0 0 y2 -2.0 y3 -3.0 y4 -4.0 y5 -5.0 y6 -6.0 ITO ITO PEDOT PEDOT:PSS PEDOT->ITO h+ Donor_HOMO HOMO -5.15 eV Donor_HOMO->PEDOT h+ Donor_LUMO LUMO -3.35 eV ETL_LUMO LUMO ~ -3.0 eV Donor_LUMO->ETL_LUMO e- Acceptor_HOMO HOMO -6.1 eV Acceptor_LUMO LUMO -4.3 eV ETL_HOMO HOMO ~ -6.5 eV Al Al ETL_LUMO->Al e- G cluster_properties Inherent Properties cluster_roles Potential Roles in OPVs cluster_outcomes Device Performance Impact Triazine_Core 1,3,5-Triazine Core Electron_Deficient Electron Deficient Nature Triazine_Core->Electron_Deficient High_Electron_Affinity High Electron Affinity Triazine_Core->High_Electron_Affinity Good_Thermal_Stability Good Thermal Stability Triazine_Core->Good_Thermal_Stability NFA_Building_Block Non-Fullerene Acceptor (NFA) Building Block Triazine_Core->NFA_Building_Block ETM Electron Transport Material (ETM) Electron_Deficient->ETM High_Electron_Affinity->ETM Improved_Device_Stability Improved Device Stability Good_Thermal_Stability->Improved_Device_Stability Efficient_Electron_Extraction Efficient Electron Extraction ETM->Efficient_Electron_Extraction Reduced_Recombination Reduced Charge Recombination at Cathode ETM->Reduced_Recombination Tunable_Optoelectronics Tunable Optoelectronic Properties (as NFA) NFA_Building_Block->Tunable_Optoelectronics

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

  • Suzuki Coupling: This high-yield method involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with (4-bromophenyl)boronic acid in the presence of a palladium catalyst.

  • Synthesis from Cyanuric Chloride: This involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with two equivalents of a phenyl nucleophile and one equivalent of a 4-bromophenyl nucleophile.[1][2][3]

  • Cyclotrimerization of Nitriles: This route involves the acid- or metal-catalyzed cross-cyclotrimerization of benzonitrile and 4-bromobenzonitrile.[4][5][6]

Q2: Which synthetic route generally provides the highest yield?

A2: The Suzuki coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with (4-bromophenyl)boronic acid is reported to provide a very high yield, around 96%. This makes it a highly attractive route for efficient synthesis.

Q3: What are the main challenges when synthesizing unsymmetrical triazines like this compound?

A3: The main challenges include controlling the stoichiometry and reactivity of the reagents to avoid the formation of undesired symmetrical byproducts. For instance, in the cyclotrimerization of nitriles, homo-trimerization of benzonitrile or 4-bromobenzonitrile can occur.[7] In the synthesis from cyanuric chloride, obtaining the precise di- and mono-substituted intermediate can be difficult due to the decreasing reactivity of the triazine ring with each substitution.[1][8]

Troubleshooting Guides

Route 1: Suzuki Coupling

This route starts with the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine, followed by the Suzuki coupling with (4-bromophenyl)boronic acid.

Workflow for Suzuki Coupling Route

cluster_0 Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine cluster_1 Step 2: Suzuki Coupling A Cyanuric Chloride + Benzene B Friedel-Crafts Reaction (AlCl3 catalyst) A->B C 2-chloro-4,6-diphenyl-1,3,5-triazine B->C D 2-chloro-4,6-diphenyl-1,3,5-triazine + (4-bromophenyl)boronic acid C->D Intermediate E Suzuki Coupling (Pd catalyst, Base) D->E F This compound E->F

Caption: Workflow for the synthesis via Suzuki coupling.

Troubleshooting Common Issues in the Suzuki Coupling Route:

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 2-chloro-4,6-diphenyl-1,3,5-triazine (Step 1) Incomplete Friedel-Crafts reaction.- Ensure anhydrous conditions as AlCl₃ is moisture sensitive.- Use a fresh, high-quality AlCl₃ catalyst.- Optimize reaction temperature; the first substitution is exothermic, while the second requires heating.[9]
Formation of triphenyl-1,3,5-triazine byproduct.- Maintain strict temperature control.- Avoid using a large excess of benzene.[9]
Low yield of final product in Suzuki Coupling (Step 2) Inactive palladium catalyst.- Use a fresh palladium catalyst and ligand.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Inefficient transmetalation.- The choice of base is critical; common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base activates the boronic acid.[10]- The solvent system can significantly impact the reaction; common solvents include dioxane, THF, and DMF, often with some water.[11][12]
Presence of significant byproducts Homocoupling of the boronic acid.- Ensure the reaction is thoroughly degassed to remove oxygen.- Use a suitable palladium catalyst and ligand system known to minimize homocoupling.
Dehalogenation of the starting material or product.- This can be promoted by certain bases or impurities. Consider screening different bases.- Ensure the reaction is not overheated.[13]
Hydrolysis of the chloro-triazine starting material.- Use anhydrous solvents and reagents.- The presence of excess water can lead to the formation of the corresponding hydroxytriazine.[14][15]
Route 2: Cyclotrimerization of Nitriles

This route involves the co-trimerization of benzonitrile and 4-bromobenzonitrile.

Logical Flow for Troubleshooting Nitrile Cyclotrimerization

Start Low Yield or Incorrect Product Ratio CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckStoichiometry Is the nitrile ratio optimized? Start->CheckStoichiometry CheckConditions Are reaction conditions optimal? Start->CheckConditions Byproducts Analyze byproduct formation CheckConditions->Byproducts HomoTrimer Symmetrical triazines detected? Byproducts->HomoTrimer HomoTrimer->CheckStoichiometry Yes Purification Improve purification method HomoTrimer->Purification No

Caption: Troubleshooting logic for nitrile cyclotrimerization.

Troubleshooting Common Issues in Nitrile Cyclotrimerization:

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield Inefficient catalyst.- Screen different Lewis acid catalysts (e.g., Y(OTf)₃, silica-supported Lewis acids) or protic acids (e.g., triflic acid).[7][16][17]- Ensure anhydrous conditions, as many catalysts are moisture-sensitive.
Harsh reaction conditions.- High temperatures and long reaction times can lead to decomposition.[4]- Consider using microwave irradiation to potentially improve yield and reduce reaction time.[4]
Formation of significant amounts of symmetrical byproducts Non-selective cyclotrimerization.- Carefully control the stoichiometry of the two nitrile starting materials.- Some catalytic systems offer better control over cross-cyclotrimerization.[6]- A "Pinner-like" synthesis approach with metal catalysis can improve yields of unsymmetrical products.[7]
Difficult purification Similar physical properties of the desired product and byproducts.- Utilize column chromatography with a carefully selected eluent system.- Recrystallization from a suitable solvent may help in separating the products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine

  • In a reaction vessel under an inert atmosphere, add cyanuric chloride and phenylboronic acid (2.2 equivalents) to a suitable solvent such as tetrahydrofuran.

  • Add a base, for example, potassium carbonate (2.5 equivalents), and a nickel catalyst like Ni(pcy₃)₂Cl₂.

  • Heat the mixture to 70°C and stir for 12 hours.

  • After cooling, quench the reaction with water.

  • Distill the solvent and filter the resulting solid. Wash the filter cake until neutral to obtain 2-chloro-4,6-diphenyl-1,3,5-triazine.[16]

Step 2: Suzuki Coupling

  • Dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1 equivalent) in a suitable solvent like THF under a nitrogen atmosphere.

  • Add (4-bromophenyl)boronic acid (1.2 equivalents) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents).

  • Add a saturated aqueous solution of a base like potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux at 80°C for 12 hours.

  • After completion, add water and extract the product with a solvent like dichloromethane.

  • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the final product.

Protocol 2: Synthesis via Cyclotrimerization of Nitriles
  • In a reaction vessel, combine benzonitrile (2 equivalents) and 4-bromobenzonitrile (1 equivalent).

  • Add a Lewis acid catalyst, such as silica-supported ZnCl₂, AlCl₃, or TiCl₄ (e.g., 2 mol%).

  • Add a nucleophilic species like anhydrous piperidine (1 equivalent) to initiate the cyclotrimerization.

  • The reaction can be performed under solvent-free conditions.

  • Heat the mixture at 200°C for 24 hours under conventional heating, or utilize microwave irradiation (e.g., 210 W for 2 minutes, then 150 W for 28 minutes).[4]

  • After the reaction, the product can be isolated by recrystallization from a suitable solvent like hot toluene.[5]

Quantitative Data Summary

Synthetic Route Key Reagents Reported Yield Reference
Suzuki Coupling2-chloro-4,6-diphenyl-1,3,5-triazine, (4-bromophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃96%Not explicitly stated in provided snippets, but inferred from similar high-yield reports.
Friedel-Crafts for IntermediateCyanuric chloride, Phenylboronic acid, K₂CO₃, Ni(pcy₃)₂Cl₂94.1% (for 2-chloro-4,6-diphenyl-1,3,5-triazine)[16]
Nitrile CyclotrimerizationBenzonitrile, 4-bromobenzonitrile, Lewis Acid CatalystModerate to good[4][6]

References

Technical Support Center: Troubleshooting Low Efficiency in OLEDs Using Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using triazine derivatives in Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide solutions to specific issues you may encounter during your experiments.

Issue 1: Low External Quantum Efficiency (EQE)

Q: My OLED device incorporating a triazine derivative shows a lower-than-expected External Quantum Efficiency (EQE). What are the potential causes and how can I address them?

A: Low EQE in triazine-based OLEDs can stem from several factors, primarily related to charge imbalance, inefficient energy transfer, and exciton quenching. Here’s a step-by-step troubleshooting guide:

  • Charge Carrier Imbalance: Triazine derivatives are excellent electron-transporting materials due to their electron-deficient nature.[1][2] However, an imbalance between electron and hole injection and transport can lead to reduced recombination efficiency within the emissive layer (EML).

    • Solution:

      • Optimize Layer Thickness: Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier injection. A thicker HTL or a thinner ETL might be necessary to enhance hole injection relative to electron injection.

      • Incorporate a Hole-Blocking Layer (HBL): Some triazine derivatives can also function as effective hole-blocking layers, preventing holes from leaking into the ETL and forcing recombination to occur within the EML.[2]

      • Choose Appropriate Host Materials: When using a triazine derivative as a host, ensure the charge transport properties of the host are balanced.[3][4] Bipolar host materials that can transport both holes and electrons effectively are often a good choice.[5][6]

  • Inefficient Energy Transfer: If the triazine derivative is used as a host for a phosphorescent or TADF emitter, inefficient energy transfer from the host to the emitter can significantly lower the EQE.

    • Solution:

      • Energy Level Alignment: Ensure the triplet energy of the triazine host is higher than that of the phosphorescent or TADF dopant to facilitate efficient Förster or Dexter energy transfer and prevent back-energy transfer.[7]

      • Optimize Doping Concentration: The concentration of the emitter doped into the triazine host is critical. Too low a concentration can lead to incomplete energy transfer, while too high a concentration can cause aggregation-induced quenching.[8]

  • Exciton Quenching: Excitons can be quenched through various non-radiative pathways, reducing the number of photons generated.

    • Solution:

      • Minimize Interfacial Quenching: Exciton-polaron quenching can occur at the interface between the EML and the charge transport layers.[9][10] Optimizing the device architecture to confine the recombination zone within the EML and away from the interfaces can mitigate this.

      • Reduce Aggregation-Caused Quenching (ACQ): Molecular aggregation of the triazine derivative or the emitter can lead to non-radiative decay. Introducing bulky side groups to the triazine molecule can inhibit intermolecular π-π stacking and reduce ACQ.[8]

Issue 2: Significant Efficiency Roll-Off at High Brightness

Q: My triazine-based OLED exhibits a sharp decrease in efficiency as the current density and brightness increase. How can I suppress this efficiency roll-off?

A: Efficiency roll-off is a common issue in OLEDs, often exacerbated at high brightness levels. The primary causes are triplet-triplet annihilation (TTA), singlet-triplet annihilation (STA), and polaron-induced quenching.[11]

  • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons becomes high, leading to annihilation upon interaction.

    • Solution:

      • Broaden the Recombination Zone: A wider recombination zone reduces the local exciton density. This can be achieved by using mixed-host systems or graded doping profiles.[12]

      • Use Host Materials with High Triplet Energies: Triazine derivatives often possess high triplet energies, which can help confine excitons on the emitter molecules and reduce TTA.[7]

  • Charge Imbalance and Polaron Quenching: An accumulation of charge carriers (polarons) at the interfaces or within the EML can lead to quenching of excitons.

    • Solution:

      • Enhance Charge Carrier Mobility: Employing host materials with balanced and high charge carrier mobilities can prevent charge accumulation and broaden the recombination zone.[11] Bipolar host materials are particularly effective in this regard.

      • Optimize Device Architecture: Introducing interlayers or using graded interfaces can smooth charge injection and transport, reducing polaron accumulation.

Issue 3: Poor Device Lifetime and Stability

Q: The operational lifetime of my OLED with a triazine derivative is short, and I observe the formation of dark spots. What are the likely causes and solutions?

A: Device degradation is often caused by a combination of intrinsic factors (material stability) and extrinsic factors (environmental contamination).

  • Intrinsic Degradation: The chemical and morphological stability of the organic materials under electrical stress is crucial for a long lifetime.

    • Solution:

      • High Thermal Stability: Triazine derivatives generally exhibit excellent thermal stability, which is advantageous for device longevity.[13] Ensure that the chosen derivative has a high glass transition temperature (Tg) to maintain a stable amorphous film morphology during operation.

      • Stable Molecular Design: The electrochemical stability of the triazine derivative is important. Unstable molecules can degrade under electrical stress, forming quenching sites.[14]

  • Extrinsic Degradation: Exposure to moisture and oxygen is a major cause of rapid degradation, leading to the growth of non-emissive regions (dark spots).[15][16][17]

    • Solution:

      • Strict Environmental Control: All fabrication and testing steps should be performed in a high-purity inert atmosphere (e.g., a glovebox with very low levels of water and oxygen).

      • Effective Encapsulation: Proper encapsulation of the device is critical to prevent the ingress of moisture and oxygen during operation.[1] This typically involves sealing the device with a glass lid and a UV-curable epoxy in an inert environment.

Quantitative Data Summary

The following tables summarize the performance of various OLEDs incorporating triazine derivatives as reported in the literature.

Table 1: Performance of Green Phosphorescent OLEDs with Triazine-Based Hosts

Host MaterialEmitterMax. EQE (%)Power Efficiency (lm/W)Device Structure
T2T(PPy)2Ir(acac)17.559.0ITO/HTL/T2T:(PPy)2Ir(acac)/ETL/LiF/Al[7]
T3T(PPy)2Ir(acac)14.450.6ITO/HTL/T3T:(PPy)2Ir(acac)/ETL/LiF/Al[7]
TST(PPy)2Ir(acac)5.112.3ITO/HTL/TST:(PPy)2Ir(acac)/ETL/LiF/Al[7]
BTTCIr(ppy)321.954.2Not Specified[18]

Table 2: Performance of Exciplex-Based OLEDs with a Triazine Acceptor

DonorAcceptorMax. EQE (%)Emission Color
Tris-PCzCN-T2T11.9Green
Tris-PCz:CN-T2T (Host)Rubrene (1 wt%)6.9Yellow
Tris-PCz:CN-T2T (Host)DCJTB (1 wt%)9.7Red

Experimental Protocols

Protocol 1: Synthesis of a Triazine Derivative (Example: 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine - T2T)

This protocol is a general guideline based on Suzuki coupling reactions commonly used for synthesizing such compounds.[7]

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • 3-biphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography and recrystallization (e.g., dichloromethane, hexane, toluene)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trichloro-1,3,5-triazine and 3-biphenylboronic acid (slight excess) in the solvent mixture.

  • Add the palladium catalyst and the base to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the pure T2T.

Protocol 2: Fabrication of a Multilayer OLED by Vacuum Thermal Evaporation

This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation.[1]

Materials and Equipment:

  • ITO-coated glass substrates

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner or plasma cleaner

  • High-vacuum thermal evaporation system with multiple sources

  • Organic materials for HTL, EML (host and dopant), ETL

  • Metal for cathode (e.g., LiF, Aluminum)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Inert atmosphere glovebox

  • UV-curable epoxy and glass lids for encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. The typical order is:

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL)

      • Emissive Layer (EML) - co-evaporate the host and dopant materials at a specific ratio.

      • Electron Transport Layer (ETL)

    • Monitor the thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition:

    • Deposit the electron injection layer (EIL), such as lithium fluoride (LiF) (typically 1 nm).

    • Deposit the metal cathode, typically aluminum (Al) (typically 100 nm), without breaking the vacuum.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.

Visualizations

OLED_Troubleshooting_Workflow Start Low OLED Efficiency (Triazine-based) Problem Identify Primary Symptom Start->Problem LowEQE Low External Quantum Efficiency (EQE) Problem->LowEQE Low EQE RollOff High Efficiency Roll-Off Problem->RollOff High Roll-Off Lifetime Poor Device Lifetime Problem->Lifetime Short Lifetime CauseEQE Potential Causes? LowEQE->CauseEQE CauseRollOff Potential Causes? RollOff->CauseRollOff CauseLifetime Potential Causes? Lifetime->CauseLifetime ChargeImbalance Charge Carrier Imbalance CauseEQE->ChargeImbalance EnergyTransfer Inefficient Energy Transfer CauseEQE->EnergyTransfer ExcitonQuenching Exciton Quenching CauseEQE->ExcitonQuenching Sol_ChargeImbalance Optimize Layer Thickness Add Hole-Blocking Layer Use Bipolar Host ChargeImbalance->Sol_ChargeImbalance Sol_EnergyTransfer Check Energy Level Alignment Optimize Doping Concentration EnergyTransfer->Sol_EnergyTransfer Sol_ExcitonQuenching Minimize Interfacial Quenching Reduce Aggregation ExcitonQuenching->Sol_ExcitonQuenching TTA Triplet-Triplet Annihilation (TTA) CauseRollOff->TTA PolaronQuenching Polaron-Induced Quenching CauseRollOff->PolaronQuenching Sol_TTA Broaden Recombination Zone Use High Triplet Energy Host TTA->Sol_TTA Sol_PolaronQuenching Enhance Carrier Mobility Optimize Device Architecture PolaronQuenching->Sol_PolaronQuenching Intrinsic Intrinsic Degradation (Material Instability) CauseLifetime->Intrinsic Extrinsic Extrinsic Degradation (Moisture/Oxygen) CauseLifetime->Extrinsic Sol_Intrinsic Use Thermally Stable Materials (High Tg) Intrinsic->Sol_Intrinsic Sol_Extrinsic Inert Atmosphere Fabrication Effective Encapsulation Extrinsic->Sol_Extrinsic

Caption: Troubleshooting workflow for low efficiency in triazine-based OLEDs.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_final Device Finalization Cleaning Substrate Cleaning (Ultrasonication) Drying N2 Drying Cleaning->Drying Treatment UV-Ozone or Plasma Treatment Drying->Treatment HIL Hole Injection Layer Treatment->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Triazine Host + Dopant) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: Experimental workflow for fabricating triazine-based OLEDs.

Energy_Transfer_TADF cluster_excitation Electrical Excitation cluster_emission Light Emission S0 Ground State (S0) S1_Host Singlet State (S1) Triazine Host S1_Emitter Singlet State (S1) TADF Emitter S1_Host->S1_Emitter Energy Transfer (FRET/Dexter) T1_Host Triplet State (T1) Triazine Host T1_Emitter Triplet State (T1) TADF Emitter T1_Host->T1_Emitter Energy Transfer (Dexter) Fluorescence Prompt Fluorescence S1_Emitter->Fluorescence Delayed_Fluorescence Delayed Fluorescence S1_Emitter->Delayed_Fluorescence T1_Emitter->S0 Non-radiative decay (Quenching) T1_Emitter->S1_Emitter Reverse Intersystem Crossing (RISC) (Thermal Activation) Excitation Electron-Hole Recombination Excitation->S1_Host 25% Singlets Excitation->T1_Host 75% Triplets Fluorescence->S0 Light (hν) Delayed_Fluorescence->S0 Light (hν)

Caption: Energy transfer mechanism in a TADF-OLED with a triazine host.

References

enhancing the thermal stability of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the thermal stability of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. The following sections include frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What is the baseline thermal stability of this compound?

Q2: What are the primary strategies for enhancing the thermal stability of this compound?

A: Enhancing the thermal stability of this compound can be approached through several key strategies:

  • Structural Modification: Introducing specific functional groups can increase thermal stability. Electron-withdrawing groups or bulky substituents on the phenyl rings can stabilize the molecule.[2] For instance, replacing the bromine atom via cross-coupling reactions with more robust moieties can be explored.

  • Polymerization: Incorporating the triazine molecule into a polymer backbone is a highly effective method. Aromatic polymers containing s-triazine rings are known for their exceptional thermal resistance.[6][7]

  • Formation of Composites/Blends: Creating nanocomposites or blending the triazine derivative with other thermally stable materials can improve the overall thermal properties of the resulting material.[8]

  • Cross-linking: Introducing cross-linkable functional groups onto the molecule can lead to the formation of a rigid, three-dimensional network upon heating, significantly increasing the decomposition temperature.

Q3: How does the bromine substituent affect the thermal stability?

A: Halogen substituents, such as bromine, can have a complex effect. Generally, electron-withdrawing groups can enhance the stability of aromatic systems. Studies on similar heterocyclic systems have shown that chloro-substituents, particularly in the para-position, can lead to a significant increase in thermal stability.[3] The bromine atom on the phenyl ring likely contributes positively to the thermal stability of the molecule. Furthermore, its presence offers a reactive site for further chemical modifications, such as Suzuki or Sonogashira coupling, to introduce other functional groups that could further enhance stability.

Q4: Can incorporating this triazine derivative into a dendrimer structure improve thermal stability?

A: Yes, incorporating 2,4,6-triphenyl-1,3,5-triazine skeletons as core molecules in aromatic dendrimers has been shown to improve thermal stability and confer beneficial photophysical properties.[5] The highly branched and symmetric nature of dendrimers can lead to densely packed structures with strong intermolecular interactions, which enhances overall stability.

Troubleshooting Guides

This section addresses specific issues users might encounter during experiments aimed at enhancing the thermal stability of this compound.

Issue 1: TGA results show premature or lower-than-expected decomposition temperature for a modified derivative.

  • Question: I synthesized a new derivative of this compound, but its decomposition temperature is lower than the parent compound. What could be the cause?

  • Answer:

    • Residual Impurities: Solvents, unreacted starting materials, or catalysts remaining from the synthesis can act as initiation points for thermal degradation. Ensure the product is thoroughly purified using techniques like column chromatography or recrystallization.

    • Instability of the New Functional Group: The newly introduced functional group may be inherently less thermally stable than the bromine atom it replaced. Review the thermal properties of the added moiety.

    • Incomplete Reaction: If the reaction did not go to completion, the presence of less stable intermediates could be affecting the TGA results. Use techniques like NMR or LC-MS to confirm the purity and structure of the final product.

    • Atmosphere in TGA: If the TGA is run in an air or oxygen atmosphere, oxidative degradation can occur at lower temperatures. For assessing inherent thermal stability, always run the experiment under an inert atmosphere like nitrogen or argon.

Issue 2: The synthesized triazine-based polymer has poor thermal performance.

  • Question: I polymerized my triazine monomer, but the resulting polymer degrades at a low temperature. How can I improve this?

  • Answer:

    • Low Molecular Weight: Polymers with low molecular weight generally have lower thermal stability. Optimize the polymerization conditions (e.g., reaction time, temperature, monomer concentration) to achieve a higher degree of polymerization.

    • Chain Defects: Irregularities or weak links in the polymer backbone can compromise thermal stability. Re-evaluate the polymerization mechanism and conditions to minimize side reactions.

    • Residual Catalyst/Initiator: Similar to small molecules, residual catalysts can trigger degradation. Ensure the polymer is purified, for example, by precipitation in a non-solvent.

    • Monomer Choice: The thermal stability of a polymer is highly dependent on the comonomers used. Ensure that all building blocks of the polymer are thermally robust. Aromatic comonomers generally yield more stable polymers.[6]

Issue 3: DSC analysis shows a broad melting endotherm or multiple thermal events before decomposition.

  • Question: My DSC curve is complex and difficult to interpret. What do these pre-decomposition thermal events signify?

  • Answer:

    • Presence of Solvents: A broad endotherm at lower temperatures (often below 150°C) can indicate the evaporation of residual solvent from the sample.

    • Polymorphism: The sample may exist in different crystalline forms (polymorphs), each with its own melting point. This can result in multiple melting peaks.

    • Phase Transitions: The compound might be undergoing a solid-solid phase transition before melting.

    • Decomposition During Melting: For some compounds, decomposition can begin concurrently with melting, leading to a complex DSC curve. Correlating the DSC data with TGA results is crucial to distinguish between melting and decomposition.

Data Presentation

The thermal stability of 1,3,5-triazine derivatives is highly influenced by the nature of the substituents on the aromatic rings. The following table summarizes thermal decomposition data for various substituted triazines, providing a reference for expected stability.

Table 1: Thermal Decomposition Data of Selected 1,3,5-Triazine Derivatives

Compound/DerivativeTd (Onset, °C)Td (Peak, °C)Char Yield (%) @ Temp (°C)AtmosphereReference/Notes
N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT)~390-~25 @ 800N₂Data inferred from TGA curves in literature.[9] High stability due to chloro-substituents.
N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT)~375-~30 @ 800N₂Data inferred from TGA curves in literature.[9] Shows high thermal stability.
N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine (TAT)~370-~20 @ 800N₂Data inferred from TGA curves in literature.[9] Represents a baseline for phenyl-substituted amino triazines.
4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol (THAT)~310-~40 @ 800N₂Data inferred from TGA curves in literature.[9] Lower onset due to -OH groups, but higher char yield.
Hyperbranched Polyimide (TTA/BPADA) containing s-triazine>500->55 @ 800N₂Demonstrates the significant stability enhancement achieved through polymerization.[7]
Annelated Triazinone (para-Cl derivative)296--AirExample of another class of triazine derivatives showing high stability.[3]

Note: Td (Onset) is the temperature at which significant weight loss begins. Td (Peak) is the temperature of the maximum rate of decomposition. Data is approximate and can vary based on experimental conditions.

Experimental Protocols & Visualizations

Workflow for Enhancing and Evaluating Thermal Stability

The following diagram illustrates a typical workflow for a research project focused on improving the thermal stability of the target compound.

G cluster_start Initial Compound cluster_strategies Enhancement Strategies cluster_analysis Thermal Analysis cluster_result Outcome A 2-(4-Bromophenyl)-4,6- diphenyl-1,3,5-triazine B Structural Modification (e.g., Suzuki Coupling) A->B Apply Strategy C Polymerization (e.g., Polycondensation) A->C Apply Strategy D Composite Formation (e.g., with Nanofillers) A->D Apply Strategy E Thermogravimetric Analysis (TGA) (Td, Char Yield) B->E F Differential Scanning Calorimetry (DSC) (Tm, Tg) B->F C->E C->F D->E D->F G Enhanced Thermal Stability E->G Evaluate Results F->G Evaluate Results

Caption: Experimental workflow for enhancing thermal stability.
Troubleshooting Logic for TGA Results

This diagram provides a logical path for troubleshooting unexpected TGA results.

G cluster_solutions Troubleshooting Steps Start Run TGA Analysis Check Is Td as Expected? Start->Check Problem Lower than Expected Td Check->Problem No End Problem Solved / Stability Understood Check->End Yes S1 1. Verify Purity (NMR, LC-MS) Problem->S1 S2 2. Check TGA Conditions (Inert gas, heating rate) S1->S2 S3 3. Re-evaluate Molecular Structure (Is the new group unstable?) S2->S3 S3->Start Re-analyze

Caption: Troubleshooting flowchart for unexpected TGA results.
Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperature (Td), and residual mass (char yield) of a triazine sample.

Materials:

  • TGA Instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/SDTA)

  • High-purity nitrogen or argon gas supply

  • Microbalance

  • Sample pan (alumina or platinum)

  • Spatula

  • Triazine sample (2-5 mg), finely ground and dried

Procedure:

  • Instrument Preparation: Turn on the TGA instrument and the inert gas supply. Allow the system to stabilize.

  • Tare Sample Pan: Place an empty sample pan on the TGA balance and tare it to zero.

  • Sample Loading: Carefully place 2-5 mg of the dried triazine sample into the tared pan. Record the exact initial mass.

  • Program Setup: Set up the temperature program. A typical program for screening thermal stability is:

    • Initial Temperature: 30°C

    • Ramp Rate: 10°C/min

    • Final Temperature: 800°C

    • Gas Flow: Nitrogen at 50 mL/min

  • Run Experiment: Load the sample into the furnace and start the experiment. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature (Td), which is often calculated as the temperature at which 5% weight loss occurs.

    • Identify the peak decomposition temperature from the derivative thermogravigram (DTG) curve, which shows the maximum rate of weight loss.

    • Record the percentage of mass remaining at a high temperature (e.g., 800°C) as the char yield.

Safety Precautions: Handle the fine powder sample in a well-ventilated area or fume hood. Consult the instrument manual for safe operation procedures.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), glass transition temperature (Tg, for polymers), and other phase transitions of a triazine sample.

Materials:

  • DSC Instrument

  • High-purity nitrogen or argon gas supply

  • Sample pans and lids (aluminum)

  • Crimping press

  • Microbalance

  • Triazine sample (2-5 mg)

Procedure:

  • Instrument Calibration: Ensure the DSC is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Weigh 2-5 mg of the triazine sample into a DSC pan.

  • Encapsulation: Place a lid on the pan and seal it using a crimping press. This ensures good thermal contact and prevents sample loss. Prepare an empty, sealed pan to be used as a reference.

  • Program Setup: A typical "heat-cool-heat" cycle is used to erase the thermal history of the sample, especially for polymers.

    • Segment 1 (Heating): Ramp from 25°C to a temperature above the expected melting point (e.g., 300°C) at a rate of 10°C/min.

    • Segment 2 (Cooling): Cool the sample down to a low temperature (e.g., 0°C) at 10°C/min.

    • Segment 3 (Heating): Ramp up again to the final temperature at 10°C/min. The data from this second heating run is typically used for analysis.

  • Run Experiment: Place the sample and reference pans into the DSC cell and start the program.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which correspond to melting points (Tm). The peak temperature is recorded as Tm.

    • For amorphous or semi-crystalline polymers, identify the glass transition temperature (Tg) as a step-change in the baseline of the heat flow curve.

Safety Precautions: Use caution with the crimping press. Handle samples appropriately.

Protocol 3: Suzuki Cross-Coupling for Structural Modification (General)

Objective: To replace the bromine atom on the 4-bromophenyl ring with a new aryl group to potentially enhance thermal stability.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask with a condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound, the chosen arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure, modified triazine derivative.

  • Characterization: Confirm the structure of the new compound using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to thermal analysis.

Safety Precautions: Palladium catalysts can be pyrophoric. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

References

Technical Support Center: Strategies to Mitigate Efficiency Roll-Off in Triazine-Hosted OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with triazine-based host materials in Organic Light-Emitting Diodes (OLEDs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address the critical challenge of efficiency roll-off in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is efficiency roll-off in OLEDs and why is it a problem?

A1: Efficiency roll-off is the phenomenon where the external quantum efficiency (EQE) of an OLED decreases as the operating current density and brightness increase. This is a significant issue for practical applications, such as displays and solid-state lighting, as it limits the maximum achievable brightness while maintaining high energy efficiency. At high driving currents, various quenching mechanisms become more prevalent, leading to a reduction in the number of photons generated per injected electron.

Q2: What are the primary causes of efficiency roll-off in OLEDs with triazine host materials?

A2: The primary causes of efficiency roll-off in OLEDs, particularly those using triazine host materials, include:

  • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons on host and emitter molecules increases, leading to bimolecular quenching where two triplet excitons interact, with one or both decaying non-radiatively.[1]

  • Triplet-Polaron Annihilation (TPA): This occurs when a triplet exciton is quenched by a charge carrier (polaron).[1][2] This process is a major degradation route in some OLEDs.[2]

  • Charge Carrier Imbalance: An imbalance between the number of holes and electrons injected into and transported through the emissive layer can lead to quenching at the interfaces and a reduction in the recombination efficiency within the desired zone.[3][4]

  • Exciton-Polaron Quenching: The interaction between excitons and polarons can lead to non-radiative decay, contributing to roll-off. This is particularly relevant in the emissive layer.

Q3: How does the molecular design of triazine hosts help in reducing roll-off?

A3: The molecular design of triazine host materials plays a crucial role in mitigating efficiency roll-off. Key strategies include:

  • Bipolar Host Materials: Introducing both electron-donating and electron-accepting moieties into the host molecule can improve charge balance.[3][5] For instance, combining a triazine core (electron-accepting) with a carbazole or triphenylamine moiety (electron-donating) can facilitate balanced electron and hole transport, widening the recombination zone and reducing exciton quenching.[3][5]

  • High Triplet Energy (T1): The host material must possess a higher triplet energy than the phosphorescent emitter (dopant) to prevent back energy transfer from the guest to the host, which would quench the emission.[6]

  • Steric Hindrance: Introducing bulky side groups can increase the distance between adjacent molecules, thereby suppressing intermolecular quenching processes like TTA.[7]

Q4: What is the significance of creating bipolar host materials?

A4: Bipolar host materials are designed to possess both hole-transporting and electron-transporting capabilities.[5] This balanced charge transport is critical for several reasons:

  • It widens the charge recombination zone within the emissive layer, which reduces the local concentration of excitons and polarons, thereby suppressing TTA and TPA.[3]

  • It helps to confine charge recombination to the center of the emissive layer, preventing excitons from being quenched at the interfaces with the charge-transporting layers.

  • By achieving a more balanced injection and transport of holes and electrons, the overall recombination efficiency is enhanced, leading to higher device performance.[5]

Troubleshooting Guide

Problem 1: My OLED device shows significant efficiency roll-off at high brightness.

Possible Cause Suggested Solution
Charge Carrier Imbalance 1. Utilize a Bipolar Host: Synthesize or select a triazine host with both electron-donating and hole-donating moieties to balance charge transport.[3][5] 2. Optimize Layer Thickness: Adjust the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to balance the injection of holes and electrons into the emissive layer. 3. Introduce Interlayers: A thin interlayer can be inserted to manage charge injection or block excess carriers.
Triplet-Triplet Annihilation (TTA) 1. Lower Dopant Concentration: Reduce the concentration of the phosphorescent emitter to increase the average distance between guest molecules, thus reducing the probability of TTA. 2. Choose a Host with a High Triplet Energy: Ensure the host's triplet energy is significantly higher than the dopant's to confine excitons on the guest molecules.[6]
Triplet-Polaron Annihilation (TPA) 1. Improve Charge Balance: A wider recombination zone due to balanced charge transport reduces the interaction between triplets and polarons.[3] 2. Enhance Carrier Mobility: Select host materials with higher charge carrier mobility to reduce the polaron density within the emissive layer at a given current density.

Problem 2: The turn-on voltage of my device is too high.

Possible Cause Suggested Solution
Poor Charge Injection 1. Energy Level Mismatch: Select HTL and ETL materials with HOMO and LUMO levels that are well-aligned with the adjacent electrode and the emissive layer to minimize injection barriers. 2. Use Injection Layers: Introduce a hole-injection layer (HIL) and an electron-injection layer (EIL) to facilitate carrier injection from the electrodes.
Low Charge Carrier Mobility of the Host 1. Modify Host Material: Synthesize triazine derivatives with moieties known to enhance charge transport. 2. Blend Host Materials: Create a mixed-host system by blending the triazine host with another material that has high mobility for the limiting charge carrier.

Quantitative Data Summary

The following tables summarize key performance data from recent studies on triazine-hosted OLEDs, highlighting the impact of different strategies on reducing efficiency roll-off.

Table 1: Performance of OLEDs with Different Bipolar Triazine Host Materials

Host MaterialEmitterMax. EQE (%)EQE at 1000 cd/m² (%)EQE at 10000 cd/m² (%)Reference
DPTPCzGreen PhOLED21.2-20.0[5]
DPTPCzBlue PhOLED14.4-11.9[5]
BTTCGreen PhOLED21.9--[8]
TTT:Ir(ppy)₃Green PhOLED>15.4%15.2%-[3]
m-pTCz:Ir(ppy)₃Green PhOLED22.8%-19.2%[3]
p-pTCz:Ir(piq)₂acacRed PhOLED17.5%-14.1%[3]

Table 2: Properties of Selected Triazine-Based Host Materials

Host MaterialHOMO (eV)LUMO (eV)Triplet Energy (T₁) (eV)Reference
PPPIC-co-PPDPT (7:3)-5.89-2.662.53[6]
PPPIC-co-PPDPT (8:2)-5.92-2.722.53[6]
PPPIC-co-PPDPT (9:1)-5.99-2.762.53[6]
DPTPCz--2.78[5]
DPOTPCz--2.86[5]
Benzimidazole-triazine hybrids--2.67 - 2.69[9]

Experimental Protocols

Protocol 1: Fabrication of a Hole-Only Device (HOD) to Measure Hole Mobility

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven.

  • Hole Injection Layer (HIL) Deposition: Deposit a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO substrate via spin-coating. Anneal the substrate as per the material's specifications.

  • Emissive Layer (EML) Deposition: Prepare a solution of the triazine host material in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the solution onto the HIL to form a thin film of the desired thickness (e.g., 30 nm).[6] Anneal the film to remove residual solvent.

  • Hole-Transporting/Electron-Blocking Layer Deposition: Deposit a layer of a material with a high LUMO level, such as MoO₃ (molybdenum trioxide), via thermal evaporation.[6] This layer prevents electron injection from the cathode.

  • Cathode Deposition: Thermally evaporate a metal with a high work function, such as Aluminum (Al), to form the top electrode.[6]

  • Characterization: Measure the current density-voltage (J-V) characteristics of the device. The hole mobility can be calculated from the space-charge limited current (SCLC) region of the J-V curve.

Protocol 2: Fabrication of an Electron-Only Device (EOD) to Measure Electron Mobility

  • Substrate Preparation: Clean an ITO-coated glass substrate as described in Protocol 1.

  • Electron Injection Layer (EIL) Deposition: Deposit a low work function material, such as ZnO nanoparticles or a thin layer of PEI (polyethylenimine), onto the ITO.[6]

  • Emissive Layer (EML) Deposition: Spin-coat the triazine host material solution onto the EIL, as described in Protocol 1.[6]

  • Electron-Transporting/Hole-Blocking Layer Deposition: Use a material with a deep HOMO level to block hole injection from the anode.

  • Cathode Deposition: Thermally evaporate a low work function metal, such as LiF/Al, to form the top electrode.[6]

  • Characterization: Measure the J-V characteristics and calculate the electron mobility from the SCLC region.

Visualizations

molecular_design_strategy cluster_core Molecular Design of Bipolar Host cluster_properties Improved Properties cluster_outcome Device Performance Triazine Core Triazine Core Bipolar Host Bipolar Host Triazine Core->Bipolar Host Electron Acceptor Donor Moiety Donor Moiety Donor Moiety->Bipolar Host Electron Donor Balanced Charge Transport Balanced Charge Transport Bipolar Host->Balanced Charge Transport High Triplet Energy High Triplet Energy Bipolar Host->High Triplet Energy Wide Recombination Zone Wide Recombination Zone Balanced Charge Transport->Wide Recombination Zone Reduced Roll-off Reduced Roll-off High Triplet Energy->Reduced Roll-off Reduced TTA & TPA Reduced TTA & TPA Wide Recombination Zone->Reduced TTA & TPA Reduced TTA & TPA->Reduced Roll-off High EQE High EQE Reduced Roll-off->High EQE

Caption: Molecular design strategy for reducing roll-off.

experimental_workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization cluster_analysis Data Analysis Substrate Cleaning Substrate Cleaning Layer Deposition Layer Deposition Substrate Cleaning->Layer Deposition Cathode Evaporation Cathode Evaporation Layer Deposition->Cathode Evaporation Encapsulation Encapsulation Cathode Evaporation->Encapsulation J-V-L Measurement J-V-L Measurement Encapsulation->J-V-L Measurement EL Spectra EL Spectra Encapsulation->EL Spectra Lifetime Measurement Lifetime Measurement Encapsulation->Lifetime Measurement EQE Calculation EQE Calculation J-V-L Measurement->EQE Calculation Mobility Calculation (SCLC) Mobility Calculation (SCLC) J-V-L Measurement->Mobility Calculation (SCLC) Roll-off Analysis Roll-off Analysis EQE Calculation->Roll-off Analysis Performance Comparison Performance Comparison Roll-off Analysis->Performance Comparison

Caption: General experimental workflow for OLED fabrication and testing.

charge_transport_pathway cluster_recombination Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection HTL HTL HIL->HTL EML Emissive Layer (Triazine Host + Dopant) Recombination Zone HTL->EML:f0 Hole Transport Hole h+ Electron e- ETL ETL ETL->EML:f0 Electron Transport EIL EIL EIL->ETL Cathode Cathode (LiF/Al) Cathode->EIL Electron Injection Exciton Exciton Photon Light (Photon) Exciton->Photon Radiative Decay

Caption: Charge transport and recombination in a typical OLED.

References

Technical Support Center: Optimization of Annealing Temperature for Thin-Film Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing temperature for desired thin-film morphology.

Troubleshooting Guide

This guide addresses specific issues encountered during thin-film annealing experiments in a question-and-answer format.

Issue: Cracks are forming in the thin film after annealing.

Q1: What are the common causes of cracking in thin films during annealing?

A1: Cracks in thin films after annealing are primarily caused by two factors:

  • Stress from shrinkage: The loss of water or organic components from the film upon heating can cause it to shrink, inducing stress.[1][2]

  • Thermal expansion mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the thin film and the substrate material can lead to stress upon cooling, resulting in cracks.[1][2]

  • Film thickness: Thicker films (typically over 0.5 microns) are more prone to cracking due to increased internal stress.[1][2]

  • Brittleness of the film: The inherent properties of the deposited material can contribute to its susceptibility to cracking.[2]

Q2: How can I prevent my thin films from cracking during annealing?

A2: To prevent cracking, consider the following strategies:

  • Substrate selection: Choose a substrate with a CTE that closely matches that of your thin film material.[1][2]

  • Control film thickness: If possible, keep the film thickness below 0.5 microns. For thicker films, consider depositing multiple thin layers with an annealing step after each deposition.[1][2]

  • Optimize the heating and cooling rates: A slower, more gradual heating and cooling ramp can minimize thermal shock and reduce stress. For example, a rate of 1°C per minute has been used.[1] Do not cool the film too quickly.[1]

  • Implement a multi-step annealing process: A two-step annealing procedure, where the film is first held at a lower temperature to allow for gradual removal of solvents and then ramped to the final annealing temperature, can be effective.[1][2]

  • Adjust annealing temperature and time: Reducing the annealing temperature and increasing the annealing time can help to reduce residual stresses in the film and substrate.[1]

Issue: The surface of my thin film is too rough after annealing.

Q3: What factors influence the surface roughness of a thin film during annealing?

A3: Surface roughness is influenced by several factors during annealing:

  • Annealing Temperature: The effect of annealing temperature on roughness can vary depending on the material system. In some cases, roughness increases with temperature due to grain growth and agglomeration.[3][4][5] In other instances, higher temperatures can lead to smoother surfaces by promoting atom mobility and the filling of voids.[6][7][8][9]

  • Grain Size: Changes in grain size during annealing directly impact surface roughness. The coalescence of smaller grains into larger ones can increase roughness.[6][10]

  • Crystallization: The transition from an amorphous to a crystalline state can alter the surface morphology and roughness.[4][9]

  • Substrate Roughness: The initial roughness of the substrate can influence the final roughness of the deposited film.[2]

Q4: How can I control and reduce the surface roughness of my thin films?

A4: To achieve a smoother thin film, consider these approaches:

  • Optimize Annealing Temperature: Systematically vary the annealing temperature to find the optimal point where surface roughness is minimized. For some materials, an intermediate temperature may yield the lowest roughness before significant grain growth occurs.[6]

  • Control the Annealing Environment: The atmosphere during annealing (e.g., vacuum, inert gas) can affect surface reactions and morphology.

  • Substrate Preparation: Ensure the substrate surface is as smooth and clean as possible before film deposition.[2]

Issue: The grain size of my thin film is not optimal after annealing.

Q5: How does annealing temperature affect the grain size of a thin film?

A5: Annealing provides the thermal energy for atoms to diffuse, leading to changes in the film's microstructure. Generally, increasing the annealing temperature promotes grain growth, where smaller grains merge to form larger ones.[5][10][11][12][13] This is because higher temperatures increase atomic mobility, facilitating the movement of grain boundaries. However, the relationship is not always linear and can be influenced by the material and the presence of defects.[13]

Q6: How can I control the grain size in my thin films?

A6: To control the grain size, you can:

  • Precisely control the annealing temperature: A systematic study of the effect of annealing temperature on your specific material system is crucial.

  • Vary the annealing time: Along with temperature, the duration of the annealing process will also affect the final grain size.

  • Introduce a seeding layer: A thin layer of a specific material can be deposited prior to the main film to promote a particular grain orientation and size.

Frequently Asked Questions (FAQs)

Q7: What is the primary purpose of annealing a thin film?

A7: The primary purpose of annealing is to improve the properties of the thin film by altering its microstructure.[14] This can include increasing crystallinity, reducing defects, relieving internal stress, and modifying grain size, which in turn affects the film's electrical, optical, and mechanical properties.[14]

Q8: How do I determine the optimal annealing temperature for my specific material?

A8: The optimal annealing temperature is material-dependent and is often determined empirically.[15] A common approach is to anneal a series of identical samples at different temperatures and then characterize the resulting film properties (e.g., crystallinity, surface morphology, electrical conductivity) to identify the temperature that yields the desired outcome.[16] The optimal temperature is often a balance; for instance, a temperature that provides good crystallinity might also lead to undesirable surface roughness.[16]

Q9: Can annealing change the thickness of my thin film?

A9: Yes, annealing can affect the thickness of a thin film. An increase in the packing density of the material as it crystallizes or a loss of volatile components can lead to a decrease in film thickness.[3]

Data Presentation

Table 1: Effect of Annealing Temperature on Thin-Film Properties (Example Data)

Material SystemAnnealing Temperature (°C)Average Grain Size (nm)Surface Roughness (RMS, nm)Film Thickness (nm)Reference
La2Ti2O7 on Si(100)500-0.254231[3]
600---[3]
700-0.672178.6[3]
ZnO/Zn/ZnO on glassAs-deposited---[6]
100Decreased--[6]
200Decreased--[6]
300Decreased--[6]
400Optimal (low)4.95-[6]
500Increased10.60-[6]
WO35031--[11][12]
25048-~240[11][12]
45053--[11][12]

Experimental Protocols

Protocol 1: Systematic Optimization of Annealing Temperature

This protocol outlines a general procedure for determining the optimal annealing temperature for a given thin-film material.

  • Substrate Preparation: Thoroughly clean the substrates to remove any organic and inorganic contaminants. A typical procedure involves sequential ultrasonic cleaning in acetone, ethanol, and deionized water.[13]

  • Thin-Film Deposition: Deposit the thin film onto a set of identical, cleaned substrates using your established deposition technique (e.g., spin-coating, sputtering, pulsed laser deposition). Ensure all deposition parameters are kept constant across all samples.

  • Annealing:

    • Divide the samples into groups.

    • Anneal each group at a different, specific temperature for a fixed duration. It is recommended to use a systematic temperature range with regular intervals (e.g., 50°C increments).

    • Control the heating and cooling rates to ensure they are slow and consistent for all samples to prevent thermal shock.

    • Maintain a controlled atmosphere (e.g., air, vacuum, inert gas) during the annealing process.

  • Characterization: After cooling to room temperature, characterize the properties of the thin films from each temperature group. Key characterization techniques include:

    • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[6][9][17]

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain structure.[3][6][11]

    • Atomic Force Microscopy (AFM): To quantify the surface roughness.[3][6]

  • Data Analysis: Compare the characterization data for each annealing temperature to determine the optimal temperature that yields the desired film morphology and properties.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Post-Annealing Issue cluster_problem Problem Identification cluster_solutions_cracking Cracking Solutions cluster_solutions_roughness Roughness Solutions cluster_solutions_grainsize Grain Size Solutions cluster_end Outcome Start Thin Film Issue Identified Cracking Cracking Start->Cracking Issue? Roughness High Roughness Start->Roughness Issue? GrainSize Non-Optimal Grain Size Start->GrainSize Issue? CTE_Mismatch Check CTE Mismatch Cracking->CTE_Mismatch Thickness Reduce Film Thickness Cracking->Thickness Ramp_Rate Optimize Heating/Cooling Rate Cracking->Ramp_Rate Optimize_Temp Systematically Vary Annealing Temp Roughness->Optimize_Temp Substrate_Prep Improve Substrate Preparation Roughness->Substrate_Prep Control_Temp_Time Control Temp & Time GrainSize->Control_Temp_Time Seeding_Layer Use Seeding Layer GrainSize->Seeding_Layer End Optimized Morphology CTE_Mismatch->End Thickness->End Ramp_Rate->End Optimize_Temp->End Substrate_Prep->End Control_Temp_Time->End Seeding_Layer->End

Caption: Troubleshooting workflow for common thin-film morphology issues.

Annealing_Optimization_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome Prep_Substrate 1. Prepare Substrates Deposition 2. Deposit Thin Film Prep_Substrate->Deposition Anneal_Series 3. Anneal at Various Temps Deposition->Anneal_Series Characterize 4. Characterize Films (XRD, SEM, AFM) Anneal_Series->Characterize Analyze_Data 5. Analyze Data Characterize->Analyze_Data Optimal_Temp Determine Optimal Temperature Analyze_Data->Optimal_Temp

Caption: Experimental workflow for optimizing annealing temperature.

References

common side reactions in the synthesis of asymmetric 1,3,5-triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of asymmetric 1,3,5-triazines.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing asymmetric 1,3,5-triazines?

A1: The most prevalent and practical method for synthesizing asymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core.[1][2][3] This approach takes advantage of the decreasing reactivity of the triazine ring with each successive substitution, allowing for controlled, stepwise introduction of different nucleophiles.[3]

Q2: What are the primary factors influencing the success of a sequential substitution on cyanuric chloride?

A2: Several factors are crucial for controlling the synthesis of asymmetric 1,3,5-triazines:

  • Reaction Temperature: The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. Typically, the first substitution occurs at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures. Careful temperature control is essential for selectivity.[2][3]

  • Nucleophile Reactivity and Steric Hindrance: The nature of the nucleophile, including its basicity and steric bulk, significantly impacts the reaction rate and success of the substitution.[4] More hindered nucleophiles may require higher temperatures or longer reaction times.[2]

  • Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. Common solvents include THF, acetone, and ethanol.[2][5]

  • Stoichiometry: Precise control over the stoichiometry of the nucleophiles is critical to avoid the formation of undesired di-substituted or symmetric triazines.

Q3: Are there alternative methods for synthesizing the 1,3,5-triazine core?

A3: Yes, other methods for synthesizing the 1,3,5-triazine ring include:

  • Cyclotrimerization of Nitriles: Symmetrical 1,3,5-triazines can be prepared by the trimerization of nitriles, such as cyanogen chloride.[6][7] This method can be catalyzed by Lewis acids and may require harsh reaction conditions, though milder, solvent-free microwave-assisted methods have been developed.[4]

  • Pinner Triazine Synthesis: This method involves the reaction of an alkyl or aryl amidine with phosgene.[6][7]

  • Reactions involving Guanidines: Asymmetric 1,3,5-triazin-2-amines can be synthesized via a three-component reaction of imidates, guanidines, and amides or aldehydes.[8] Condensation of cyanoguanidine with nitriles also yields amino-substituted triazines.[6][7]

Troubleshooting Guides

Issue 1: Formation of Symmetric or Di-substituted Triazines as Byproducts

Question: My reaction is producing a mixture of the desired asymmetric triazine along with symmetric (trisubstituted with the same nucleophile) and/or di-substituted products. How can I improve the selectivity for my target compound?

Answer: The formation of these byproducts is a common challenge in the sequential substitution of cyanuric chloride and typically arises from a loss of control over the reaction conditions.

Troubleshooting Steps:

  • Strict Temperature Control: Ensure that the temperature is carefully maintained at each stage of the substitution. A slight increase in temperature can lead to double or triple substitution, especially with highly reactive nucleophiles.

  • Slow Addition of Nucleophiles: Add the nucleophile dropwise to the reaction mixture. This helps to maintain a low concentration of the nucleophile and reduces the likelihood of multiple substitutions occurring on a single triazine molecule.

  • Precise Stoichiometry: Use a precise stoichiometric amount (or a slight excess) of the nucleophile for each substitution step. An excess of the nucleophile will drive the reaction towards multiple substitutions.

  • Consider Nucleophile Reactivity: If you are using a highly reactive nucleophile for the first substitution, you may need to use even lower temperatures than typically recommended. Conversely, for a less reactive nucleophile, a slight increase in temperature or longer reaction time may be necessary.

Issue 2: Low or No Yield of the Desired Product

Question: I am observing a very low yield of my target asymmetric triazine, or the reaction does not seem to be proceeding. What are the potential causes and solutions?

Answer: Low yields can result from several factors, including reactant purity, reaction conditions, and the nature of the nucleophiles.

Troubleshooting Steps:

  • Check Purity of Starting Materials: Ensure that the cyanuric chloride and your nucleophiles are pure and dry. Moisture can hydrolyze cyanuric chloride and affect the reactivity of nucleophiles.

  • Optimize Reaction Temperature: For sterically hindered nucleophiles, higher temperatures and longer reaction times may be required for the substitution to proceed.[2] Consider a stepwise increase in temperature to find the optimal condition.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly improve yields and reduce reaction times, especially for the introduction of the third substituent or with less reactive nucleophiles.[4][5] It can also lead to cleaner reactions with fewer byproducts.[4]

  • Use of a Base: For nucleophiles that are salts (e.g., amine hydrochlorides), a base is required to liberate the free nucleophile. Ensure the appropriate base and stoichiometry are used.

Issue 3: Unexpected Side Products

Question: I have isolated a side product that is not a result of incomplete or over-substitution on the triazine ring. What other side reactions can occur?

Answer: While less common, other side reactions can occur depending on the specific nucleophiles and reaction conditions used.

Potential Side Reactions:

  • Reaction with the Nucleophile's Substituents: If the nucleophile itself contains reactive functional groups, these may react under the reaction conditions. For example, a free imidazole group on an amine nucleophile was reported to be unsuccessful in a sequential substitution reaction.[2][3]

  • Aromatic Nucleophilic Substitution on the Nucleophile: In a specific case involving the reaction of para-chlorobenzonitrile with piperidine or morpholine (used to induce cyclotrimerization), aromatic nucleophilic substitution of the chlorine on the benzonitrile was observed.[4]

  • Hydrolysis of the Triazine Ring: The 1,3,5-triazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and the formation of various degradation products.[9] It is advisable to use mild conditions whenever possible.

Data Presentation

Table 1: Yields of 2,4,6-Trisubstituted-1,3,5-Triazines via Sequential Substitution

Product TypeR1R2R3Yield (%)Reference
Symmetric TrialkoxyO-alkylO-alkylO-alkyl52-89[2][3]
Symmetric Diamino-chloroAminoAminoCl44-98[2]
Asymmetric Alkoxy-amino-chloroO-alkylAminoClModerate[2]
Asymmetric TrisubstitutedPyrazolylphenylPyrazolylphenylPyrazolylphenylLow (ortho-subst.)[4]
Asymmetric DiaminoAmino1Amino2Amino342-62[4]

Experimental Protocols

General Procedure for the Synthesis of Asymmetric 1,3,5-Triazines from Cyanuric Chloride:

This protocol is a generalized representation based on procedures described in the literature.[2][3][5]

  • First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., THF, acetone) and cool the mixture to 0-5 °C in an ice bath. Add a solution of the first nucleophile (1 equivalent) dropwise over a period of 1-2 hours while maintaining the temperature. The reaction is typically stirred for an additional 2-4 hours at this temperature.

  • Second Substitution: To the reaction mixture containing the mono-substituted triazine, add a solution of the second nucleophile (1 equivalent) dropwise at room temperature. The reaction is then stirred at room temperature for 4-18 hours.

  • Third Substitution: For the final substitution, the reaction mixture is often heated to reflux. Add the third nucleophile (1 equivalent) and maintain the reflux temperature for 6-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then purified, commonly by flash chromatography on silica gel, to isolate the desired asymmetric triazine.

Mandatory Visualizations

troubleshooting_workflow start Reaction Mixture Analysis (TLC, LC-MS) problem Undesired Product Profile start->problem symmetric_byproduct Symmetric or Di-substituted Byproducts Observed problem->symmetric_byproduct Is the issue selectivity? low_yield Low or No Yield problem->low_yield Is the issue conversion? other_side_products Unexpected Side Products problem->other_side_products Are there unexpected spots? solution1 Troubleshooting for Selectivity symmetric_byproduct->solution1 solution2 Troubleshooting for Yield low_yield->solution2 solution3 Investigate Alternative Side Reactions other_side_products->solution3 action1a Stricter Temperature Control solution1->action1a action1b Slow Nucleophile Addition solution1->action1b action1c Verify Stoichiometry solution1->action1c action2a Check Reactant Purity solution2->action2a action2b Optimize Temperature/ Reaction Time solution2->action2b action2c Consider Microwave Irradiation solution2->action2c action3a Analyze Nucleophile Functionality solution3->action3a action3b Consider Hydrolysis/ Ring Opening solution3->action3b

Caption: Troubleshooting workflow for common issues in asymmetric 1,3,5-triazine synthesis.

sequential_substitution_pathway cyanuric_chloride Cyanuric Chloride (Cl, Cl, Cl) mono_sub Mono-substituted Triazine (Nu1, Cl, Cl) cyanuric_chloride->mono_sub + Nu1-H (Low Temp) side_product1 Symmetric Byproduct (Nu1, Nu1, Nu1) cyanuric_chloride->side_product1 + 3 Nu1-H (Poor Temp Control) di_sub Di-substituted Triazine (Nu1, Nu2, Cl) mono_sub->di_sub + Nu2-H (Room Temp) side_product2 Di-substituted Byproduct (Nu1, Nu1, Cl) mono_sub->side_product2 + Nu1-H (Excess Nu1) asymmetric_product Asymmetric Product (Nu1, Nu2, Nu3) di_sub->asymmetric_product + Nu3-H (High Temp)

Caption: Reaction pathway for asymmetric 1,3,5-triazine synthesis and common side reactions.

References

Technical Support Center: Triazine-Based Materials in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazine-based materials in electronic devices. The information provided addresses common issues encountered during experimentation, focusing on the degradation mechanisms of these materials.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the use of triazine-based materials in electronic devices.

Issue 1: Rapid Decrease in Organic Light-Emitting Diode (OLED) Efficiency and Luminance

  • Question: My OLED device using a triazine-based electron transport layer (ETL) shows a rapid decline in efficiency and brightness. What are the potential causes and how can I troubleshoot this?

  • Answer: A rapid decrease in OLED performance can be attributed to several degradation mechanisms involving the triazine-based material.

    Potential Causes:

    • Thermal Degradation: Triazine compounds, while generally thermally stable, can degrade at high operating temperatures, leading to the formation of non-emissive species or charge traps.[1][2]

    • Electrochemical Instability: The triazine core is electron-deficient, which is beneficial for electron transport, but can also make it susceptible to electrochemical reduction under high current densities, leading to irreversible molecular changes.

    • Interfacial Degradation: The interface between the triazine-based ETL and the emissive layer (EML) is a common site for degradation.[3] Exciton-induced reactions at this interface can lead to the formation of quenching sites.[1][4]

    • Moisture and Oxygen Sensitivity: While many triazine materials are robust, ingress of moisture and oxygen into the device can accelerate degradation, especially under operation.

    Troubleshooting Steps:

    • Thermal Management:

      • Operate the device at lower current densities to reduce Joule heating.

      • Ensure the device is mounted on a heat sink to dissipate excess heat.

      • Perform a post-fabrication thermal annealing step at a temperature below the glass transition temperature (Tg) of the triazine material to improve morphological stability.

    • Device Encapsulation:

      • Improve the encapsulation of your device to minimize exposure to ambient moisture and oxygen. Utilize high-quality sealants and getter materials.

    • Interlayer Engineering:

      • Introduce a thin interlayer between the EML and the triazine-based ETL to manage exciton distribution and reduce interfacial degradation.

    • Material Characterization:

      • Analyze the degraded device using techniques like photoluminescence (PL) spectroscopy to identify the formation of quenching centers. A decrease in PL intensity of the emissive layer is indicative of degradation.

      • Use electrical characterization methods such as impedance spectroscopy to probe changes in charge transport and trapping within the device.

Issue 2: Increased Operating Voltage in Triazine-Based Devices

  • Question: I am observing a steady increase in the operating voltage of my electronic device that incorporates a triazine-based material. What could be causing this?

  • Answer: An increase in operating voltage, often referred to as voltage rise, is a key indicator of device degradation.

    Potential Causes:

    • Formation of Charge Traps: Degradation of the triazine material can create deep electronic trap states.[5] These traps capture charge carriers, impeding their transport and requiring a higher electric field (and thus voltage) to maintain the same current flow.

    • Interfacial Barrier Formation: Chemical reactions at the interfaces of the triazine layer can lead to the formation of an insulating barrier, which increases the energy required for charge injection.

    • Morphological Instability: Changes in the morphology of the triazine thin film, such as crystallization, can lead to increased grain boundary scattering and reduced charge carrier mobility.

    Troubleshooting Steps:

    • Electrical Analysis:

      • Perform current-voltage-luminance (IVL) sweeps over time to quantify the rate of voltage increase.

      • Use techniques like transient electroluminescence to study charge carrier dynamics and identify the presence of trapped charges.

    • Material Purity:

      • Ensure the purity of the triazine material used. Impurities can act as initial trap sites and accelerate degradation. Purification methods like temperature gradient sublimation are crucial.

    • Device Architecture Optimization:

      • Experiment with different layer thicknesses to optimize the electric field distribution within the device and reduce stress on the triazine layer.

      • Consider using a doped triazine layer to improve conductivity and reduce charge accumulation.

Issue 3: Color Shift in Blue OLEDs with Triazine-Based Hosts

  • Question: My blue phosphorescent OLED (PHOLED) with a triazine-based host material is showing a shift in its emission color over time. Why is this happening?

  • Answer: Color stability is a critical parameter for display applications. A color shift often points to the degradation of the host material or the emitter, or changes in the charge recombination zone.

    Potential Causes:

    • Host Degradation: The degradation of the triazine host can lead to the formation of emissive byproducts with different emission spectra, resulting in a color shift.

    • Shift in Recombination Zone: As the device degrades, the charge balance can be altered, causing the recombination zone to shift towards the interfaces. If the interfacial regions have different emissive properties, this can lead to a change in the overall emission color.

    • Emitter Degradation: While the primary issue may be with the host, the degradation of the blue phosphorescent emitter itself can also contribute to a color shift.

    Troubleshooting Steps:

    • Spectroscopic Analysis:

      • Measure the electroluminescence (EL) spectra of the device at different stages of degradation to quantify the color shift.

      • Compare the EL spectra with the photoluminescence (PL) spectra of the individual materials to identify the source of parasitic emission.

    • Molecular Design:

      • Select triazine-based host materials with high triplet energies to ensure efficient energy transfer to the blue emitter and to minimize host-related emission.

      • Choose host materials with high electrochemical stability to prevent degradation under electrical stress.

    • Device Simulation:

      • Use device simulation software to model the charge and exciton distribution within the OLED and to understand how changes in material properties due to degradation can affect the emission profile.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that accelerate the degradation of triazine-based materials in electronic devices?

A1: The primary environmental stressors are:

  • Temperature: High temperatures can induce thermal degradation, leading to chain scission in polymers or decomposition of small molecules.[7]

  • Humidity: Moisture can lead to hydrolysis of certain bonds within the triazine material, especially if there are susceptible functional groups.

  • Oxygen: The presence of oxygen can lead to photo-oxidation, particularly when the material is exposed to light and electrical bias.

  • UV Radiation: High-energy photons can break chemical bonds and initiate photochemical degradation pathways.

Q2: What are the key chemical signatures of triazine ring degradation?

A2: The degradation of the triazine ring itself can be identified by changes in the material's spectroscopic signature. Using techniques like Fourier-Transform Infrared (FTIR) spectroscopy, one might observe a decrease in the characteristic vibrational modes of the triazine ring (typically around 800, 1400, and 1550 cm⁻¹).[8] X-ray Photoelectron Spectroscopy (XPS) can reveal changes in the nitrogen chemical environment, indicating ring opening or other reactions.[9]

Q3: Can the degradation of triazine-based materials be reversible?

A3: In most cases, the degradation of triazine-based materials in electronic devices is irreversible. Mechanisms like bond cleavage, electrochemical reactions, and material decomposition result in permanent changes to the molecular structure. However, some performance loss due to morphological changes might be partially recoverable through thermal annealing, although this is not a practical solution for operational devices.

Q4: How does the molecular structure of a triazine derivative influence its stability in an electronic device?

A4: The stability is highly dependent on the substituents attached to the triazine core. For example:

  • Bulky side groups can increase morphological stability and prevent close packing, which can sometimes suppress exciton-related degradation pathways.

  • Electron-donating or withdrawing substituents can tune the electrochemical potential of the molecule, affecting its stability against oxidation or reduction.

  • The nature of the linkage between the triazine core and its substituents can influence its susceptibility to hydrolysis or thermal cleavage.

Q5: What is a recommended starting point for an accelerated aging test for a new triazine-based material for OLEDs?

A5: A common starting point for accelerated aging tests on OLEDs is to subject the encapsulated device to a constant current density at an elevated temperature.[10] For example, operating the device at a current density that initially produces a luminance of 1000 cd/m² while keeping it in an oven at 60-85°C. The luminance and voltage should be monitored over time to determine the device's lifetime (e.g., LT50, the time it takes for the luminance to drop to 50% of its initial value).

Quantitative Data on Degradation

The following tables summarize quantitative data on the degradation of triazine-based materials in electronic devices from various studies.

Table 1: Thermal Stability of Triazine-Based Polymers

Polymer NameDecomposition Onset (Td5%, °C) in N2Reference
Triazine-ethylenediamine (EDA)~320[8]
Triazine-triethylenetetramine (TETA)~350[8]

Note: Td5% is the temperature at which 5% weight loss is observed via Thermogravimetric Analysis (TGA).

Table 2: Performance Degradation of an OLED with a Triazine-Based Electron Transport Material

Stress ConditionParameterInitial ValueValue after 100h% ChangeReference
Constant Current (20 mA/cm²) @ 25°CLuminance (cd/m²)1200960-20%Fictional Example
Operating Voltage (V)4.54.9+8.9%Fictional Example
Constant Current (20 mA/cm²) @ 85°CLuminance (cd/m²)1200480-60%Fictional Example
Operating Voltage (V)4.55.8+28.9%Fictional Example

This table is a representative example. Actual values will vary significantly based on the specific material, device architecture, and testing conditions.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Triazine-Based Thin Films

Objective: To determine the thermal stability and decomposition profile of a triazine-based material.

Methodology:

  • Sample Preparation: A small amount (2-5 mg) of the triazine-based material is carefully placed into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[11]

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[12]

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Td), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the amount of residual mass at the end of the experiment.[11]

Protocol 2: Identification of Degradation Products in OLEDs using GC-MS

Objective: To identify volatile and semi-volatile organic compounds produced during the degradation of an OLED.

Methodology:

  • Device Aging: The OLED device is operated under accelerated aging conditions (e.g., high current density and/or high temperature) for a specified duration.

  • Sample Extraction:

    • The aged device is opened in an inert atmosphere (glovebox).

    • The organic layers are carefully scraped off the substrate.

    • The collected material is dissolved in a suitable high-purity solvent (e.g., dichloromethane or toluene).

  • GC-MS Analysis:

    • A small volume of the extract is injected into the gas chromatograph-mass spectrometer (GC-MS).

    • The GC separates the different components of the mixture based on their boiling points and interaction with the column stationary phase.

    • The MS fragments each component and provides a mass spectrum, which acts as a "molecular fingerprint."

  • Data Interpretation: The mass spectra of the separated components are compared to spectral libraries (e.g., NIST) to identify the degradation products.[13][14]

Visualizations

Simplified Degradation Pathway of Triazine-based ETL in OLEDs cluster_stressors Stressors cluster_material Triazine Material State cluster_effects Device Performance Effects High_Temperature High Temperature Pristine_Triazine_ETL Pristine Triazine ETL High_Temperature->Pristine_Triazine_ETL Thermal Degradation High_Current_Density High Current Density High_Current_Density->Pristine_Triazine_ETL Electrochemical Stress Moisture_Oxygen Moisture/Oxygen Ingress Moisture_Oxygen->Pristine_Triazine_ETL Chemical Reactions Degraded_Triazine_Fragments Degraded Triazine Fragments & Non-emissive Species Pristine_Triazine_ETL->Degraded_Triazine_Fragments Charge_Traps Formation of Charge Traps Degraded_Triazine_Fragments->Charge_Traps Luminance_Quenching Luminance Quenching Degraded_Triazine_Fragments->Luminance_Quenching Increased_Voltage Increased Operating Voltage Charge_Traps->Increased_Voltage Decreased_Efficiency Decreased Efficiency Luminance_Quenching->Decreased_Efficiency Reduced_Lifetime Reduced Device Lifetime Increased_Voltage->Reduced_Lifetime Decreased_Efficiency->Reduced_Lifetime

Caption: Degradation pathway of a triazine-based ETL in an OLED device.

Troubleshooting Workflow for OLED Performance Degradation Start Device shows rapid luminance decay Check_IV Measure I-V-L curves. Is voltage increasing? Start->Check_IV Check_Spectrum Measure EL spectrum. Is there a color shift? Check_IV->Check_Spectrum Yes Cause_Quenching Probable Cause: Formation of quenchers Check_IV->Cause_Quenching No Cause_Traps Probable Cause: Charge trap formation Check_Spectrum->Cause_Traps No Cause_Host_Deg Probable Cause: Host material degradation Check_Spectrum->Cause_Host_Deg Yes Action_Purity Action: Verify material purity. Re-purify if necessary. Cause_Traps->Action_Purity Action_Interface Action: Introduce an interlayer. Cause_Quenching->Action_Interface Action_Encapsulation Action: Improve device encapsulation. Cause_Host_Deg->Action_Encapsulation Action_Thermal Action: Improve thermal management. Action_Purity->Action_Thermal Action_Encapsulation->Action_Thermal Action_Interface->Action_Thermal End Re-evaluate device performance Action_Thermal->End

Caption: Troubleshooting workflow for OLED performance degradation.

Experimental Workflow for Analyzing Degraded Triazine-Based Devices cluster_analysis Material Analysis of Degraded Device Start Fabricate and Test Pristine Device Aging Accelerated Aging (Thermal/Electrical Stress) Start->Aging Post_Test Post-Aging Electrical and Optical Characterization Aging->Post_Test FTIR_XPS FTIR / XPS Analysis (Chemical bond changes) Post_Test->FTIR_XPS GC_MS GC-MS / LC-MS Analysis (Identify degradation products) Post_Test->GC_MS AFM_SEM AFM / SEM Analysis (Morphological changes) Post_Test->AFM_SEM Conclusion Correlate Material Changes with Performance Loss FTIR_XPS->Conclusion GC_MS->Conclusion AFM_SEM->Conclusion

References

Technical Support Center: Triazine-Based Electron Transport Layers (ETLs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazine-based Electron Transport Layers (ETLs). This resource is designed for researchers, scientists, and professionals working on the development of organic electronic devices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Why are triazine-based materials effective as ETLs?

A1: Triazine-based materials are effective ETLs due to their inherent electron-deficient nature, which arises from the nitrogen atoms in the triazine ring. This property facilitates efficient electron transport.[1][2] Many triazine derivatives exhibit high electron mobility and suitable Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for reducing the electron injection barrier from the cathode and ensuring efficient charge transport within the device.[3][4]

Q2: What are the key parameters to consider when selecting a triazine-based ETL?

A2: The primary parameters to consider are:

  • Electron Mobility: Higher electron mobility generally leads to better device performance.

  • LUMO Energy Level: The LUMO level should be well-aligned with the work function of the cathode and the LUMO of the adjacent emissive layer to ensure efficient electron injection and prevent charge accumulation at interfaces.

  • Triplet Energy: For phosphorescent OLEDs (PHOLEDs), the ETL should have a high triplet energy to confine excitons within the emissive layer.

  • Thermal Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are important for device longevity and stability during operation.

  • Film-Forming Properties: The material should form smooth, uniform thin films to prevent short circuits and ensure consistent device performance.

Q3: How can the performance of triazine-based ETLs be improved?

A3: Performance can be improved through several strategies:

  • Molecular Design: Modifying the molecular structure of the triazine core with different substituents can tune its electronic and morphological properties.[5][6]

  • Interfacial Engineering: Introducing a thin interlayer, such as LiF or Cs2CO3, between the ETL and the cathode can lower the electron injection barrier.

  • Doping: Doping the ETL with n-type dopants can increase its conductivity and improve electron injection.

  • Thickness Optimization: The thickness of the ETL is a critical parameter that needs to be optimized to balance charge transport and optical properties of the device.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of devices incorporating triazine-based ETLs.

Issue 1: High Turn-On Voltage and Low Current Density

Symptoms:

  • The device requires a high voltage to start emitting light or passing current.

  • The current density is significantly lower than expected at a given voltage.

Possible Causes:

  • Poor Electron Injection: A large energy barrier between the cathode and the triazine ETL can impede the injection of electrons.

  • Low Electron Mobility: The ETL material itself may have intrinsically low electron mobility, or the film quality may be poor.

  • Interface Contamination: Contaminants at the cathode/ETL or ETL/emissive layer interface can create traps and hinder charge transport.

  • Incorrect ETL Thickness: An ETL that is too thick can increase the device resistance.

Suggested Solutions:

  • Verify Energy Level Alignment: Use techniques like Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS) to measure the LUMO level of your ETL and the work function of your cathode. There should be a minimal energy barrier (< 0.3 eV) for efficient injection.

  • Introduce an Electron Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of materials like LiF, Cs2CO3, or a suitable n-dopant between the cathode and the ETL.

  • Optimize Deposition Conditions: Ensure high vacuum conditions (< 10^-6 Torr) during thermal evaporation to minimize contamination. Optimize the deposition rate to improve film morphology.

  • Vary ETL Thickness: Fabricate a series of devices with varying ETL thicknesses (e.g., 10 nm to 60 nm) to find the optimal value.[7][8]

Issue 2: Low Device Efficiency (EQE, Power Efficiency)

Symptoms:

  • The external quantum efficiency (EQE), current efficiency, or power efficiency of the device is below expected values.

  • The device may exhibit good brightness but with very high current, indicating poor charge balance.

Possible Causes:

  • Charge Imbalance: The electron and hole currents are not equal within the emissive layer, leading to recombination losses.

  • Exciton Quenching: Excitons may be quenched at the ETL/emissive layer interface.

  • Poor Film Morphology: Rough ETL films can lead to non-uniform current distribution and local quenching sites.

Suggested Solutions:

  • Adjust Layer Thicknesses: Modify the thickness of both the ETL and the hole transport layer (HTL) to balance the charge carrier fluxes.

  • Select ETL with Appropriate Triplet Energy: For PHOLEDs, ensure the triplet energy of the ETL is higher than that of the emitter to confine excitons.

  • Improve Film Morphology: Use Atomic Force Microscopy (AFM) to assess the surface roughness of the ETL. Co-deposition with another material or substrate heating during deposition can sometimes improve film quality.

Issue 3: Poor Device Stability and Short Lifetime

Symptoms:

  • The device brightness rapidly decreases over time during operation.

  • The turn-on voltage increases significantly after a short period of operation.

Possible Causes:

  • Material Degradation: The triazine-based material may be chemically or morphologically unstable under electrical stress and heat.

  • Interfacial Degradation: The interface between the ETL and the cathode can degrade, especially with reactive metals like aluminum.

  • Ion Migration: Mobile ions from the cathode or other layers can diffuse into the ETL and create traps.

Suggested Solutions:

  • Choose Thermally Stable Materials: Select triazine derivatives with high glass transition temperatures (Tg > 100 °C).

  • Use a Stable Cathode/EIL System: Employ more stable cathode materials or thicker EILs to prevent metal diffusion.

  • Encapsulation: Properly encapsulate the device to prevent exposure to atmospheric moisture and oxygen, which can accelerate degradation.

Summary of Triazine ETL Properties and Device Performance
Triazine MaterialElectron Mobility (cm²/Vs)LUMO (eV)Device Efficiency (EQE %)Reference
BTB~7.2 x 10⁻⁴-2.8> 10% (in specific OLEDs)[3]
CNT2T6 x 10⁻⁴-2.915% (in red InP LEDs)[4]
T2T> 10⁻⁴-2.717.5% (in green PHOLEDs)[9]
CN-T2TNot specified-3.018.01% (in NIR PeLEDs)[7][8]

Experimental Protocols

Space-Charge Limited Current (SCLC) for Electron Mobility Measurement

This protocol describes the fabrication of an electron-only device to measure the electron mobility of a triazine-based ETL.

Methodology:

  • Substrate Preparation: Clean an ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.

  • Device Structure: ITO / EIL / Triazine ETL / EIL / Cathode.

  • Layer Deposition:

    • Deposit a suitable electron injection layer (e.g., 20 nm ZnO) onto the ITO to ensure ohmic contact for electrons.

    • Thermally evaporate the triazine-based ETL material under high vacuum (< 10⁻⁶ Torr). The thickness should be in the range of 50-200 nm.

    • Deposit a thin EIL (e.g., 1 nm LiF) on top of the ETL.

    • Deposit the top cathode (e.g., 100 nm Al).

  • Measurement:

    • Measure the current density-voltage (J-V) characteristics of the device.

    • Plot log(J) vs. log(V). The curve should show an ohmic region (slope ≈ 1) at low voltage and a trap-free SCLC region (slope ≈ 2) at higher voltage.

  • Calculation:

    • In the trap-free SCLC region, the current is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material (typically assumed to be ~3), µ is the electron mobility, V is the voltage, and d is the thickness of the ETL film.

    • The mobility can be calculated from the slope of the J vs. V² plot in this region.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Methodology:

  • Sample Preparation:

    • Prepare a solution of the triazine compound in a suitable solvent (e.g., dichloromethane or THF) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Coat a thin film of the triazine material onto a working electrode (e.g., platinum or glassy carbon).

  • Electrochemical Cell Setup:

    • Use a three-electrode setup: the working electrode with the triazine film, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

  • Measurement:

    • Perform the CV scan, sweeping the potential to measure the oxidation and reduction potentials.

    • Use a ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The standard potential of Fc/Fc+ is typically assumed to be -4.8 eV or -5.1 eV relative to the vacuum level, depending on the reference.

  • Calculation:

    • LUMO (eV) = -e * [E_red(onset) - E_Fc/Fc+(onset)] - 4.8 eV

    • HOMO (eV) = -e * [E_ox(onset) - E_Fc/Fc+(onset)] - 4.8 eV where E_red(onset) and E_ox(onset) are the onset potentials for reduction and oxidation, respectively.

Visualizations

Troubleshooting Workflow for Low Device Performance

G start Low Device Performance check_turn_on High Turn-On Voltage? start->check_turn_on check_efficiency Low Efficiency? start->check_efficiency injection_barrier Possible Cause: High Injection Barrier check_turn_on->injection_barrier Yes low_mobility Possible Cause: Low ETL Mobility check_turn_on->low_mobility Yes charge_imbalance Possible Cause: Charge Imbalance check_efficiency->charge_imbalance Yes exciton_quenching Possible Cause: Exciton Quenching check_efficiency->exciton_quenching Yes solution_eil Solution: Add Electron Injection Layer (EIL) injection_barrier->solution_eil solution_mobility Solution: Optimize ETL Deposition or Choose Different Material low_mobility->solution_mobility solution_thickness Solution: Adjust HTL/ETL Thickness charge_imbalance->solution_thickness solution_triplet Solution: Select ETL with Higher Triplet Energy exciton_quenching->solution_triplet

Caption: Troubleshooting workflow for low device performance.

Energy Level Alignment Diagram

G Cathode WF Work Function (~4.2 eV) ETL_LUMO LUMO (~3.0 eV) WF->ETL_LUMO Electron Injection (Barrier ≈ 1.2 eV) ETL_HOMO HOMO (~6.5 eV) EML_LUMO LUMO (~3.2 eV) ETL_LUMO->EML_LUMO Electron Transport (Barrier ≈ 0.2 eV) EML_HOMO HOMO (~5.8 eV)

Caption: Energy level alignment at the Cathode/ETL/EML interface.

SCLC Measurement Experimental Workflow

G cluster_prep Device Fabrication cluster_measure Measurement & Analysis A Clean ITO Substrate B Deposit EIL (e.g., ZnO) A->B C Deposit Triazine ETL B->C D Deposit Top EIL (e.g., LiF) C->D E Deposit Cathode (Al) D->E F Measure J-V Curve E->F G Plot log(J) vs. log(V) F->G H Identify SCLC Region G->H I Calculate Mobility using Mott-Gurney Law H->I

Caption: Workflow for SCLC mobility measurement.

References

Validation & Comparative

A Comparative Analysis of Triazine and Oxadiazole Electron Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), the performance of electron transport materials (ETMs) is paramount to achieving high efficiency and operational stability. Among the various classes of ETMs, triazine and oxadiazole derivatives have emerged as prominent candidates due to their inherent electronic properties. This guide provides a detailed comparative analysis of these two classes of materials, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Overview of Triazine and Oxadiazole ETMs

Triazine-based materials are characterized by a six-membered aromatic ring containing three nitrogen atoms. This nitrogen-rich core makes the triazine moiety electron-deficient, which is a key characteristic for efficient electron transport.[1][2] The optoelectronic properties of triazine derivatives can be readily tuned by introducing various substituents at the peripheral positions of the triazine ring.[1] These materials are known for their high electron affinity and good thermal stability.[1]

Oxadiazole-based materials feature a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. 2,5-Diaryl-1,3,4-oxadiazoles are a well-studied class of ETMs, recognized for their excellent electron-transporting capabilities.[3] Similar to triazines, the properties of oxadiazole derivatives can be modified through chemical synthesis to enhance performance in electronic devices.[3] They are often employed in multilayer OLEDs to facilitate electron injection and transport, as well as to block holes.[4]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of representative triazine and oxadiazole electron transport materials based on reported experimental data.

Table 1: Electronic and Thermal Properties

Material ClassCompound Name/AcronymHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
Triazine T2T-5.64-2.08> 10⁻⁴123468
T3T-5.71-2.15> 10⁻⁴196542
TST-5.69-2.47> 10⁻⁴258525
BTB--~7.2 x 10⁻⁴--
Oxadiazole PBD-6.06-2.16~10⁻⁶60138 (m.p.)
OXD-7---147410
Dimeric Oxadiazole 5a-~-2.8-> PBD> PBD

Note: The values presented are sourced from various studies and experimental conditions may differ. Direct comparison should be made with caution.

Table 2: OLED Device Performance

ETM ClassHost/ETMEmitterDevice StructureMax. EQE (%)Power Eff. (lm/W)Current Eff. (cd/A)
Triazine T2T (Host)(PPy)₂Ir(acac)ITO/HTL/EML/ETL/LiF/Al17.559.0-
T3T (Host)(PPy)₂Ir(acac)ITO/HTL/EML/ETL/LiF/Al14.450.6-
BTB (ETL)Alq₃ITO/HTL/EML/ETL/LiF/Al---
Oxadiazole PBD (ETL)Alq₃ITO/HTL/EML/ETL/Al---
Dimeric Oxadiazole 5a (ETL)PPV derivativeITO/PEDOT:PSS/EML/ETL/Ca/Al16-

EQE: External Quantum Efficiency

Experimental Protocols

General Synthesis of Triazine ETMs

The synthesis of many 1,3,5-triazine derivatives starts from cyanuric chloride. A common method involves sequential nucleophilic substitution of the chlorine atoms with various aryl or amino groups.

Example: One-Pot Synthesis of Trisubstituted 1,3,5-Triazines [5]

  • Reaction Setup: An oven-dried vial equipped with a stir bar is purged with dry nitrogen.

  • Initial Reaction: Cyanuric chloride (1 equivalent) is dissolved in anhydrous acetonitrile and cooled to 0 °C.

  • First Nucleophilic Substitution: The first nucleophile (e.g., an amine, 1.02 equivalents) and a base like N,N-diisopropylethylamine (DIEA, 1.15 equivalents) are dissolved in anhydrous acetonitrile and added to the cyanuric chloride solution. The reaction is stirred at 0 °C for a specified time.

  • Second and Third Nucleophilic Substitutions: Subsequently, the second and third nucleophiles are added in a similar manner, often at elevated temperatures, to replace the remaining chlorine atoms.

  • Purification: The final product is typically purified by column chromatography, followed by recrystallization or sublimation to achieve high purity for device fabrication.

General Synthesis of Oxadiazole ETMs

A prevalent method for synthesizing 2,5-diaryl-1,3,4-oxadiazoles is through the cyclodehydration of N,N'-diacylhydrazines.

Example: Synthesis of a 1,3,4-Oxadiazole Derivative [6]

  • Hydrazide Formation: An aroyl chloride is reacted with hydrazine hydrate to form the corresponding aroylhydrazide.

  • Acylation: The aroylhydrazide is then reacted with another aroyl chloride in the presence of a base (e.g., pyridine) to yield the N,N'-diacylhydrazine intermediate.

  • Cyclodehydration: The diacylhydrazine is heated in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or thionyl chloride (SOCl₂) to effect the ring closure and form the 1,3,4-oxadiazole ring.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure oxadiazole derivative.

OLED Device Fabrication

A standard procedure for fabricating a multilayer OLED via thermal evaporation is outlined below.

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[7]

  • Hole Injection and Transport Layers (HIL/HTL): Thin films of HIL and HTL materials are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).

  • Emissive Layer (EML): The emissive material, which can be a host doped with a phosphorescent or fluorescent guest, is deposited onto the HTL.

  • Electron Transport Layer (ETL): The triazine or oxadiazole ETM is then deposited onto the EML.

  • Electron Injection Layer (EIL) and Cathode: A thin layer of an EIL material (e.g., LiF or CsF) is deposited, followed by a thicker layer of a low work function metal (e.g., Al or Ca/Al) to serve as the cathode. The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.

  • Encapsulation: To prevent degradation from moisture and oxygen, the completed device is encapsulated in a glove box using a glass lid and a UV-curable epoxy resin.

Visualizations

cluster_triazine Triazine Core cluster_oxadiazole Oxadiazole Core Triazine Oxadiazole

Caption: Molecular structures of 1,3,5-triazine and 1,3,4-oxadiazole cores.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps A ITO Substrate Cleaning B UV-Ozone/Plasma Treatment A->B C Hole Injection Layer (HIL) B->C D Hole Transport Layer (HTL) C->D E Emissive Layer (EML) D->E F Electron Transport Layer (ETL) (Triazine or Oxadiazole) E->F G Electron Injection Layer (EIL) F->G H Cathode (e.g., Al) G->H I Encapsulation H->I

Caption: General experimental workflow for OLED fabrication.

G Anode Anode (ITO) ~-4.7 eV HTL HTL HOMO ~-5.1 eV LUMO ~-2.1 eV label_hole Hole Injection EML EML HOMO ~-5.6 eV LUMO ~-2.6 eV Triazine_ETL Triazine ETL HOMO ~-6.5 eV LUMO ~-2.7 eV Oxadiazole_ETL Oxadiazole ETL HOMO ~-6.2 eV LUMO ~-2.4 eV Cathode Cathode (Al) ~-4.2 eV label_electron Electron Injection

Caption: Illustrative energy level diagram for a multilayer OLED with Triazine vs. Oxadiazole ETLs.

Concluding Remarks

Both triazine and oxadiazole derivatives have demonstrated significant potential as electron transport materials in OLEDs.

Triazine-based ETMs often exhibit high electron mobility and deep HOMO levels, which can lead to efficient electron injection and transport, as well as effective hole blocking. The star-shaped architecture of some triazine derivatives can also contribute to good morphological stability.[8][9]

Oxadiazole-based ETMs are a more traditional class of materials that have been widely studied and utilized.[4] While simple oxadiazoles like PBD may have lower thermal stability, newer generations of oxadiazole-containing molecules, including dendrimers and polymers, have shown improved properties.[4][10]

The choice between triazine and oxadiazole ETMs will ultimately depend on the specific requirements of the device architecture, including the energy levels of adjacent layers, the desired color purity, and the targeted operational lifetime. The ongoing development of novel derivatives in both families of compounds continues to push the boundaries of OLED performance.

References

Validating the Electrochemical Properties of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), 1,3,5-triazine derivatives have garnered significant attention as robust electron transport materials.[1][2][3][4] Their inherent electron deficiency, high thermal stability, and tunable electronic properties make them prime candidates for enhancing device performance and longevity.[5][6] This guide focuses on the electrochemical validation of a specific triazine derivative, 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, by comparing its expected electrochemical characteristics with experimentally determined values of analogous compounds.

While direct experimental data for this compound was not prominently available in the reviewed literature, this guide leverages data from structurally similar triazine derivatives to provide a comparative framework for its electrochemical properties. The presence of the electron-withdrawing bromophenyl group is anticipated to influence its electron affinity and charge transport characteristics.[5]

Comparative Electrochemical Data of Triazine Derivatives

The following table summarizes key electrochemical parameters for selected 1,3,5-triazine derivatives used in OLED research. This data, obtained through experimental techniques such as cyclic voltammetry, provides a benchmark for evaluating the performance of this compound.

Compound NameHOMO Energy Level (eV)LUMO Energy Level (eV)Band Gap (eV)Key Features
This compound Data not availableData not availableData not availableExpected to have good thermal stability and electron transport properties.[5]
9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OTrPhCz)-5.83[2]-2.88[2]2.95High thermal stability.[2]
9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-2-bromo-9H-carbazole (OTrPhCzBr)-5.96[2]-2.71[2]3.25Introduction of bromine widens the energy band gap.[2]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. A standard experimental protocol for characterizing the electrochemical behavior of triazine derivatives is outlined below.

Objective: To determine the oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels of the target compound.

Materials and Equipment:

  • A three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Inert gas (e.g., argon or nitrogen) for deaeration

  • Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆ or tetrabutylammonium perchlorate - TBAPO₄) at a concentration of 0.1 M

  • The triazine compound of interest at a concentration of approximately 1 mM

  • Ferrocene (as an internal standard for potential calibration)

Procedure:

  • Preparation of the Solution: Dissolve the triazine compound and the supporting electrolyte in the chosen solvent within the electrochemical cell.

  • Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Electrode Polishing: Before each experiment, polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse with deionized water and the solvent to be used, then dry thoroughly.

  • Cyclic Voltammetry Measurement:

    • Immerse the three electrodes into the solution.

    • Set the potential range to scan for both oxidation and reduction events. The range will depend on the specific compound but can initially be set from -2.5 V to 2.5 V vs. the reference electrode.

    • Set the scan rate, typically starting at 100 mV/s.

    • Initiate the potential scan and record the resulting current to obtain the cyclic voltammogram.

  • Internal Standard Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference to accurately determine the potential values.

  • Data Analysis:

    • Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the cyclic voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

      • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

    • The electrochemical band gap can be estimated as the difference between the HOMO and LUMO energy levels (E_g = E_LUMO - E_HOMO).

Visualization of the Electrochemical Validation Workflow

The following diagram illustrates the logical workflow for validating the electrochemical properties of a new material for OLED applications.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis and Comparison A Synthesize and Purify This compound C Dissolve Compound in Solution A->C B Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) B->C D Assemble Three-Electrode Cell C->D E Deaerate Solution with Inert Gas D->E F Perform Cyclic Voltammetry Scan E->F G Calibrate with Ferrocene Standard F->G H Determine Oxidation and Reduction Potentials G->H I Calculate HOMO and LUMO Energy Levels H->I J Compare with Alternative Triazine Derivatives I->J K Evaluate Suitability for OLED Application J->K

References

Benchmarking OLED Performance: A Comparative Guide to 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine and Alternative Host Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of optimal materials for the emissive and charge-transporting layers is paramount. This guide provides a comparative performance benchmark of OLEDs, focusing on the role of triazine-based compounds. While 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a key intermediate in the synthesis of advanced OLED materials, this report benchmarks the performance of functionalized triazine derivatives against established host materials to provide a clear view of their potential.[1] The inherent electron-deficient nature of the triazine core and its excellent thermal stability make it a promising scaffold for high-performance OLEDs.[1][2]

Overview of Materials

This compound is primarily utilized as a versatile building block for more complex molecules tailored for specific roles within an OLED, such as host materials or electron transport layers (ETLs).[1] Its chemical structure allows for further functionalization, enabling the tuning of optoelectronic properties.[1]

For the purpose of this guide, we will compare the performance of OLEDs using functional triazine-based host materials with those employing two widely used, non-triazine host materials:

  • mCP (1,3-bis(N-carbazolyl)benzene): A standard host material known for its high triplet energy, making it suitable for blue phosphorescent OLEDs (PhOLEDs).[3]

  • TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene): A common electron-transporting material also used as a host, recognized for its good electron mobility.[3]

Performance Comparison

The following tables summarize the performance of blue and green PhOLEDs using various triazine-based host materials compared to devices with mCP and TPBi. The data is compiled from multiple research sources to provide a comprehensive overview.

Blue Phosphorescent OLEDs

Blue PhOLEDs represent a significant challenge in the field due to the need for host materials with very high triplet energies to prevent efficiency losses. The data below showcases the performance of devices using the blue emitter FIrpic (iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolinate).

Host MaterialMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)Triplet Energy (eV)Reference
Triazine-Based Hosts
MBPTRZ7.0--30,6002.81[4][5]
TrzmPCz16.432.021.5-2.79[5][6]
H2 (C-3-linked carbazole-triazine)-21.617.216,6402.70[5][7]
Standard Hosts
mCP10.0519.95--2.90[3]
TPBi----2.73[3]
Green Phosphorescent OLEDs

Green PhOLEDs are generally more efficient. The table below presents data for devices using a common green emitter.

Host MaterialMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Triplet Energy (eV)Reference
Triazine-Based Host
T2T17.5-59.02.80[8][9]
Standard Host
mCPTypically lower than specialized hosts--2.90[3]

Experimental Methodologies

The performance data cited above is derived from experiments conducted under specific laboratory conditions. While protocols may vary slightly between research groups, a general methodology for the fabrication and characterization of vacuum-deposited OLEDs is outlined below.

General OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Characterization sub_clean ITO Substrate Cleaning (Deionized Water, Acetone, Isopropanol) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htl Hole Injection/Transport Layer Deposition uv_ozone->htl eml Emissive Layer Deposition (Host:Dopant Co-evaporation) htl->eml hbl_etl Hole Blocking/Electron Transport Layer Deposition eml->hbl_etl cathode Cathode Deposition (LiF/Al) hbl_etl->cathode encap Encapsulation cathode->encap testing J-V-L & EQE Measurement encap->testing

Caption: General workflow for OLED fabrication and characterization.

Key Experimental Protocols
  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

    • Substrates are then dried in an oven and treated with UV-ozone immediately before being loaded into a high-vacuum chamber.

  • Thin Film Deposition:

    • All organic layers and the cathode are deposited via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).

    • The deposition rates for organic materials are generally maintained at 1-2 Å/s.

    • The emissive layer (EML) is created by co-evaporating the host material and the phosphorescent dopant at a specific, controlled ratio.

    • A thin layer of Lithium Fluoride (LiF) is often deposited before the final aluminum (Al) cathode to improve electron injection.

  • Device Characterization:

    • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

    • Electroluminescence (EL) spectra are recorded using a spectroradiometer.

    • The External Quantum Efficiency (EQE) is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

Device Architecture

A typical multilayered PhOLED structure is designed to ensure efficient charge injection, transport, and recombination within the emissive layer, while confining excitons to prevent energy loss.

Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host + Dopant HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A representative multilayer structure of a phosphorescent OLED.

Conclusion

The data indicates that functionalized triazine derivatives are highly effective host materials for both blue and green PhOLEDs.[6][8] Specifically, materials like TrzmPCz demonstrate the potential to achieve high external quantum efficiencies, surpassing the performance of some devices based on the standard host mCP in similar blue PhOLED configurations.[3][5][6] The strong electron-withdrawing nature of the triazine core contributes to balanced charge transport, which is crucial for high-efficiency devices. While this compound itself is an intermediate, its triazine scaffold is central to the development of these advanced, high-performance host materials that are pushing the boundaries of OLED technology. Researchers can leverage this foundational structure to synthesize novel materials with tailored properties for next-generation displays and lighting.

References

A Comparative Guide to Electron Transport Materials: Alternatives to 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic electronics and drug development, the selection of high-performance materials is paramount. In the realm of Organic Light-Emitting Diodes (OLEDs), the electron transport layer (ETL) is a critical component governing device efficiency and longevity. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (TDBA) is a well-known building block for electron transport materials (ETMs), valued for its thermal stability and robust charge transport characteristics.[1][2] This guide provides a comparative analysis of promising alternative ETMs, offering key performance data and detailed experimental protocols to aid in material selection and device optimization.

While specific quantitative performance data for TDBA as a distinct ETL is not extensively published, its core structure, 2,4,6-triphenyl-1,3,5-triazine, and its derivatives have been studied. For the purpose of this comparison, we will use data from closely related triazine compounds to establish a representative baseline for this class of materials. This guide will compare this triazine baseline to three distinct classes of alternative ETMs: phosphine oxide derivatives, pyridine-based materials, and benzimidazole derivatives.

Performance Comparison of Electron Transport Materials

The following table summarizes the key performance metrics of the triazine baseline and selected high-performing alternative ETMs.

Material ClassRepresentative MaterialHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Electron Mobility (cm²/Vs)Maximum External Quantum Efficiency (EQE) (%)
Triazine (Baseline) 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)--> 1 x 10⁻⁴17.5
Phosphine Oxide-Triazine 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (PO-T2T)-7.55-3.50--
Pyridine-based 4,4',4''-(5-(pyrimidin-2-yl)benzene-1,2,3-triyl)tripyridine (B3PYMPM)----
Benzimidazole-based 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)-6.2 to -6.7-2.75.6 x 10⁻⁸ to 2.1 x 10⁻⁵-

In-Depth Look at Alternative Electron Transport Materials

Phosphine Oxide Derivatives: The Case of PO-T2T
Pyridine-Based Materials: The Potential of B3PYMPM

Pyridine-containing compounds are another major class of ETMs, known for their excellent electron-accepting properties. 4,4',4''-(5-(pyrimidin-2-yl)benzene-1,2,3-triyl)tripyridine (B3PYMPM) is a notable example. The nitrogen atoms in the pyridine and pyrimidine rings contribute to a lower LUMO energy level, facilitating electron injection from the cathode. The molecular structure of these materials can be tailored to optimize their electronic properties and morphological stability in thin films. While specific quantitative data for B3PYMPM was not found in the search results, the general class of pyridine-based ETMs is known to exhibit good performance in OLEDs.

Benzimidazole Derivatives: The Widely Used TPBi

Benzimidazole derivatives, such as 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) , are widely used as ETMs in OLEDs. TPBi possesses a relatively low LUMO level of approximately -2.7 eV and a deep HOMO level ranging from -6.2 to -6.7 eV, making it an effective hole blocker.[3] Its electron mobility has been reported to be in the range of 5.6 x 10⁻⁸ to 2.1 x 10⁻⁵ cm²/Vs.[3] The performance of TPBi in OLEDs is well-documented, and it often serves as a benchmark for new ETMs.

Logical Framework for ETM Comparison

The selection of an appropriate ETM involves a trade-off between several key properties. The following diagram illustrates the logical relationship between the material properties and the desired device outcomes.

ETM_Comparison cluster_properties Material Properties cluster_performance Device Performance cluster_materials ETM Classes LUMO LUMO Level Efficiency Quantum Efficiency (EQE) LUMO->Efficiency Facilitates e⁻ injection Voltage Operating Voltage LUMO->Voltage Lowers injection barrier HOMO HOMO Level HOMO->Efficiency Effective hole blocking Mobility Electron Mobility (µe) Mobility->Efficiency Balanced charge transport Mobility->Voltage Reduces resistive losses T1 Triplet Energy (T1) T1->Efficiency Prevents exciton quenching Lifetime Operational Lifetime T1->Lifetime Reduces degradation Triazine Triazine (TDBA baseline) Triazine->LUMO Triazine->HOMO Triazine->Mobility Triazine->T1 PhosphineOxide Phosphine Oxide (PO-T2T) PhosphineOxide->LUMO PhosphineOxide->HOMO PhosphineOxide->Mobility PhosphineOxide->T1 Pyridine Pyridine (B3PYMPM) Pyridine->LUMO Pyridine->HOMO Pyridine->Mobility Pyridine->T1 Benzimidazole Benzimidazole (TPBi) Benzimidazole->LUMO Benzimidazole->HOMO Benzimidazole->Mobility Benzimidazole->T1

Caption: Logical flow from ETM properties to OLED performance.

Experimental Protocols

Accurate characterization of ETMs is crucial for predicting their performance in a device. Below are detailed methodologies for key experiments.

Determination of HOMO and LUMO Energy Levels via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Experimental Workflow:

CV_Workflow cluster_prep Sample Preparation cluster_measurement CV Measurement cluster_analysis Data Analysis dissolve Dissolve sample in electrolyte solution purge Purge with inert gas (N₂ or Ar) dissolve->purge setup Three-electrode setup (Working, Counter, Reference) purge->setup scan Scan potential and record current setup->scan ferrocene Calibrate with Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple scan->ferrocene determine_onset Determine onset oxidation (E_ox) and reduction (E_red) potentials ferrocene->determine_onset calculate_homo Calculate HOMO: E_HOMO = -[E_ox - E(Fc/Fc⁺) + 4.8] eV determine_onset->calculate_homo calculate_lumo Calculate LUMO: E_LUMO = -[E_red - E(Fc/Fc⁺) + 4.8] eV determine_onset->calculate_lumo

Caption: Workflow for HOMO/LUMO determination using Cyclic Voltammetry.

Detailed Protocol:

  • Solution Preparation: The material to be tested is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Measurement: The solution is purged with an inert gas to remove oxygen. The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Calibration: The potential is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.

  • Analysis: The onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Measurement of Electron Mobility using the Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) technique is a direct method for measuring charge carrier mobility in organic thin films.

Experimental Workflow:

TOF_Workflow cluster_device Device Fabrication cluster_measurement TOF Measurement cluster_analysis Data Analysis sandwich Sandwich organic layer between two electrodes transparent_electrode Use one transparent electrode sandwich->transparent_electrode apply_voltage Apply a constant voltage transparent_electrode->apply_voltage photoexcite Generate charge carriers with a short laser pulse apply_voltage->photoexcite measure_current Record the transient photocurrent photoexcite->measure_current determine_transit_time Determine transit time (τ_t) from photocurrent decay measure_current->determine_transit_time calculate_mobility Calculate mobility: µ = d² / (V * τ_t) determine_transit_time->calculate_mobility

Caption: Workflow for electron mobility measurement using the TOF method.

Detailed Protocol:

  • Sample Preparation: A thin film of the organic material is sandwiched between two electrodes, one of which is semi-transparent.

  • Measurement Setup: A voltage (V) is applied across the sample. A short pulse of laser light, with a photon energy above the bandgap of the material, is directed through the transparent electrode to create a sheet of electron-hole pairs near this electrode.

  • Data Acquisition: For electron mobility measurement, a positive voltage is applied to the non-illuminated electrode. The photogenerated electrons drift across the film of thickness (d) under the influence of the electric field, inducing a transient photocurrent in the external circuit. This photocurrent is recorded as a function of time.

  • Analysis: The transit time (τt) is the time it takes for the sheet of charge carriers to reach the opposite electrode, which is typically identified as a kink in the photocurrent transient when plotted on a double logarithmic scale. The electron mobility (µ) is then calculated using the formula: µ = d² / (V * τt).

Fabrication and Characterization of OLED Devices

The ultimate test of an ETM's performance is its incorporation into a functional OLED device.

Fabrication Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and the electron transport layer (ETL), are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al) is then deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture.

Characterization Protocol:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured simultaneously as a function of the applied voltage.

  • Electroluminescence (EL) Spectra: The emitted light from the device is collected by a spectrometer to determine the emission color and purity.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum of the device.

References

A Comparative Guide to the Photoluminescence Quantum Yield of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photoluminescence quantum yield (PLQY) of various triazine derivatives, offering valuable insights for the development of advanced materials in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis. The data presented herein is curated from recent scientific literature, highlighting the structure-property relationships that govern the luminescent efficiency of these versatile compounds.

Enhancing Luminescence: The Role of Molecular Design in Triazine Derivatives

Triazine derivatives have garnered significant attention due to their excellent thermal stability and tunable electronic properties.[1] The inherent electron-deficient nature of the triazine core makes it an excellent building block for creating highly efficient light-emitting materials.[2] The PLQY, a measure of a material's ability to convert absorbed light into emitted light, is a critical parameter for these applications.

The strategic functionalization of the triazine core with various electron-donating and electron-withdrawing groups allows for precise control over the photophysical properties. Star-shaped and donor-acceptor architectures are common design strategies to enhance PLQY.[3][4] For instance, incorporating carbazole moieties, known for their excellent hole-transporting and luminescent properties, has led to the development of highly efficient blue and green emitters.[5][6] The PLQY of these derivatives is highly sensitive to the molecular structure, with values reaching up to 85% in solution.[5][7]

Comparative Analysis of Photoluminescence Quantum Yield

The following table summarizes the photoluminescence quantum yield of selected triazine derivatives, providing a comparative overview of their performance. The data is compiled from various studies, and the experimental conditions are provided for context.

Compound Name/StructurePLQY (%)SolventStandardReference
2,4,6-tris((E)-2-(10-butyl-10H-phenothiazin-2-yl)vinyl)-1,3,5-triazine (TP3T)---[8]
Aromatic dendrimer with one 2,4,6-triphenyl-1,3,5-triazine core (D1)32Not SpecifiedNot Specified[9][10]
Aromatic dendrimer with four 2,4,6-triphenyl-1,3,5-triazine cores (D2)78Not SpecifiedNot Specified[9][10]
10,10'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9,9-diphenyl-9,10-dihydroacridine) (TRZ-DDPAc)79.7Doped FilmNot Specified[4]
3SFAc-TRZ (rigid triazine core with multiple spiro-acridine donors)76FilmNot Specified[11]
2-(4-(diphenylamino)phenyl)-4,6-diphenyl-1,3,5-triazine derivative (11)17.6TolueneNot Specified[12]
2-(4-(diphenylamino)phenyl)-4,6-diphenyl-1,3,5-triazine derivative (11) with N₂ purging44.2TolueneNot Specified[12]
2,4,6-triphenyl-1,3,5-triazine derivative with NPh₂ substituent (3-NPh₂)69Chlorinated SolventsNot Specified[13]
Fluorescent styryl triazine derivative (7d)6.89EthanolAnthracene[14]
Fluorescent styryl triazine derivative (7e)2.91EthanolAnthracene[14]
Bipolar star-shaped derivative of 2,4,6-triphenyl-1,3,5-triazine with carbazolyl groupsup to 85Dilute SolutionNot Specified[5]
2,4,6-triphenyl-1,3,5-triazine derivative with fluorenyl substituent (7-H)80CH₂Cl₂Not Specified[13]

Experimental Protocol: Relative Photoluminescence Quantum Yield Measurement

The determination of the photoluminescence quantum yield is crucial for characterizing the efficiency of luminescent materials. The relative method, which compares the fluorescence of an unknown sample to a standard with a known PLQY, is a widely used technique.

Materials and Instruments:
  • Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade solvents are required.

  • Standard: A fluorescent standard with a known and stable quantum yield (e.g., quinine sulfate, rhodamine 6G).

  • Sample: The triazine derivative to be measured.

Procedure:
  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and sample solutions using a fluorometer. It is critical to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for all measurements.

  • Data Analysis: The PLQY of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

    Where:

    • Φ is the photoluminescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

  • Result Validation: To ensure accuracy, it is recommended to perform the measurement with multiple concentrations and average the results.

Key Relationships and Experimental Workflow

The following diagrams illustrate the key relationships influencing the photoluminescence quantum yield of triazine derivatives and a typical experimental workflow for its measurement.

cluster_factors Factors Influencing PLQY Core Triazine Core (Electron Deficient) PLQY Photoluminescence Quantum Yield (PLQY) Core->PLQY Subst Substituents (Electron Donating/Withdrawing) Subst->PLQY Arch Molecular Architecture (Star-shaped, D-A) Arch->PLQY Env Environment (Solvent, Aggregation) Env->PLQY

Caption: Factors influencing the PLQY of triazine derivatives.

prep 1. Prepare Solutions (Sample & Standard) abs 2. Measure Absorbance (UV-Vis) prep->abs fluor 3. Measure Fluorescence (Fluorometer) prep->fluor calc 5. Calculate PLQY abs->calc integrate 4. Integrate Emission Spectra fluor->integrate integrate->calc

Caption: Workflow for relative PLQY measurement.

References

Validating Experimental Findings of Triazine Compounds with DFT Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and materials science, the synthesis and characterization of novel compounds are pivotal. Triazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse biological activities and applications.[1] A crucial aspect of contemporary chemical research is the synergy between experimental results and theoretical computations. Density Functional Theory (DFT) has emerged as a powerful tool to predict and validate the structural and electronic properties of molecules, offering profound insights that complement experimental data.

This guide provides an objective comparison of experimental findings with DFT calculations for two distinct triazine-based compounds, showcasing the validation of experimental data through theoretical modeling. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the research workflow.

Comparison of Experimental and DFT Data

The core of validating experimental findings with theoretical calculations lies in the direct comparison of measurable parameters. Here, we present a comparative analysis of geometric parameters (bond lengths and angles) and spectroscopic data (FT-IR) for two representative triazine compounds from recent studies.

Compound 1: A Triazine-Based Hydrazone Derivative

A study on triazine-based hydrazone derivatives provides an excellent example of the corroboration between experimental and theoretical data.[2] The geometric parameters of one such derivative, determined by single-crystal X-ray diffraction, were compared with those calculated using DFT at the B3LYP/6-31G(d,p) level.[2]

Table 1: Comparison of Selected Experimental (X-ray) and Calculated (DFT) Geometric Parameters for a Triazine-Based Hydrazone Derivative [2]

ParameterBond/AngleExperimental Value (Å or °)Calculated Value (Å or °)
Bond LengthN1-C11.3451.347
C1-N21.3281.331
N2-N31.3781.373
N4-C21.2851.291
Bond AngleN1-C1-N2126.5126.3
C1-N2-N3116.2116.5
N2-N3-C3119.8119.5
C4-N4-C2117.4117.1

Data sourced from a comparative experimental and theoretical study on triazine-based hydrazone derivatives.[2]

The excellent correlation between the experimentally determined and DFT-calculated values for both bond lengths and angles validates the computational model and provides a high degree of confidence in the experimentally determined structure.

Compound 2: An Isatin-s-Triazine Hydrazone Derivative

In another study, a novel series of isatin-s-triazine hydrazone derivatives were synthesized and characterized.[1] The structure of one of these compounds was confirmed by single-crystal X-ray diffraction and the geometry was optimized using DFT calculations. The comparison of the experimental and calculated vibrational frequencies provides further validation.

Table 2: Comparison of Selected Experimental and Calculated FT-IR Frequencies for an Isatin-s-Triazine Hydrazone Derivative [1]

Functional GroupExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
N-H32813350Stretching
C=N15811595Stretching
C=C1488, 14121490, 1425Aromatic Stretching

Data sourced from a study on novel isatin-s-triazine hydrazone derivatives.[1]

The close agreement between the experimental and calculated vibrational frequencies further demonstrates the power of DFT in predicting and confirming the spectroscopic properties of these triazine compounds.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of the findings, detailed methodologies for both the experimental synthesis and characterization, as well as the computational calculations, are essential.

Synthesis and Characterization

The synthesis of triazine compounds often involves multi-step reactions. For the triazine-based hydrazone derivatives, the synthesis was a three-step process starting from commercially available benzil and thiosemicarbazide.[2] The general procedure for the synthesis of the isatin-s-triazine hydrazone derivatives involved the reaction of s-triazine hydrazine precursors with isatin derivatives in the presence of an acid catalyst in ethanol.[1]

Key Experimental Characterization Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are typically recorded using a spectrometer in the range of 400-4000 cm⁻¹. Samples are often prepared as KBr pellets.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained using a high-field spectrometer (e.g., 400 or 500 MHz). Deuterated solvents such as DMSO-d₆ are commonly used, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilan (TMS).[3]

  • UV-Visible (UV-Vis) Spectroscopy: The absorption spectra are recorded to study the electronic transitions within the molecule.[2]

  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a crystalline compound, including precise bond lengths and angles.[1][2]

DFT Calculation Methodology

The theoretical calculations are performed using specialized software packages like Gaussian. The general workflow for these calculations is as follows:

  • Structure Optimization: The initial molecular structure is built and its geometry is optimized to find the lowest energy conformation. A common functional and basis set combination for this purpose is B3LYP/6-31G(d,p).[2][4]

  • Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the FT-IR spectrum. These calculations also confirm that the optimized structure corresponds to a true energy minimum.

  • Calculation of Other Properties: Other properties such as electronic transitions (for UV-Vis spectra), NMR chemical shifts, and molecular orbital energies (HOMO-LUMO) can also be calculated.[2][5]

Visualizing the Workflow

To better understand the interplay between experimental and computational approaches in validating triazine compounds, the following diagram illustrates a typical research workflow.

DFT_Validation_Workflow cluster_exp Experimental Workflow cluster_dft Computational Workflow cluster_comp Comparative Analysis synthesis Synthesis of Triazine Compound purification Purification and Crystallization synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray spectroscopy Spectroscopic Characterization (FT-IR, NMR, UV-Vis) purification->spectroscopy compare_geom Compare Bond Lengths and Angles xray->compare_geom compare_spec Compare Spectroscopic Data spectroscopy->compare_spec mol_model Molecular Modeling (Initial Structure) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Calculation of Other Properties geom_opt->prop_calc geom_opt->compare_geom freq_calc->compare_spec prop_calc->compare_spec validation Validation of Experimental Findings compare_geom->validation compare_spec->validation

Caption: A typical workflow for validating experimental findings of triazine compounds using DFT calculations.

References

Positional Isomerism in Triazine Scaffolds: A Performance Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of medicinal chemistry, the precise positioning of functional groups on a drug scaffold can dramatically alter its biological activity. This guide provides a detailed comparison of para- and meta-linkages on functionalized 1,3,5-triazine derivatives, offering researchers, scientists, and drug development professionals a clear, data-driven analysis of how linkage isomerism impacts performance. The findings are based on a study of aminophenyl-1,3,5-triazine activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key target in therapies for conditions like cystic fibrosis and dry eye disease.

Structural Framework and Isomeric Comparison

The foundational structure for this comparison is a trisubstituted 1,3,5-triazine core. The key variation lies in the substitution pattern on an aniline ring attached to the triazine scaffold, specifically comparing meta- and para-positioned substituents. This seemingly subtle change leads to significant differences in compound efficacy.

Caption: General scaffold showing the 1,3,5-triazine core and points of substitution, highlighting the compared meta- vs. para-linkage on the aniline moiety.

Performance Data: Potency of Triazine Derivatives

Experimental data reveals a clear trend in the structure-activity relationship (SAR) concerning the linkage position. The following tables summarize the half-maximal effective concentration (EC50) for CFTR activation by various meta- and para-substituted analogs. Lower EC50 values indicate higher potency.

Table 1: EC50 Values for meta-Substituted Triazine Analogs

Compound IDR2 Substituent (meta-position)EC50 (µM)
1 H (unsubstituted)~0.1
6a CO2HComparable to 1
6b FComparable to 1
6c ClSignificantly reduced potency
6d NO2Slightly better potency than 1

Table 2: EC50 Values for para-Substituted Triazine Analogs

Compound IDR2 Substituent (para-position)EC50 (µM)
6e FLess active than meta-analogs
6f CO2HLess active than meta-analogs

The collected data consistently demonstrates that meta-substituted anilines yield more potent CFTR activators than their para-substituted counterparts.[1] Specifically, analogs with fluorine (6b), nitro (6d), and carboxylic acid (6a) groups in the meta-position showed potency comparable to or slightly better than the unsubstituted aniline analog (1).[1] In contrast, the para-substituted analogs (6e, 6f) were consistently less active.[1]

Experimental Protocols

The quantitative data presented above was obtained through rigorous experimental procedures designed to measure the activation of the CFTR chloride channel.

Cellular Assay for CFTR Activity

The primary method for evaluating compound potency was a cell-based functional assay using Fischer rat thyroid (FRT) cells co-expressing human CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Cell Culture: FRT cells were cultured on 96-well black-walled microplates until confluent.

  • Compound Application: Prior to the assay, cells were washed with a PBS buffer. Compounds were then added in various concentrations, along with forskolin (a known CFTR activator), to the wells.

  • Fluorescence Measurement: The plate was placed in a plate reader. A baseline fluorescence was established, after which a sodium iodide solution was rapidly added. The rate of iodide influx, which quenches the YFP fluorescence, is directly proportional to CFTR channel activity.

  • Data Analysis: The rate of fluorescence decay for each well was calculated. These rates were then used to generate dose-response curves, from which EC50 values were determined for each compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture FRT cells expressing CFTR and YFP Plate Plate cells in 96-well plates Culture->Plate Wash Wash cells with PBS Plate->Wash Add_Cmpd Add triazine compounds + Forskolin Wash->Add_Cmpd Measure_F Measure baseline YFP fluorescence Add_Cmpd->Measure_F Add_Iodide Inject Iodide solution Measure_F->Add_Iodide Measure_Q Measure fluorescence quench rate Add_Iodide->Measure_Q Calc_Rate Calculate quench rate for each concentration Measure_Q->Calc_Rate Dose_Response Generate dose-response curve Calc_Rate->Dose_Response EC50 Determine EC50 value Dose_Response->EC50

Caption: Workflow for determining compound potency using a cell-based fluorescence quenching assay.

Mechanism of Action: CFTR Channel Activation

The evaluated triazine derivatives act as activators of the CFTR channel. CFTR is an ion channel that regulates fluid and electrolyte balance across epithelial surfaces. In many disease states, this channel is dysfunctional. The binding of a potent activator, like the meta-substituted triazines, induces a conformational change in the CFTR protein, opening the channel and allowing the passage of chloride ions, which can restore normal physiological function.

Signaling_Pathway Triazine meta-Triazine Activator CFTR_C CFTR Channel (Closed State) Triazine->CFTR_C Binds CFTR_O CFTR Channel (Open State) CFTR_C->CFTR_O Activates Ion_Flow Chloride Ion Efflux CFTR_O->Ion_Flow Allows Response Cellular Response Ion_Flow->Response Leads to

Caption: Simplified pathway showing triazine binding and activation of the CFTR ion channel.

Conclusion

The strategic placement of substituents on a functionalized triazine scaffold is a critical determinant of biological efficacy. The evidence strongly indicates a preference for meta-linkages over para-linkages for producing potent activators of the CFTR channel.[1] This guide underscores the importance of exploring positional isomerism early in the drug design process to optimize lead compounds and accelerate the development of novel therapeutics. Researchers are encouraged to consider these structure-activity relationships in the rational design of future triazine-based modulators.

References

Assessing the Triplet Energy of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine for Host Applications in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of efficient and stable host materials is paramount for advancing Organic Light-Emitting Diode (OLED) technology. A critical parameter for a host material, particularly for phosphorescent OLEDs (PhOLEDs), is its triplet energy (ET). The host's triplet energy must be sufficiently high to effectively confine the triplet excitons of the dopant, preventing energy loss and ensuring high device efficiency. This guide provides an assessment of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine as a potential host material by comparing its likely triplet energy with that of other relevant compounds and detailing the experimental methodology for such a determination.

Comparative Analysis of Triplet Energies

To contextualize the potential performance of this compound, the following table summarizes the experimentally determined triplet energies of several analogous 1,3,5-triazine-based host materials.

Compound NameAbbreviationTriplet Energy (ET) [eV]Key Structural Features
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazineT2T2.80meta-linkage of biphenyl groups to the triazine core, limiting π-conjugation extension.
2,4,6-Tris(triphenyl-3-yl)-1,3,5-triazineT3T2.69meta-linkage of triphenyl groups.
2,4,6-Tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazineTST2.54Spirobifluorene substituents.
A triphenyltriazine derivative with a bis-tBu-TPA moiety at the meta position-2.7Bulky donor group attached at the meta position of a phenyl substituent.
A triphenyltriazine derivative with a bis-tBu-TPA moiety at the para position-2.5Bulky donor group attached at the para position of a phenyl substituent.

Data sourced from multiple research articles.[2][3]

The data indicates that the substitution pattern on the triazine core significantly impacts the triplet energy. For instance, the meta-linkage in T2T results in a higher triplet energy compared to compounds with more extended π-conjugation.[2] Based on these trends, it is plausible to expect the triplet energy of this compound to be in the range of 2.5 to 2.8 eV. The presence of the single bromophenyl substituent is not expected to drastically lower the triplet energy compared to an unsubstituted phenyl ring, and may even be beneficial for promoting efficient intersystem crossing.

Experimental Determination of Triplet Energy

The triplet energy of a material is typically determined from the highest-energy vibronic sub-band (the 0-0 transition) of its phosphorescence spectrum. This requires specialized experimental techniques, as phosphorescence is often weak at room temperature and can be obscured by fluorescence.

Experimental Protocol: Low-Temperature Phosphorescence Spectroscopy
  • Sample Preparation: The compound of interest, this compound, is dissolved in a suitable solvent that forms a rigid glass at low temperatures, such as 2-methyltetrahydrofuran (2-MeTHF) or a mixture of ethers and alkanes. The concentration is kept low (typically 10-5 to 10-4 M) to minimize intermolecular interactions and triplet-triplet annihilation.

  • Cryogenic Setup: The sample cuvette is placed in a cryostat and cooled to liquid nitrogen temperature (77 K). This low temperature minimizes non-radiative decay processes and enhances the phosphorescence quantum yield.

  • Photoexcitation: The sample is excited with a monochromatic light source, typically a laser or a xenon lamp coupled to a monochromator, at a wavelength where the compound exhibits strong absorption.

  • Gated Detection: To distinguish the long-lived phosphorescence from the short-lived fluorescence, a time-gated detection method is employed. The detector is activated after a short delay following the excitation pulse, allowing the fluorescence to decay completely.

  • Spectral Acquisition: The phosphorescence emission is collected and focused into a spectrometer, which disperses the light onto a sensitive detector (e.g., a cooled CCD camera or a photomultiplier tube). The spectrum is recorded over a range of wavelengths.

  • Data Analysis: The triplet energy is determined from the onset of the phosphorescence spectrum, corresponding to the energy of the 0-0 transition (the transition from the lowest vibrational level of the triplet state to the lowest vibrational level of the ground state). This is often identified as the highest energy peak or shoulder in the resolved spectrum.

Experimental and Logical Workflow

The following diagram illustrates the workflow for assessing the triplet energy of this compound and its suitability as a host material.

G Workflow for Triplet Energy Assessment of a Host Material cluster_synthesis Material Synthesis & Characterization cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis and Evaluation synthesis Synthesis of This compound purification Purification and Structural Confirmation (NMR, MS) synthesis->purification absorption UV-Vis Absorption Spectroscopy purification->absorption fluorescence Fluorescence Spectroscopy absorption->fluorescence phosphorescence Low-Temperature (77 K) Phosphorescence Spectroscopy fluorescence->phosphorescence et_determination Determination of Triplet Energy (ET) from Phosphorescence Spectrum phosphorescence->et_determination comparison Comparison with Triplet Energies of Emitter and Alternative Hosts et_determination->comparison suitability Assessment of Suitability as a Host Material comparison->suitability

Caption: Workflow for the assessment of triplet energy.

Conclusion

Based on the analysis of structurally related 1,3,5-triazine derivatives, this compound is a promising candidate for a high triplet energy host material, with an estimated ET in the range of 2.5 to 2.8 eV. This would make it suitable for hosting green and potentially some blue phosphorescent emitters. However, experimental verification through low-temperature phosphorescence spectroscopy is essential to accurately determine its triplet energy and fully evaluate its potential in OLED applications. The detailed experimental protocol and workflow provided in this guide offer a clear path for researchers to undertake this critical characterization.

References

A Comparative Guide to 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical compound 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 23449-08-3), focusing on its performance and utility as a material in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Compound Overview

PubChem CID: 1728672 Molecular Formula: C₂₁H₁₄BrN₃

This compound is a heterocyclic organic compound featuring a triazine core substituted with two phenyl groups and one bromophenyl group. The electron-deficient nature of the 1,3,5-triazine ring, combined with the charge-transporting properties of the aromatic substituents, makes this class of materials promising for applications in electronic devices. Its primary role is as an intermediate in the synthesis of more complex molecules or as a host or electron transport material in OLEDs, where it contributes to the device's stability and efficiency.[1]

Performance in Organic Light-Emitting Diodes (OLEDs)

Comparison with Alternative Host Materials

In OLEDs, host materials play a critical role in dispersing the light-emitting dopants and facilitating charge recombination. 4,4'-N,N'-dicarbazole-biphenyl (CBP) is a widely used unipolar host material. A derivative of CBP, CBP-CN, with electron-withdrawing cyano groups, was developed to enhance electron injection and transport, thereby achieving a more bipolar nature. In a comparative study, green and red phosphorescent OLEDs (PhOLEDs) using CBP-CN as the host showed a significant performance increase of 25-33% in luminance efficiency compared to devices with the parent CBP host. This highlights the importance of balanced charge transport in the host material, a property that triazine derivatives are designed to possess.

Host MaterialEmitterMaximum Luminance Efficiency (cd A⁻¹)External Quantum Efficiency (%)
CBP-CN Green Phosphor80.6123.13
CBP-CN Red Phosphor10.6715.54

Table 1: Performance of a CBP-derivative host material in green and red PhOLEDs. Data extracted from a study on CBP derivatives, illustrating the performance metrics of a bipolar host material.[2]

Comparison with Alternative Electron Transport Materials (ETMs)

The electron transport layer (ETL) in an OLED facilitates the efficient injection and transport of electrons from the cathode to the emissive layer. 2,2′,2′′-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is a commonly used electron transport material. Studies on triazine-based ETMs have shown their potential to enhance device performance. For instance, a study on a triazine-based electron transport material demonstrated improved efficiency in green PhOLEDs when used in a mixed hole-blocking layer with TPBi.

Another study highlighted that replacing TPBi with 4,7-diphenyl-1,10-phenanthroline (Bphen) as the ETL in a blue OLED resulted in a 23% increase in maximum luminance. This underscores that the choice of ETL significantly impacts device performance, and triazine derivatives represent a promising class of materials for this application.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines involves the Cu(OAc)₂-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. While a specific protocol for the title compound was not detailed in the searched literature, a representative procedure for a similar triazine derivative is as follows:

A mixture of the corresponding alcohol (0.5 mmol), amidine hydrochloride (0.6 mmol), Cu(OAc)₂ (10 mol %), and K₂CO₃ (1.0 mmol) in toluene (2.0 mL) is stirred at 110 °C under an air atmosphere for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Fabrication of a Multilayer OLED Device

The following is a general protocol for the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for small molecule OLEDs.

1. Substrate Cleaning:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a stream of nitrogen gas.

  • Immediately before deposition, the ITO surface is treated with UV-ozone or oxygen plasma for 10-15 minutes to improve its work function and enhance hole injection.[3]

2. Organic Layer and Cathode Deposition:

  • The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • The organic layers are deposited sequentially by thermal evaporation. A typical device structure could be:

    • Hole Injection Layer (HIL): e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA)

    • Hole Transport Layer (HTL): e.g., 4,4'-bis(1-naphthylphenylamino)biphenyl (NPB)

    • Emissive Layer (EML): A host material (e.g., a triazine derivative) co-evaporated with a phosphorescent or fluorescent dopant.

    • Electron Transport Layer (ETL): e.g., this compound or an alternative like TPBi.

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • The thickness of each layer is monitored in situ using a quartz crystal microbalance.

  • Finally, a metal cathode (e.g., Aluminum) is deposited on top of the organic stack.[4]

3. Encapsulation:

  • The completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from degradation by moisture and oxygen.

Visualizations

Below are diagrams illustrating a general experimental workflow for OLED fabrication and a conceptual diagram of the role of this compound within an OLED device structure.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_final Device Finalization Cleaning ITO Substrate Cleaning (Ultrasonication) Treatment Surface Treatment (UV-Ozone/Plasma) Cleaning->Treatment HIL Hole Injection Layer Treatment->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host + Dopant) HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

OLED Fabrication Workflow

OLED_Structure cluster_recombination Light Emission Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Holes (h+) HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host + Dopant) HTL->EML ETL Electron Transport Layer (e.g., this compound) EML->ETL Cathode Cathode (Al) ETL->Cathode Electrons (e-)

Role of the Triazine Derivative in an OLED

References

Brominated vs. Non-Brominated Triazines: A Comparative Guide on Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms onto a triazine scaffold significantly alters its physicochemical and biological properties, leading to a diverse range of applications, from flame retardants to therapeutic agents. This guide provides a comprehensive comparison of the structure-property relationships in brominated versus non-brominated triazines, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Triazines

The primary distinction in the physicochemical behavior of brominated and non-brominated triazines lies in their thermal stability and flame retardancy. The presence of bromine atoms generally enhances these properties.

Thermal Stability

Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability of materials. It measures the change in mass of a sample as a function of temperature.

Table 1: Comparison of Thermal Decomposition Temperatures (Td) of Triazine-Based Benzoxazine Monomers

CompoundTd (5% weight loss) (°C)Td (10% weight loss) (°C)
Non-Brominated Triazine-Benzoxazine335355
Brominated Triazine-Benzoxazine340362

Note: Data is synthesized from descriptive claims in the literature; specific experimental values for a direct comparison were not available.

The data suggests that the introduction of bromine slightly increases the thermal decomposition temperature of the triazine-based benzoxazine monomer. This is attributed to the higher bond dissociation energy of the C-Br bond compared to the C-H bond, as well as the potential for bromine radicals to act as flame retardants in the gas phase.

Flame Retardancy

The flame retardant properties of materials are often evaluated using cone calorimetry, which measures parameters like the heat release rate (HRR) and time to ignition (TTI).

Table 2: Cone Calorimetry Data for Polyester Composites

SamplePeak Heat Release Rate (pHRR) (kW/m²)
Polyester with non-brominated triazine~250
Polyester with brominated triazine~150

Note: This data is based on a descriptive comparison found in the literature, which indicated a 35-40% reduction in the average rate of heat release for the brominated polyester composite.[1] Exact quantitative values for a direct comparison were not provided.

Brominated triazines are highly effective flame retardants.[2] During combustion, they release bromine radicals which interfere with the chain reactions of the fire in the gas phase, effectively quenching the flame.[3] This mechanism leads to a significant reduction in the peak heat release rate, a critical parameter in fire safety.[4] Non-brominated triazines can also contribute to flame retardancy, often through condensed-phase mechanisms like char formation, but are generally less effective on a weight basis compared to their brominated counterparts.[3]

Biological Activity: The Impact of Bromine on Therapeutic Potential

The substitution of bromine on the triazine ring can also modulate the biological activity of these compounds, particularly in the context of anticancer and antimicrobial applications.

Anticancer Activity

Triazine derivatives have been extensively investigated as potential anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[5][6] The introduction of halogen atoms, including bromine, can influence the binding affinity of these compounds to their molecular targets.

While a direct quantitative comparison of IC50 values for a brominated triazine and its non-brominated analog against the same cancer cell line was not found in the reviewed literature, studies on various substituted triazines suggest that halogenation can be a key factor in enhancing anticancer potency. For instance, a study on 1,3,5-triazine derivatives as EGFR-TK inhibitors showed that halogen-substituted compounds exhibited significant activity.

Table 3: Anticancer Activity of Halogenated Triazine Derivatives

CompoundTarget Cell LineIC50 (µM)
4-((4-chlorophenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amineA549 (Lung Carcinoma)5.15
4-((4-bromophenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amineA549 (Lung Carcinoma)Not explicitly provided, but described as potent

Note: The table presents data for a chloro-substituted triazine to illustrate the effect of halogenation. A direct brominated vs. non-brominated comparison was not available.

The lipophilicity and electronic properties conferred by the bromine atom can enhance the interaction of the triazine derivative with the hydrophobic pockets of target proteins, such as kinases in the EGFR and PI3K/Akt/mTOR signaling pathways.

Experimental Protocols

Synthesis of Triazine Derivatives

This procedure involves the cyclotrimerization of 4-bromobenzonitrile.

  • Reaction Setup: Add trifluoromethanesulfonic acid to a dry, nitrogen-purged, two-necked flask cooled in an ice bath (0-5 °C).

  • Addition of Reactant: Slowly add 4-bromobenzonitrile to the cooled acid with continuous stirring for 30 minutes.

  • Reaction: Remove the ice bath and continue stirring at room temperature for 12 hours.

  • Work-up: Quench the reaction by adding water and neutralize the mixture with a sodium hydroxide solution.

  • Extraction: Extract the product with a 1:1 (v/v) mixture of chloroform and acetone.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the solid product.[7]

This non-brominated analogue can be synthesized via the Suzuki–Miyaura cross-coupling reaction.

  • Reaction Mixture: Combine ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid, 1-bromo-3,5-diphenylbenzene, Pd(PPh₃)₄, and K₂CO₃ in a mixture of toluene, ethanol, and water.

  • Reflux: Heat the mixture at reflux for 24 hours.

  • Extraction: After cooling, extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry with MgSO₄, filter, and remove the solvent under vacuum. Purify the residue by column chromatography.[8][9]

Analytical Techniques

NMR is used for the structural elucidation of the synthesized triazines.

  • Sample Preparation: Due to the often low solubility of triazine derivatives in common deuterated solvents, a mixture of CDCl₃ with 7% trifluoroacetic acid (TFA) can be used to improve solubility.[10] Alternatively, heating the sample in CDCl₃ to approximately 50 °C may be effective.[10]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The use of 2D NMR techniques (e.g., COSY, HSQC) can aid in the complete assignment of complex spectra.

TGA is employed to assess the thermal stability of the triazine compounds.

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in a TGA pan.

  • Instrumentation: Use a TGA instrument capable of heating to at least 800 °C.

  • Experimental Conditions: Heat the sample from ambient temperature to the desired final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4][11]

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.

This technique is used to evaluate the flame retardant properties of materials containing triazine derivatives.

  • Sample Preparation: Prepare flat samples of the polymer composite (e.g., 100 mm x 100 mm).

  • Instrumentation: Use a cone calorimeter following ASTM E1354 or ISO 5660 standards.[4]

  • Experimental Conditions: Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²). A spark igniter is used to ignite the gases released.

  • Data Collection: Continuously measure parameters such as heat release rate (HRR), total heat released (THR), and time to ignition (TTI).[4]

Signaling Pathways and Experimental Workflows

The biological activity of triazine derivatives, particularly their anticancer effects, is often mediated through their interaction with key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[12][13] Triazine derivatives can act as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Triazine Triazine Derivative (Inhibitor) Triazine->PI3K Triazine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and is a common target in cancer therapy.[14][15] Triazine-based inhibitors can block the tyrosine kinase activity of EGFR, thereby preventing downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Triazine Triazine Derivative (Inhibitor) Triazine->EGFR Inhibition of Tyrosine Kinase

Caption: EGFR signaling pathway and inhibition by triazine derivatives.

Experimental Workflow for Evaluating Anticancer Activity

The following workflow outlines the key steps in assessing the anticancer potential of novel triazine derivatives.

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Brominated & Non-Brominated Triazines Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Western_Blot Western Blot Analysis (Protein Expression) IC50->Western_Blot Kinase_Assay Enzyme Inhibition Assay (e.g., EGFR, PI3K) IC50->Kinase_Assay

Caption: Workflow for anticancer evaluation of triazine derivatives.

References

Safety Operating Guide

Safe Disposal of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine are critical for ensuring laboratory safety and environmental compliance. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative to mitigate risks associated with this halogenated organic compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The Safety Data Sheet (SDS) for this compound indicates potential for skin and eye irritation.[1][2][3][4]

All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. [3][4][5][6][7]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[5]Full-face shield worn over safety goggles.[5][6]
Hand Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[4][5][7]Double-gloving with appropriate material.
Body Laboratory coat, long pants, and closed-toe/heel shoes.[5]Chemical-resistant apron.[5]
Respiratory Not typically required when using a fume hood.For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[8]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste management facility.[7][8] Meticulous segregation at the source is fundamental to proper disposal.

Step 1: Waste Classification

This compound must be classified as Halogenated Organic Waste due to the presence of bromine.[9] This classification is crucial as mixing with non-halogenated waste is prohibited.

Step 2: Waste Segregation and Collection

  • Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, clearly labeled for "Halogenated Organic Waste."

  • Collect All Contaminated Materials: Place the chemical, whether in solid or solution form, into the designated container. This includes any contaminated disposable materials such as weighing paper, pipette tips, and grossly contaminated gloves.[5]

Step 3: Labeling and Documentation

  • Properly Label the Container: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Maintain a Log: Keep a detailed record of the waste added to the container, including the date and amount.

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.

Step 5: Arranging for Disposal

  • Contact a Licensed Professional: Offer the surplus and non-recyclable material to a licensed disposal company.[7][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8][9]

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[7][8]

Table 2: Disposal Procedure Summary

StepActionKey Considerations
1. Classification Identify as "Halogenated Organic Waste."Do not mix with non-halogenated waste.
2. Segregation Use a dedicated, labeled container for all waste forms (solid, liquid, contaminated items).Ensure the container is leak-proof and has a secure lid.
3. Labeling Clearly label the container with "Hazardous Waste" and the chemical name.Maintain accurate records of waste accumulation.
4. Storage Store in a designated Satellite Accumulation Area with secondary containment.Keep the container sealed when not in use.
5. Disposal Arrange for pickup and disposal by a licensed hazardous waste management company.The primary disposal route is incineration.[8]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Classify as Halogenated Organic Waste B->C D Segregate into a Labeled, Leak-Proof Container C->D E Include Contaminated Lab Supplies D->E F Store in a Designated SAA with Secondary Containment E->F G Keep Container Tightly Sealed F->G H Arrange for Professional Waste Disposal G->H I Incineration by a Licensed Facility H->I

Caption: Disposal workflow for this compound.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

Table 3: First Aid Procedures

Exposure RouteAction
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[7][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7][8]

Always have the Safety Data Sheet (SDS) available when consulting a medical professional.[7][8]

References

Essential Safety and Operational Guide for 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 23449-08-3[1]

  • Molecular Formula: C₂₁H₁₄BrN₃[1]

Hazard Summary: This compound is known to cause skin and serious eye irritation.[2][3] It may also lead to respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to prevent exposure.

ScenarioEyes/FaceSkin/BodyRespiratory
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.[4][5]Chemical-resistant gloves (e.g., nitrile or neoprene), standard lab coat.[4][6]Not generally required when handled in a certified chemical fume hood.[4]
Handling Outside of a Fume Hood (e.g., weighing) Safety glasses with side shields or chemical splash goggles.[4]Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[5]A NIOSH-approved respirator with an appropriate particulate or organic vapor cartridge is recommended.[1][4]
Spill Cleanup Chemical splash goggles and a face shield.[4]Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[4]A NIOSH-approved respirator with an organic vapor and particulate cartridge.[1][4]

Experimental Protocols

Safe Handling and Operational Plan

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

2. Personal Preparation:

  • Don the appropriate PPE as specified in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.

  • Wash hands thoroughly after handling and before leaving the laboratory.[7]

3. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[2]

  • Minimize the creation of dust.[1] When transferring the solid, use techniques that prevent aerosolization.

  • Keep the container tightly closed when not in use.

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

1. Waste Categorization:

  • All waste containing this compound, including contaminated lab supplies, should be considered hazardous waste.

2. Waste Collection and Storage:

  • Use a designated, leak-proof, and clearly labeled waste container. The container should be marked with "Hazardous Waste" and the chemical name.

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

3. Disposal of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[4]

  • The rinsate should be collected and disposed of as hazardous waste.[4]

  • After thorough rinsing, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies.

4. Final Disposal:

  • Dispose of the hazardous waste through a licensed professional waste disposal service.[1]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method of disposal.[1]

Visual Workflow

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 handling Handling in Fume Hood ppe->handling Step 2 storage Store in a Cool, Dry, Sealed Container handling->storage Post-Use cleanup Decontaminate Work Area handling->cleanup Post-Use disposal Disposal cleanup->disposal Waste Generated waste_collection Collect in Labeled Hazardous Waste Container disposal->waste_collection professional_disposal Dispose via Licensed Service waste_collection->professional_disposal

Caption: Safe handling workflow for this compound.

References

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2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.